molecular formula C11H10O2 B049774 7-Methoxy-2-naphthol CAS No. 5060-82-2

7-Methoxy-2-naphthol

Cat. No.: B049774
CAS No.: 5060-82-2
M. Wt: 174.2 g/mol
InChI Key: UNFNRIIETORURP-UHFFFAOYSA-N
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Description

7-Methoxy-2-naphthol is a high-value naphthalene derivative that serves as a versatile building block in advanced organic synthesis and materials science research. Its core structure, featuring a hydroxyl group and a methoxy substituent on the naphthalene ring system, makes it a privileged scaffold for constructing more complex molecular architectures. A primary application is its use as a key intermediate in the synthesis of fluorescent dyes, ligands for metal-organic frameworks (MOFs), and functional polymers, where its extended aromatic system contributes to desirable electronic and photophysical properties. Researchers also utilize this compound in the development of pharmaceutical compounds, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules that target cyclooxygenase (COX) enzymes. The compound's phenolic group allows for facile functionalization through O-alkylation or O-acylation, while the electron-rich aromatic ring is amenable to electrophilic substitution reactions, enabling precise structural diversification. This reagent is provided with high purity to ensure reproducibility in sensitive catalytic reactions and polymerizations, making it an indispensable tool for chemists and material scientists exploring novel synthetic pathways and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFNRIIETORURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357408
Record name 7-Methoxy-2-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5060-82-2
Record name 7-Methoxy-2-naphthol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-naphthol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-naphthol from 2,7-dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-2-naphthol from 2,7-dihydroxynaphthalene (B41206). It includes a detailed experimental protocol, quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including derivatives with potential pharmacological activities. Its synthesis from the readily available 2,7-dihydroxynaphthalene via selective mono-methylation is a key process. This guide details a common and effective method for this transformation, providing the necessary information for its replication and optimization in a laboratory setting.

Synthetic Pathway and Mechanism

The synthesis of this compound from 2,7-dihydroxynaphthalene is typically achieved through a Williamson ether synthesis. In this reaction, a phenoxide ion, generated by deprotonating one of the hydroxyl groups of 2,7-dihydroxynaphthalene with a base, acts as a nucleophile and attacks an electrophilic methylating agent, such as dimethyl sulfate (B86663). The selectivity for mono-methylation can be controlled by careful stoichiometry of the reagents.

Synthesis_Pathway 2,7-dihydroxynaphthalene 2,7-dihydroxynaphthalene Intermediate_Phenoxide Phenoxide Intermediate 2,7-dihydroxynaphthalene->Intermediate_Phenoxide  K2CO3 (Base) This compound This compound Intermediate_Phenoxide->this compound  (CH3)2SO4 (Methylating Agent)

Caption: Synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound from 2,7-dihydroxynaphthalene.

Table 1: Reactant and Reagent Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mg)Moles (mmol)Role
2,7-dihydroxynaphthaleneC₁₀H₈O₂160.175003.12Starting Material
Dimethyl sulfate(CH₃)₂SO₄126.13-5.3 (0.5 mL)Methylating Agent
Potassium carbonateK₂CO₃138.217315.3Base
Acetonitrile (B52724)CH₃CN41.0510 mL-Solvent

Table 2: Reaction Conditions and Product Characteristics

ParameterValue
Reaction TemperatureReflux (approx. 82°C for Acetonitrile)
Reaction Time1 hour
Reported Yield Up to 99% *
Product Molecular FormulaC₁₁H₁₀O₂
Product Molar Mass ( g/mol )174.20
Product Melting Point116-119 °C

*Note: The yield for the direct selective mono-methylation of 2,7-dihydroxynaphthalene is not widely reported. However, a similar reaction, the O-dimethylation of 1,6-dihydroxynaphthalene (B165171) using dimethyl sulfate, has been reported with a yield of up to 99%. This suggests that a high yield is achievable for the described synthesis under optimized conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2,7-dihydroxynaphthalene

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,7-dihydroxynaphthalene (500 mg, 3.12 mmol), potassium carbonate (731 mg, 5.3 mmol), and acetonitrile (10 mL).

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (0.5 mL, 5.3 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile by rotary evaporation.

  • Extraction: To the residue, add water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (15:1) mixture as the eluent to afford pure this compound.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start Combine Reactants: 2,7-dihydroxynaphthalene, K2CO3, Acetonitrile Add_DMS Add Dimethyl Sulfate Start->Add_DMS Reflux Reflux for 1h Add_DMS->Reflux Evaporation Remove Acetonitrile Reflux->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate 15:1) Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Context: Relevance in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, its derivatives, particularly benzo[f]chromenes, have shown significant biological activity, notably in the context of cancer. These derivatives have been identified as potential anticancer agents that can modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the prominent targets for these derivatives is the c-Src kinase , a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. Inhibition of c-Src can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, metabolism, and survival. The diagram below illustrates a plausible signaling pathway that could be targeted by derivatives of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c_Src c-Src Growth_Factor_Receptor->c_Src Activation PI3K PI3K c_Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation 7M2N_Derivative This compound Derivative 7M2N_Derivative->c_Src Inhibition 7M2N_Derivative->Apoptosis Induction

Caption: Potential signaling pathway targeted by this compound derivatives.

Disclaimer: The depicted signaling pathway is based on the reported activities of derivatives of this compound, such as benzo[f]chromenes. The direct effect of this compound on this pathway requires further investigation.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 2,7-dihydroxynaphthalene. The provided quantitative data and workflow diagrams offer a clear roadmap for researchers. Furthermore, the exploration of the biological context of its derivatives highlights the potential of this scaffold in drug discovery, particularly in the development of novel anticancer agents targeting critical signaling pathways. Further research into the direct biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

physicochemical properties of 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 7-Methoxy-2-naphthol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate experimental workflows and structural relationships.

Core Physicochemical Properties

This compound is an organic compound with a naphthol structure substituted with a methoxy (B1213986) group.[1] Its chemical and physical characteristics are crucial for its application in chemical synthesis and potential biological activities.[1]

Quantitative Data Summary

The fundamental are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[2][3][4][5][6][7]
Molecular Weight 174.20 g/mol [2][4][5][6]
Melting Point 116-119 °C[2][3][5]
Boiling Point (Predicted) 336.7 ± 15.0 °C[5]
pKa (Predicted) 9.45 ± 0.40[5]
logP (XLogP3) 3.1[4]
Appearance White to off-white or brown crystalline powder/chunks[3][8]
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
CAS Number 5060-82-2[2][3][5][6][9][7]

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier Melt Station or a similar calibrated device.[10]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[10]

  • Replicates: The measurement is typically repeated two to three times to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Simple Distillation

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[10]

  • Sample and Heating: The this compound is placed in the round-bottom flask. The liquid is heated to boiling.[10]

  • Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[10]

  • Data Recording: The temperature is recorded when it stabilizes during the distillation of the vapor. This stable temperature is the boiling point.[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents, including water and various organic solvents (e.g., ethanol, ether), are used.

  • Sample Preparation: A known excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a measure of the ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. It is a key indicator of a substance's hydrophobicity and potential for bioaccumulation.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Dissolution: A small, known amount of this compound is dissolved in the aqueous or octanolic phase.

  • Partitioning: The two phases are mixed in a sealed flask and agitated until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Measurement: The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Visualizations

The following diagrams illustrate the experimental workflow for physicochemical characterization and the structural basis for the properties of this compound.

G Experimental Workflow for Physicochemical Characterization cluster_start Compound Acquisition cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_analysis Data Analysis & Reporting start Obtain Pure Sample of This compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp appearance Visual Inspection (Color, Form) start->appearance solubility Solubility Testing start->solubility analysis Data Compilation and Analysis mp->analysis bp->analysis appearance->analysis logp logP Determination solubility->logp pka pKa Determination solubility->pka logp->analysis pka->analysis report Technical Guide Generation analysis->report G Structural Influence on Physicochemical Properties cluster_structure This compound Structure cluster_groups Key Functional Groups cluster_properties Resulting Properties struct C₁₁H₁₀O₂ naphthol Naphthol Ring hydrophobicity Hydrophobicity (High logP) naphthol->hydrophobicity methoxy Methoxy Group (-OCH₃) methoxy->hydrophobicity hydroxyl Hydroxyl Group (-OH) h_bonding Hydrogen Bonding hydroxyl->h_bonding acidity Acidity (pKa) hydroxyl->acidity solubility Solubility Profile hydrophobicity->solubility h_bonding->solubility

References

Unveiling the Bioactive Potential: A Technical Guide to 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-naphthol, a methoxy-substituted derivative of 2-naphthol, represents a core structural motif in a variety of biologically active compounds. While direct and extensive research on the bioactivities of this compound itself is emerging, the growing body of evidence surrounding its derivatives highlights its significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the reported biological activities of compounds structurally related to this compound, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document aims to serve as a valuable resource for researchers by presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Anticancer Activity

Derivatives of the 7-methoxy-naphthalene scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Quantitative Cytotoxicity Data

The cytotoxic potential of various naphthol and methoxy-naphthalene derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not extensively reported, data for closely related compounds provide valuable insights into the potential efficacy of this structural class.

Compound ClassCell LineIC50 (µM)Reference
Naphthoquinone-naphthol derivativesHCT116 (Colon)1.18 - 5.27[1]
PC9 (Lung)0.57 - 6.98[1]
A549 (Lung)2.25 - 5.88[1]
AminobenzylnaphtholsBxPC-3 (Pancreatic)13.26 - 66.19 (72h)[2]
HT-29 (Colon)11.55 - 111.5 (72h)[2]
2-Acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinoneCCRF-CEM (Leukemia)0.57[3]
HepG2 (Hepatocellular)0.79[3]
U87MG.ΔEGFR (Glioblastoma)0.96[3]
MDA-MB-231/BCRP (Breast)3.26[3]
Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of naphthol derivatives. A key pathway is the EGFR/PI3K/Akt signaling cascade, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance. Inhibition of this pathway can lead to the induction of apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation 7_Methoxy_2_naphthol_derivative This compound Derivative 7_Methoxy_2_naphthol_derivative->EGFR Inhibits

EGFR/PI3K/Akt signaling pathway inhibition.

Antioxidant Activity

Phenolic compounds, including naphthols, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The methoxy (B1213986) group can modulate this activity.

Quantitative Antioxidant Data

The antioxidant capacity of naphthol derivatives has been evaluated using various assays, with results often expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

AssayCompound ClassIC50 (µg/mL)Reference
DPPH Radical Scavenging1-Naphthol derivativesVaries with substitution[4]
ABTS Radical Scavenging1-Naphthol derivativesVaries with substitution[4]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH (typically 0.1 mM).

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound is then added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated to determine the antioxidant activity.

antioxidant_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (this compound) Mix_DPPH Mix Compound + DPPH Compound->Mix_DPPH Mix_ABTS Mix Compound + ABTS•+ Compound->Mix_ABTS DPPH_sol DPPH Solution DPPH_sol->Mix_DPPH ABTS_sol ABTS•+ Solution ABTS_sol->Mix_ABTS Spectro Spectrophotometric Measurement Mix_DPPH->Spectro Mix_ABTS->Spectro IC50 Calculate IC50 Spectro->IC50

Workflow for in vitro antioxidant assays.

Anti-inflammatory Activity

Methoxyphenolic compounds have been recognized for their anti-inflammatory properties. Derivatives of 2-methoxynaphthalene (B124790) have been synthesized and evaluated for their ability to reduce inflammation.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity can also be assessed by measuring the inhibition of COX enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators. This is typically done using commercially available assay kits.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of various inflammatory mediators, including iNOS (inducible nitric oxide synthase) and COX-2.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPK MAPK LPS->MAPK IKK IKK LPS->IKK NFkappaB NF-κB MAPK->NFkappaB IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades IkappaB->NFkappaB Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkappaB->Gene_Expression Translocates to Nucleus 7_Methoxy_2_naphthol_derivative This compound Derivative 7_Methoxy_2_naphthol_derivative->MAPK Inhibits 7_Methoxy_2_naphthol_derivative->IKK Inhibits

NF-κB and MAPK inflammatory signaling pathways.

Antimicrobial Activity

A novel compound sharing the 7-methoxy-naphthalene core, 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[5]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureus7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one0.5 - 1.0[5]
Klebsiella pneumoniae7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one0.5 - 1.0[5]
Candida albicans7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one0.5[5]
Methicillin-resistant S. aureus (MRSA)7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one1.0[5]
Experimental Protocols

Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

mic_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_result Result Compound Test Compound (this compound) Dilution Serial Dilution of Compound Compound->Dilution Microorganism Microorganism Suspension Inoculation Inoculation Microorganism->Inoculation Plate 96-well Plate with Broth Plate->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine MIC Observation->MIC

References

The Antioxidant Potential of Substituted Naphthols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant potential of substituted naphthols, targeting researchers, scientists, and drug development professionals. It delves into the structure-activity relationships that govern their antioxidant efficacy, presents quantitative data from various antioxidant assays, details experimental protocols, and visualizes key pathways and workflows.

Introduction: Naphthols as Potent Antioxidants

Naphthols, bicyclic aromatic compounds consisting of a naphthalene (B1677914) ring fused to a hydroxyl group, have garnered significant interest for their antioxidant properties. Their ability to scavenge free radicals and chelate pro-oxidant metal ions makes them promising candidates for the development of novel therapeutic agents to combat oxidative stress-related pathologies. The antioxidant capacity of the naphthol scaffold can be significantly modulated by the introduction of various substituents at different positions on the aromatic rings. Understanding the influence of these substituents is crucial for the rational design of potent naphthol-based antioxidants.

Structure-Activity Relationship of Substituted Naphthols

The antioxidant activity of substituted naphthols is intricately linked to their molecular structure. Key structural features that dictate their radical scavenging and reducing capabilities include the position of the hydroxyl group, the electronic nature of the substituents, and the potential for intramolecular hydrogen bonding.

  • Position of the Hydroxyl Group: The position of the hydroxyl group on the naphthalene ring influences the stability of the resulting phenoxyl radical.

  • Nature of Substituents: Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups generally enhance antioxidant activity by increasing the electron density on the aromatic ring, which facilitates hydrogen or electron donation to free radicals.[1][2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or carboxyl (-COOH) groups tend to decrease antioxidant activity.

  • Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups on the naphthol skeleton generally correlates with higher antioxidant activity.[1] The relative positioning of these hydroxyl groups is also critical. An ortho or para arrangement of two hydroxyl groups can significantly enhance antioxidant capacity due to the formation of stable intramolecular hydrogen bonds and the potential to form stable quinone structures upon oxidation.[2][3]

  • Intramolecular Hydrogen Bonding: The presence of substituents that can form intramolecular hydrogen bonds with the phenolic hydroxyl group can increase the stability of the parent molecule and the resulting radical, thereby enhancing antioxidant activity.[4]

  • Steric Hindrance: Bulky substituents near the hydroxyl group can create steric hindrance, which may impede the interaction with free radicals and consequently reduce antioxidant activity.

Quantitative Antioxidant Activity Data

The antioxidant potential of substituted naphthols is commonly evaluated using various in vitro assays. The following tables summarize the quantitative data from key studies, providing a comparative overview of the efficacy of different derivatives. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Substituted Naphthol Derivatives

CompoundSubstituent(s)IC50 (µM)Reference
Naphthalene-based Chalcone 5-178[5]
Naphthalene-based Chalcone 10-177[5]
Naphthalene-based Chalcone 2-288[5]
Naphthalene-based Chalcone 12-291[5]
Naphthalene-based Chalcone 13-287[5]
Naphthalene-based Chalcone 14-286[5]
Naphthalene-based Chalcone 15-271[5]
Naphthalene-based Chalcone 16-266[5]
Ascorbic Acid (Standard)-148[5]

Note: The specific substitutions for the naphthalene-based chalcones were not detailed in the provided search results but are presented here to illustrate the type of data available.

Further search is required to populate tables for ABTS and FRAP assays with specific substituted naphthol data.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant potential of substituted naphthols are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the compound.

Reagents and Preparation:

  • DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light. The working solution is typically diluted to achieve an absorbance of approximately 1.0 at 517 nm.

  • Test Compounds: Dissolve the substituted naphthol derivatives in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Standard: A standard antioxidant, such as ascorbic acid, Trolox, or butylated hydroxytoluene (BHT), is used as a positive control.

Procedure:

  • Add a specific volume of the test compound solution at various concentrations to a cuvette or a 96-well plate.

  • Add the DPPH working solution to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.

  • A blank containing the solvent and DPPH solution is also measured.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Reagents and Preparation:

  • ABTS Stock Solution: Prepare a solution of ABTS in water.

  • Potassium Persulfate Solution: Prepare a solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Dilute the resulting blue-green solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Test Compounds and Standard: Prepare as described for the DPPH assay.

Procedure:

  • Add a small volume of the test compound solution at various concentrations to a cuvette or 96-well plate.

  • Add the ABTS•+ working solution and mix thoroughly.

  • Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[5]

  • Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidant.[7]

Reagents and Preparation:

  • Acetate (B1210297) Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution: 20 mM in water.

  • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.[7]

  • Test Compounds and Standard: Prepare as described for the other assays. A solution of FeSO₄ or Trolox is often used to create a standard curve.

Procedure:

  • Add the FRAP reagent to a cuvette or 96-well plate.

  • Add the test compound solution and mix.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[7]

  • Measure the absorbance at 593 nm.

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox). The results are often expressed as FRAP values (in µM Fe(II) equivalents).

Visualizing Mechanisms and Workflows

Cellular Antioxidant Mechanism: The Nrf2-ARE Signaling Pathway

Substituted naphthols, like other phenolic antioxidants, may exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[8] This pathway is a primary cellular defense mechanism against oxidative stress.[9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Oxidative_Stress Oxidative Stress (e.g., ROS) Antioxidant_Enzymes->Oxidative_Stress Neutralization Oxidative_Stress->Keap1 Conformational Change Naphthols Substituted Naphthols Naphthols->Keap1 Inhibition of Nrf2 Binding

Caption: Nrf2-ARE signaling pathway activation by substituted naphthols.

Experimental Workflow for Antioxidant Potential Assessment

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of the antioxidant potential of novel substituted naphthols.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_analysis Data Analysis Synthesis Synthesis of Substituted Naphthols Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization DPPH DPPH Assay Characterization->DPPH ABTS ABTS Assay Characterization->ABTS FRAP FRAP Assay Characterization->FRAP Other_Assays Other Assays (e.g., ORAC, Metal Chelating) Characterization->Other_Assays IC50 IC50 / EC50 Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Other_Assays->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Workflow for assessing the antioxidant potential of naphthols.

Logical Relationship: Structure-Activity of Naphthol Antioxidants

This diagram illustrates the key structural features of substituted naphthols that influence their antioxidant activity.

SAR_Logic cluster_features Structural Features cluster_substituents Substituent Effects Naphthol_Core Naphthol Core OH_Position Hydroxyl Group Position (1 vs 2) Naphthol_Core->OH_Position Substituents Substituent Type Naphthol_Core->Substituents H_Bonding Intramolecular H-Bonding Naphthol_Core->H_Bonding Antioxidant_Activity Antioxidant Activity OH_Position->Antioxidant_Activity EDG Electron-Donating Groups (-OH, -OCH3) Substituents->EDG EWG Electron-Withdrawing Groups (-NO2, -COOH) Substituents->EWG H_Bonding->Antioxidant_Activity Increases EDG->Antioxidant_Activity Increases EWG->Antioxidant_Activity Decreases

Caption: Key structural determinants of naphthol antioxidant activity.

Conclusion and Future Directions

Substituted naphthols represent a versatile class of compounds with significant antioxidant potential. The strategic modification of the naphthol scaffold with various functional groups allows for the fine-tuning of their antioxidant properties. The data and protocols presented in this guide provide a solid foundation for researchers engaged in the discovery and development of novel naphthol-based antioxidants. Future research should focus on expanding the library of synthesized derivatives, conducting comprehensive in vivo studies to validate the in vitro findings, and exploring the detailed molecular mechanisms underlying their antioxidant and cytoprotective effects. A deeper understanding of their pharmacokinetics and safety profiles will be essential for their translation into clinical applications.

References

In-Depth Technical Guide: The Crystal Structure of 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 7-Methoxy-2-naphthol, a key intermediate in the synthesis of various organic compounds. The document details the crystallographic parameters, experimental protocols for its synthesis and crystallization, and an analysis of its solid-state structure, with a focus on the non-covalent interactions that govern its molecular packing.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 21/c 1.[1] The key crystallographic data are summarized in the table below for clear and easy comparison.

ParameterValue
Chemical FormulaC₁₁H₁₀O₂
Molecular Weight174.20 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a17.662(3) Å
b5.9287(7) Å
c8.4003(10) Å
α90°
β99.857(13)°
γ90°
Volume866.5(2) ų
Z4

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the selective methylation of 2,7-dihydroxynaphthalene (B41206).[2][3]

Materials:

Procedure:

  • A mixture of 2,7-dihydroxynaphthalene (1 equivalent), dimethyl sulfate (2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is refluxed for approximately one hour.[2]

  • Upon completion of the reaction, the solvent is removed by evaporation.[2]

  • The resulting residue is poured into water and extracted with ethyl acetate.[2]

  • The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.[2]

  • The solvent is concentrated under vacuum to yield the crude product.[2]

  • Purification of the crude product is achieved by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (15:1) mixture as the eluent to afford pure this compound.[2]

G Synthesis Workflow for this compound reagents 2,7-dihydroxynaphthalene, Dimethyl sulfate, Potassium carbonate, Acetonitrile reflux Reflux (1 hour) reagents->reflux evaporation Solvent Evaporation reflux->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction washing Wash with Water and Brine extraction->washing drying Drying over Anhydrous MgSO4 washing->drying concentration Concentration in vacuo drying->concentration purification Silica Gel Column Chromatography concentration->purification product This compound purification->product

Synthesis Workflow
Single Crystal Growth

While the original crystallographic study by Prince et al. does not provide a detailed crystallization protocol, single crystals of naphthol derivatives suitable for X-ray diffraction are typically obtained through slow evaporation or cooling from a suitable solvent or solvent mixture.

General Recrystallization Procedure:

  • Dissolve the purified this compound in a minimum amount of a hot solvent. Suitable solvents for naphthol derivatives include ethanol, cyclohexane, or a mixed solvent system like ethanol/water.[4][5][6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote crystallization.

  • If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.

Structural Analysis

The crystal structure of this compound reveals a molecular packing that is not governed by classical O-H···O hydrogen bonds, which are often observed in phenolic compounds. Instead, the supramolecular assembly is directed by weaker O-H···π and C-H···π interactions.[7][8] This is in contrast to its isomer, 4-methoxy-1-naphthol, which forms chains through O-H···O hydrogen bonds and π-π stacking.[7]

In the crystal lattice of this compound, the hydroxyl group acts as a hydrogen bond donor, interacting with the π-system of the naphthalene (B1677914) ring of an adjacent molecule. Additionally, C-H bonds from the naphthalene ring and the methoxy (B1213986) group can act as weak hydrogen bond donors to the π-system of neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal packing, forming sheets of molecules.[7][8] The methoxy group, through its participation in C-H···π interactions, can influence the overall crystal packing and the orientation of the aromatic units.[9]

G Key Intermolecular Interactions in this compound Crystal cluster_interactions Intermolecular Interactions molecule1 Molecule A (this compound) oh_pi O-H···π molecule1->oh_pi ch_pi C-H···π molecule1->ch_pi molecule2 Molecule B (this compound) oh_pi->molecule2 Hydroxyl H to Naphthalene π-system ch_pi->molecule2 Naphthalene/Methoxy C-H to Naphthalene π-system

Intermolecular Interactions

Significance in Drug Discovery and Development

Naphthalene derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is used in the preparation of novel 1H-benzo[f]chromene derivatives, a class of heterocyclic compounds with potential biological activities. The naphthalene scaffold itself is considered a "privileged structure" for its ability to interact with a wide range of biological targets. The specific substitution pattern of the methoxy and hydroxyl groups on the naphthalene ring of this compound provides opportunities for further chemical modifications to develop new therapeutic agents.

References

A Technical Guide to the Solubility of 7-Methoxy-2-naphthol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 7-Methoxy-2-naphthol is a critical physicochemical property that dictates its viability in various stages of drug development and manufacturing. It influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a robust experimental framework for researchers to determine and report the solubility of this compound. The guide details established methodologies, presents a structured format for data reporting, and includes a visual representation of the experimental workflow to promote standardized and comparable results across different laboratories.

Introduction

This compound (C₁₁H₁₀O₂) is a naphthol derivative characterized by a methoxy (B1213986) group at the 7-position of the naphthalene (B1677914) ring. This substitution pattern influences its electronic properties and, consequently, its interactions with various solvents. While it is generally known to be a white to light yellow crystalline solid that is soluble in organic solvents like ethanol (B145695) and ether, there is a significant gap in the scientific literature regarding specific, quantitative solubility data.[1] Understanding the precise solubility in a range of organic solvents is crucial for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification (e.g., crystallization), and preventing precipitation issues.

  • Formulation Science: Developing stable and effective drug formulations, including solutions, suspensions, and emulsions.

  • Analytical Chemistry: Preparing solutions of known concentrations for analysis and quality control.

This guide aims to bridge the existing knowledge gap by providing a detailed protocol for the systematic determination of the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Appearance White to light yellow crystalline solid
Melting Point 116-119 °C
CAS Number 5060-82-2

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents at 25°C (77°F)

Organic SolventMolarity (mol/L)Solubility ( g/100 mL)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
Diethyl EtherData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
TolueneData to be determinedData to be determined
n-HexaneData to be determinedData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2] This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is achieved. The concentration of the solute in the saturated solution is then measured.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this separation.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles, which would lead to an overestimation of solubility.

  • Gravimetric Analysis (Optional): Weigh the filtered solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Weigh the remaining solid to determine the mass of dissolved this compound.

  • Quantitative Analysis (Recommended): Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Concentration Determination: Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mol/L or g/100 mL) based on the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow A Preparation: Add excess this compound to vials B Solvent Addition: Add known volume of organic solvent A->B C Equilibration: Agitate at constant temperature (e.g., 24-72h) B->C D Phase Separation: Allow excess solid to settle (or centrifuge) C->D E Sample Collection & Filtration: Withdraw supernatant and filter through syringe filter D->E F Quantitative Analysis: Dilute and measure concentration (e.g., HPLC-UV) E->F G Data Calculation: Determine solubility in mol/L or g/100 mL F->G

Caption: Workflow for Solubility Determination.

analytical_quantification_pathway cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing A Filtered Saturated Solution B Accurate Dilution with Solvent A->B C Sample in Autosampler Vial B->C D Injection into HPLC System C->D E Separation on Chromatographic Column D->E F Detection (UV-Vis Detector) E->F G Integration of Peak Area F->G H Concentration Calculation using Calibration Curve G->H

Caption: HPLC-Based Quantification Pathway.

Conclusion

While this compound is an important compound in synthetic and medicinal chemistry, there is a clear deficiency of quantitative solubility data in the public domain. This technical guide provides a standardized and detailed experimental protocol based on the reliable shake-flask method to enable researchers to generate high-quality, reproducible solubility data. The adoption of this standardized approach will facilitate the comparison of data across different laboratories and contribute to a more comprehensive understanding of the physicochemical properties of this compound, ultimately aiding in its effective application in research and development.

References

Preliminary Cytotoxicity Screening of 7-Methoxy-2-naphthol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-naphthol, a naphthalene (B1677914) derivative, belongs to a class of compounds that has garnered interest in medicinal chemistry due to the established cytotoxic and anti-cancer properties of related naphthoquinone and naphthol structures. While direct and extensive preliminary cytotoxicity data for this compound is not abundant in publicly available literature, this technical guide outlines a comprehensive approach to its in vitro cytotoxicity screening. This document provides detailed experimental protocols for key assays, data presentation frameworks, and visual representations of experimental workflows and potential signaling pathways, leveraging findings from structurally similar compounds to inform the experimental design and potential mechanisms of action.

Introduction

Naphthol and its derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The inclusion of a methoxy (B1213986) group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets and thereby its cytotoxic potency. Preliminary cytotoxicity screening is a critical first step in the evaluation of any compound for its potential as a therapeutic agent. This guide provides the foundational methodologies for conducting such a screen for this compound.

Data Presentation: A Framework for Reporting Cytotoxicity

Effective data presentation is crucial for the clear communication and interpretation of experimental results. All quantitative data from cytotoxicity assays should be summarized in structured tables. Below is a template for presenting IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, which is a standard measure of a compound's potency.

Table 1: Cytotoxicity of this compound and Related Compounds against Human Cancer Cell Lines

CompoundCell LineAssay Duration (h)IC50 (µM)Reference
This compound e.g., MCF-7e.g., 72Data to be determined-
This compound e.g., A549e.g., 72Data to be determined-
This compound e.g., HepG2e.g., 72Data to be determined-
Example: 7-methoxy-1-tetraloneHepG248~250[1]
Example: Naphthoquinone-naphthol derivative (Compound 13)HCT116721.18 ± 0.09[2]
Example: Naphthoquinone-naphthol derivative (Compound 13)PC9720.57 ± 0.16[2]
Example: Naphthoquinone-naphthol derivative (Compound 13)A549722.25 ± 0.27[2]

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include any floating apoptotic cells). Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death Analysis start Start: Prepare this compound Stock Solution seed_cells Seed Cancer Cell Lines in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells mtt_assay Perform MTT Assay after 24, 48, 72h treat_cells->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 apoptosis_start Select concentrations based on IC50 calc_ic50->apoptosis_start treat_6well Treat cells in 6-well plates apoptosis_start->treat_6well annexin_pi Annexin V-FITC/PI Staining treat_6well->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry

General experimental workflow for cytotoxicity screening.
Potential Signaling Pathway

Based on studies of related compounds like 7-methoxy-1-tetralone, a potential mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Growth Factor Receptor (e.g., c-Met) compound->receptor Inhibition? p_akt p-AKT (Active) compound->p_akt Inhibition? apoptosis Apoptosis compound->apoptosis Induction? akt AKT receptor->akt Activation akt->p_akt Phosphorylation nfkb NF-κB p_akt->nfkb Activation p_nfkb p-NF-κB (Active) nfkb->p_nfkb Phosphorylation gene_transcription Gene Transcription (Proliferation, Anti-apoptosis) p_nfkb->gene_transcription Translocation & Activation gene_transcription->apoptosis Inhibition

Hypothetical signaling pathway for this compound.

Conclusion

This technical guide provides a robust framework for conducting the preliminary cytotoxicity screening of this compound. By following the detailed experimental protocols and utilizing the proposed data presentation and visualization formats, researchers can generate high-quality, reproducible data. While direct cytotoxicity data for this compound is currently limited, the methodologies outlined herein, informed by studies on structurally related compounds, will enable a thorough investigation of its potential as a cytotoxic agent and provide a solid foundation for further preclinical development.

References

7-Methoxy-2-naphthol: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-naphthol is a key aromatic building block widely utilized in the synthesis of a diverse array of complex molecules, particularly in the field of medicinal chemistry.[1][2] Its naphthalene (B1677914) core, functionalized with hydroxyl and methoxy (B1213986) groups, provides strategic points for chemical modification, making it an ideal starting material for constructing compounds with significant biological activity.[3] This technical guide explores the role of this compound as a precursor, focusing on its application in the synthesis of prominent Selective Estrogen Receptor Modulators (SERMs) like Nafoxidine and Lasofoxifene, as well as other novel compounds with therapeutic potential. We will provide detailed experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways.

Physicochemical Properties of this compound

A foundational understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 5060-82-2[4][5]
Molecular Formula C₁₁H₁₀O₂[4][6]
Molecular Weight 174.20 g/mol [4][5]
Appearance White to light yellow or brown solid[1][2]
Melting Point 116-119 °C[5]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[1]

Case Study 1: Synthesis of Nafoxidine and Lasofoxifene

This compound is a critical precursor for the synthesis of third-generation SERMs, such as Lasofoxifene, which is noted for its high binding affinity to estrogen receptors (ERα and ERβ).[7] These compounds are pivotal in the treatment of osteoporosis and have shown promise in treating endocrine-resistant ER+ breast cancer.[7][8] The synthesis often proceeds through a common dihydronaphthalene intermediate, which can be converted to either Nafoxidine or Lasofoxifene.[9]

Synthetic Workflow and Key Reactions

The total synthesis of these SERMs involves several key transformations, including multi-component coupling reactions, dehydroiodination, etherification to introduce the characteristic side chain, and final demethylation/hydrogenation steps.[9] A generalized workflow is presented below.

G cluster_start Precursor Synthesis cluster_core Core Structure Formation cluster_final Final Product Synthesis Start This compound & Other Reagents Coupling Three-Component Coupling Start->Coupling Lewis Acid (e.g., HfCl₄) Intermediate_Iodide Iodide Intermediate (8) Coupling->Intermediate_Iodide I(py)₂BF₄, BF₃·OEt₂ Dehydroiodination Dehydroiodination Intermediate_Iodide->Dehydroiodination t-BuOK, DMSO Common_Precursor Common Precursor (14) (6-hydroxy-dihydronaphthalene) Dehydroiodination->Common_Precursor Etherification Side Chain Introduction (Etherification) Common_Precursor->Etherification Cl(CH₂)₂N(CH₂)₂·HCl, NaH Nafoxidine Nafoxidine (2) Etherification->Nafoxidine Hydrogenation Hydrogenation Nafoxidine->Hydrogenation H₂, Pd(OH)₂/C Demethylation Demethylation Hydrogenation->Demethylation BBr₃ Lasofoxifene Lasofoxifene (1) Demethylation->Lasofoxifene

Caption: Synthetic workflow from precursors to Nafoxidine and Lasofoxifene.

Experimental Protocols

The following protocols are adapted from published synthetic routes.[9]

1. Synthesis of the Common Precursor (14):

  • Reaction: Dehydroiodination of the iodide intermediate (8).

  • Procedure: To a solution of potassium tert-butoxide (t-BuOK, 4.0 equiv.) in degassed dimethyl sulfoxide (B87167) (DMSO) at room temperature, add a solution of the iodide intermediate (8, 1.0 equiv.) in DMSO. Heat the reaction mixture to 90 °C and stir for 1 hour. After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride at 0 °C. Extract the mixture with diethyl ether, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

  • Yield: Approximately 89%.[9]

2. Synthesis of Nafoxidine (2) from Precursor (14):

  • Reaction: Williamson ether synthesis to introduce the pyrrolidine (B122466) side chain.

  • Procedure: To a solution of the alcohol precursor (14, 1.0 equiv.) in dimethylformamide (DMF) at room temperature, add sodium hydride (NaH, 3.5 equiv., 60% dispersion in mineral oil). Stir the mixture for 20 minutes. Add 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride (2.0 equiv.) to the reaction mixture. Heat to 50 °C and stir for 11 hours. After cooling to 0 °C, add saturated aqueous sodium bicarbonate. Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield Nafoxidine.

  • Yield: Approximately 82%.[9]

3. Synthesis of Lasofoxifene (1):

  • Step A: Hydrogenation: Convert the dihydronaphthalene ring of the Nafoxidine precursor to a tetrahydronaphthalene. The methoxy-protected intermediate (15) is subjected to hydrogenation (H₂, 2.5 atm) with a Palladium hydroxide (B78521) on carbon catalyst (Pd(OH)₂/C) in ethanol at 50 °C for 22 hours. Yield: 70%.[9]

  • Step B: Demethylation: To a solution of the resulting methyl ether (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C, slowly add boron tribromide (BBr₃, 5.0 equiv., 1.0 M in CH₂Cl₂). Stir the reaction mixture for 1 hour at -23 °C and then 2 hours at 0 °C. Quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, and dry over sodium sulfate to yield Lasofoxifene.[9]

  • Yield: Approximately 76%.[9]

Quantitative Data Summary
CompoundStarting MaterialKey ReagentsYield (%)
Common Precursor (14) Iodide Intermediate (8)t-BuOK, DMSO89%[9]
Nafoxidine Precursor Common Precursor (14)1-(2-chloroethyl)pyrrolidine HCl, NaH82%[9]
Lasofoxifene Precursor Nafoxidine PrecursorH₂, Pd(OH)₂/C70%[9]
Lasofoxifene (1) Lasofoxifene PrecursorBBr₃76%[9]

Case Study 2: Synthesis of Benzo[f]chromene Derivatives

This compound also serves as a reactant for multi-component reactions to create novel heterocyclic compounds. A notable example is the synthesis of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles, which have demonstrated significant cytotoxic activity against various human cancer cell lines.[]

Synthetic Workflow

This synthesis is an efficient one-pot, three-component reaction.

G Reactant1 This compound Reaction One-Pot Condensation Reactant1->Reaction Reactant2 Aromatic Aldehyde Reactant2->Reaction Reactant3 Malononitrile (B47326) Reactant3->Reaction Product 9-Methoxy-1H-benzo[f]chromene Derivative Reaction->Product Microwave Irradiation Ethanolic Piperidine (B6355638)

Caption: One-pot synthesis of bioactive benzo[f]chromene derivatives.

Experimental Protocol

This protocol is based on a reported microwave-assisted synthesis.[][11]

  • Reaction: Three-component condensation.

  • Procedure: In a suitable vessel, combine this compound (1.0 equiv.), an appropriate aromatic aldehyde (1.0 equiv.), and malononitrile (1.0 equiv.) in an ethanolic piperidine solution.[11] Subject the mixture to microwave irradiation. Upon completion of the reaction (monitored by TLC), cool the mixture. The resulting product can often be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

  • Note: Specific microwave power and reaction times will vary depending on the substrates and equipment used.

Biological Activity and Signaling

Certain derivatives from this synthesis, particularly those with dichloro-substitutions on the pendant phenyl ring, have shown potent cytotoxicity towards cancer cell lines like MDA-MB-231.[] The mechanism of action involves the dissipation of the mitochondrial transmembrane potential and the activation of caspases 3/7, key executioners of apoptosis.[]

G Drug Benzo[f]chromene Derivative (e.g., 4j) Mitochondria Mitochondria Drug->Mitochondria Induces dissipation of transmembrane potential Caspase Caspase 3/7 Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Apoptotic pathway initiated by benzo[f]chromene derivatives.

Conclusion

This compound is a demonstrably valuable and versatile precursor in synthetic organic and medicinal chemistry. Its utility is highlighted in the efficient construction of complex and potent therapeutic agents, from established drugs like Lasofoxifene to novel anticancer compounds. The functional handles on its naphthol scaffold allow for diverse chemical transformations, enabling the generation of compound libraries for drug discovery. The synthetic routes detailed herein showcase its importance, providing researchers with a solid foundation for developing new chemical entities with tailored biological activities. Future investigations will undoubtedly continue to leverage this precursor to explore new therapeutic frontiers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-benzo[f]chromene Derivatives Using 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 1H-benzo[f]chromene derivatives utilizing 7-Methoxy-2-naphthol as a key starting material. The synthesized compounds have shown significant potential as anti-proliferative agents, making this synthetic route of high interest for cancer research and drug development.

Introduction

1H-benzo[f]chromene derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] A prevalent and efficient method for the synthesis of these scaffolds is a one-pot, three-component reaction involving an aromatic aldehyde, a methylene-active compound (such as malononitrile), and a naphthol derivative.[2] This document focuses on the specific application of this compound in this reaction to yield 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles, which have been investigated for their cytotoxic effects against various cancer cell lines.[3][4][5][6] Modern green chemistry approaches, such as microwave and ultrasonic irradiation, have been successfully employed to improve reaction times and yields.[1][3][5][7]

Synthesis Workflow

The general synthetic workflow for the preparation of 1H-benzo[f]chromene derivatives from this compound is a straightforward three-component condensation reaction. The process involves the reaction of this compound, an appropriate aromatic aldehyde, and malononitrile (B47326) in the presence of a basic catalyst, typically piperidine (B6355638), in an ethanol (B145695) solution.[5][6] This reaction can be efficiently carried out using microwave or ultrasonic irradiation.[1][5][7]

Synthesis_Workflow A This compound D Reaction Mixture (Ethanol, Piperidine) A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Energy Input (Microwave or Ultrasonic Irradiation) D->E Heating/Irradiation F 1H-benzo[f]chromene Derivative E->F Cyclization

Caption: General workflow for the one-pot synthesis of 1H-benzo[f]chromene derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles

This protocol is adapted from several sources employing microwave irradiation for the synthesis of 1H-benzo[f]chromene derivatives.[5][6][8]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Piperidine (catalytic amount, e.g., 0.5 mL for a 0.01 mol scale reaction)

  • Ethanol (25-30 mL for a 0.01 mol scale reaction)

Equipment:

  • Microwave reactor

  • Reaction vessel appropriate for the microwave reactor

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel, combine this compound (0.01 mol), the desired aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol).

  • Add ethanol (30 mL) and piperidine (0.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 2-5 minutes.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitrile.

Protocol 2: Ultrasonic-Assisted Synthesis of 3-Amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles

This protocol utilizes ultrasonic irradiation as an alternative energy source for the synthesis.[1][7]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol

Equipment:

  • Ultrasonic bath or probe sonicator

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve this compound (0.01 mol), the selected aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.5 mL).

  • Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at room temperature.[7] Monitor the reaction progress using TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the collected solid with methanol.

  • Purify the product by recrystallization from ethanol.

Quantitative Data Summary

The following tables summarize the reported yields and cytotoxic activities of representative 1H-benzo[f]chromene derivatives synthesized from this compound.

Table 1: Synthesis and Physical Properties of Selected 1H-benzo[f]chromene Derivatives

CompoundAr-substituentYield (%)Melting Point (°C)Reference
6a Phenyl84237-238[5]
4b 2-Chlorophenyl90266-267[7]
6d 4-Bromophenyl88261-262[5]
4f 4-Iodophenyl89227-228[6]
4q 3,4-Dichlorophenyl90255-256[7]

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Selected 1H-benzo[f]chromene Derivatives

CompoundAr-substituentMCF-7HCT-116HepG-2Reference
4d 4-Chlorophenyl0.22.9>50[7]
4g 4-Fluorophenyl1.32.11.5[7]
4i 4-Bromophenyl0.52.3>50[7]
4n 2,5-Dichlorophenyl0.41.3>50[7]
4q 3,4-Dichlorophenyl0.61.84.9[7]

Mechanism of Action and Biological Signaling

Several synthesized 1H-benzo[f]chromene derivatives have been shown to exert their anti-proliferative effects through the induction of apoptosis.[1][5] Some compounds have been identified as inhibitors of c-Src kinase and P-glycoprotein, suggesting multiple potential mechanisms for their anticancer activity.[1][5] The induction of apoptosis is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade.

Signaling_Pathway Drug 1H-benzo[f]chromene Derivative Pgp P-glycoprotein Drug->Pgp Inhibition cSrc c-Src Kinase Drug->cSrc Inhibition Caspase Caspase Activation Drug->Caspase Induction Prolif Cell Proliferation cSrc->Prolif Apoptosis Apoptosis Caspase->Apoptosis

References

Application of 2-Methoxyestradiol in Prostate Cancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research linking 7-Methoxy-2-naphthol to prostate cancer is limited, the study of similar methoxy-containing compounds provides valuable insights into potential therapeutic avenues. A prominent example is 2-Methoxyestradiol (B1684026) (2-ME2), an endogenous metabolite of estradiol, which has been investigated for its anti-cancer properties in prostate cancer.[1][2][3] Unlike estradiol, 2-ME2 does not bind to nuclear estrogen receptors, minimizing estrogenic side effects.[1][4] It has demonstrated anti-proliferative and anti-angiogenic activities in preclinical models and has been evaluated in clinical trials for hormone-refractory prostate cancer.[2][4][5] These application notes provide an overview of the mechanisms of 2-ME2 and detailed protocols for its investigation in prostate cancer drug discovery.

Mechanism of Action

2-Methoxyestradiol exerts its anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: 2-ME2 induces programmed cell death in prostate cancer cells.[1][6] This is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it.[1] Furthermore, 2-ME2 can induce apoptosis in a p53-independent manner, which is significant as p53 mutations are common in advanced prostate cancer.[7]

  • Cell Cycle Arrest: 2-ME2 causes an accumulation of cells in the G2/M phase of the cell cycle, inhibiting cell division.[6][7] This is associated with an increase in the expression of the cell cycle regulatory protein p21.[7]

  • Inhibition of Angiogenesis: 2-ME2 has been shown to have anti-angiogenic properties, which is crucial for preventing tumor growth and metastasis.[4]

  • Modulation of Signaling Pathways: Recent studies have identified the receptor tyrosine kinase RON (MST1R) as a potential target of 2-ME2.[8][9] By downregulating RON expression, 2-ME2 can inhibit signaling pathways associated with epithelial-mesenchymal transition (EMT), a process involved in cancer cell migration and invasion.[8]

Data Presentation

In Vitro Efficacy of 2-Methoxyestradiol on Prostate Cancer Cell Lines
Cell LineTypeEffect of 2-ME2Quantitative DataReference
LNCaP Androgen-sensitiveGrowth inhibitionIC50 not specified, but demonstrated powerful growth inhibition.[6]
DU 145 Androgen-independentG2/M arrest, apoptosisMarked accumulation in G2/M phase and increase in sub-G1 (apoptotic) fraction.[6]
PC-3 Androgen-independentGrowth inhibitionIC50 for 2-ME2: 54.41 µmol (polymeric micelle formulation showed IC50 of 18.75 µmol).[10]
ALVA-31 Androgen-independentGrowth inhibitionPowerful growth inhibitor.[6]
In Vivo Efficacy of 2-Methoxyestradiol in a Prostate Cancer Model
Animal ModelTreatmentDurationKey FindingsReference
TRAMP Mice 50 mg/kg body weight in diet8 and 16 weeksPrevented the development of preneoplastic lesions.[5][11]
FG/Tag Mice Low dose 2-ME2 + Docetaxel (B913)Not specifiedIncreased apoptosis and lowered primary prostate tumor weights.[12]

Signaling Pathway Diagrams

G_1 cluster_cell Prostate Cancer Cell 2_ME2 2-Methoxyestradiol Microtubules Microtubule Disruption 2_ME2->Microtubules JNK JNK Pathway Activation 2_ME2->JNK RON RON (MST1R) Receptor 2_ME2->RON downregulates G2_M_Arrest G2/M Cell Cycle Arrest Microtubules->G2_M_Arrest Bcl_2 Bcl-2 (anti-apoptotic) JNK->Bcl_2 phosphorylates Phosphorylated_Bcl_2 Phosphorylated Bcl-2 (inactive) Bcl_2->Phosphorylated_Bcl_2 Apoptosis Apoptosis Phosphorylated_Bcl_2->Apoptosis G2_M_Arrest->Apoptosis EMT Epithelial-Mesenchymal Transition (EMT) RON->EMT promotes

Caption: Mechanism of Action of 2-Methoxyestradiol in Prostate Cancer Cells.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of 2-Methoxyestradiol on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU 145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 2-Methoxyestradiol (2-ME2) stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 2-ME2 in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2-ME2. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of 2-Methoxyestradiol on the cell cycle distribution of prostate cancer cells.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • 2-Methoxyestradiol

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 2-ME2 at a predetermined concentration (e.g., 3 µmol/L) for 24 hours.[5]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

G_2 Start Seed Prostate Cancer Cells Treat Treat with 2-ME2 Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental Workflow for Cell Cycle Analysis.

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of 2-Methoxyestradiol using a mouse model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Prostate cancer cells (e.g., PC-3)

  • Matrigel

  • 2-Methoxyestradiol formulation for oral administration or injection

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells (e.g., 1 x 10⁶ PC-3 cells) mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer 2-ME2 to the treatment group daily via oral gavage or intraperitoneal injection. The control group receives the vehicle.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice a week.

  • At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

  • Compare the tumor growth rates and final tumor weights between the control and treatment groups.

Conclusion

2-Methoxyestradiol serves as a compelling example of a methoxy-containing compound with significant potential in prostate cancer drug discovery. Its multifaceted mechanism of action, targeting key cancer processes like apoptosis and cell cycle progression, makes it an attractive candidate for further investigation. The protocols outlined above provide a framework for researchers to explore the efficacy and mechanisms of 2-ME2 and other novel compounds in the ongoing effort to develop more effective treatments for prostate cancer.

References

protocol for the methylation of 2,7-dihydroxynaphthalene to yield 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the selective monomethylation of 2,7-dihydroxynaphthalene (B41206) to yield 7-Methoxy-2-naphthol. This procedure is crucial for the synthesis of key intermediates in pharmaceutical and materials science research. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, workup, and purification. A summary of expected yields and product specifications is also presented.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its synthesis from the readily available 2,7-dihydroxynaphthalene requires a selective methylation of one of the two hydroxyl groups. This protocol describes a reliable method for achieving this transformation using dimethyl sulfate (B86663) as the methylating agent and potassium carbonate as the base in an acetonitrile (B52724) solvent. The procedure is robust and can be adapted for various scales.

Reaction Scheme

Experimental Protocol

A general and effective method for the synthesis of this compound involves the reaction of 2,7-dihydroxynaphthalene with dimethyl sulfate.[1]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2,7-DihydroxynaphthaleneReagentSigma-Aldrich582-17-2
Dimethyl sulfate≥99%Sigma-Aldrich77-78-1
Potassium carbonateAnhydrousFisher Scientific584-08-7
AcetonitrileAnhydrousFisher Scientific75-05-8
Ethyl acetate (B1210297)ACS GradeVWR141-78-6
HexaneACS GradeVWR110-54-3
Magnesium sulfateAnhydrousFisher Scientific7487-88-9
Sodium chlorideACS GradeVWR7647-14-5
Deionized water--7732-18-5
Silica (B1680970) gel60 Å, 230-400 meshSigma-Aldrich7631-86-9

3.2. Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

3.3. Reaction Procedure

  • To a 50 mL round-bottom flask, add 2,7-dihydroxynaphthalene (500 mg, 2.64 mmol), potassium carbonate (73.1 mg, 5.3 mmol), and acetonitrile (10 mL).[1]

  • Stir the mixture at room temperature for 10 minutes.

  • Add dimethyl sulfate (0.5 mL, 5.3 mmol) to the suspension.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.[1]

  • Maintain the reflux for 1 hour, monitoring the reaction progress by TLC.[1]

3.4. Workup and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile by evaporation under reduced pressure using a rotary evaporator.[1]

  • Pour the residue into 50 mL of water and transfer the mixture to a separatory funnel.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under vacuum to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (15:1) mixture as the eluent to afford this compound.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Starting Material2,7-Dihydroxynaphthalene
Methylating AgentDimethyl sulfate
BasePotassium carbonate
SolventAcetonitrile
Reaction TemperatureReflux (~82 °C)
Reaction Time1 hour[1]
Purification MethodSilica gel column chromatography[1]
Eluent SystemHexane:Ethyl Acetate (15:1)[1]
Expected ProductThis compound
Molecular FormulaC₁₁H₁₀O₂[2]
Molecular Weight174.20 g/mol [2]
AppearanceOff-white to pinkish solid
Melting Point116-119 °C[3]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Add 2,7-Dihydroxynaphthalene, K2CO3, and Acetonitrile add_dms 2. Add Dimethyl Sulfate reactants->add_dms Stir reflux 3. Reflux for 1 hour add_dms->reflux evaporation 4. Evaporate Acetonitrile reflux->evaporation Cool down extraction 5. Aqueous Workup & Ethyl Acetate Extraction evaporation->extraction wash 6. Wash with Water & Brine extraction->wash dry 7. Dry with MgSO4 wash->dry concentrate 8. Concentrate dry->concentrate Filter chromatography 9. Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Dimethyl sulfate is extremely toxic and carcinogenic. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Work in a well-ventilated area and follow all standard laboratory safety procedures.

End of Document

References

Application Notes and Protocols: 7-Methoxy-2-naphthol as a Fluorescent Marker in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-naphthol is a naphthalene (B1677914) derivative with potential applications in biological imaging as a fluorescent marker. Its naphthol core structure imparts intrinsic fluorescence, which can be utilized for the visualization of cellular structures and components. This document provides an overview of its properties, potential applications, and generalized protocols for its use in fluorescence microscopy and cellular analysis. It is important to note that while the parent compound, 2-naphthol, has been characterized for its fluorescent properties, specific photophysical and detailed biological application data for this compound are not extensively available in the public domain. Therefore, the following information is provided as a guide for research and development, with the understanding that optimization will be necessary for specific experimental contexts.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
Chemical Formula C₁₁H₁₀O₂[1][2][3]
Molecular Weight 174.20 g/mol [1][2][3]
Appearance White to brown solid[3]
Melting Point 116-119 °C
CAS Number 5060-82-2[1][2][3]

Photophysical Properties (Estimated)

ParameterEstimated Value (based on 2-Naphthol)Reference
Excitation Maximum (λex) ~320-331 nm[4]
Emission Maximum (λem) ~354-410 nm[4]
Stokes Shift Data not available
Quantum Yield (Φ) Data not available
Molar Absorptivity (ε) Data not available

Note: Researchers should experimentally determine the precise photophysical properties of this compound in the desired solvent or buffer system before use.

Applications in Biological Imaging

While specific applications of this compound as a fluorescent marker are not widely documented, its chemical structure suggests potential utility in several areas of biological research:

  • General Cellular Staining: The lipophilic nature of the naphthalene ring may allow it to passively diffuse across cell membranes, leading to the staining of intracellular compartments.

  • Enzyme Assays: Derivatives of naphthols are used as substrates for various enzymes, where cleavage of a protecting group releases the fluorescent naphthol. This compound could potentially be developed into a substrate for specific enzymes.

  • Precursor for Functional Probes: The hydroxyl and methoxy (B1213986) groups on the naphthalene ring provide handles for chemical modification, allowing for the synthesis of more complex fluorescent probes with specific targeting moieties.[3][5]

Experimental Protocols

The following are generalized protocols that can be used as a starting point for utilizing this compound in cellular imaging. Optimization of concentrations, incubation times, and fixation methods is highly recommended for each cell type and experimental setup.

Protocol 1: General Staining of Live Cells

This protocol describes a general method for staining live cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Prepare a Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the working solution of this compound to the cells. d. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess unbound probe.

  • Imaging: a. Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a filter set suitable for UV excitation and blue/violet emission (e.g., a DAPI filter set).

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1-10 µM in Culture Medium prep_stock->prep_working add_stain Incubate with Working Solution (15-60 min, 37°C) prep_working->add_stain wash1 Wash Cells with PBS wash1->add_stain wash2 Wash Cells 2-3x with PBS add_stain->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Fluorescence Microscopy (UV Excitation) add_buffer->image

Workflow for live-cell staining with this compound.

Protocol 2: Staining of Fixed Cells

This protocol can be used for staining fixed cells and is compatible with subsequent immunofluorescence.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Mounting medium

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips.

  • Fixation: a. Wash cells with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): a. If staining intracellular targets with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Staining: a. Prepare a working solution of this compound (1-10 µM) in PBS. b. Incubate the fixed (and permeabilized) cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: a. Mount the coverslips onto glass slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope.

G start Cultured Cells on Coverslip fix Fix with 4% PFA (15 min) start->fix wash1 Wash 3x with PBS fix->wash1 perm Permeabilize with 0.1% Triton X-100 (10 min, Optional) wash1->perm stain Stain with this compound (1-10 µM, 15-30 min) wash1->stain Skip Permeabilization wash2 Wash 3x with PBS perm->wash2 wash2->stain wash3 Wash 3x with PBS stain->wash3 mount Mount Coverslip wash3->mount image Image mount->image

Experimental workflow for staining fixed cells.

Cytotoxicity Data

A series of 1H-benzo[f]chromene derivatives synthesized from this compound exhibited cytotoxicity against a panel of human cancer cell lines.[]

Cell LineCancer TypeCytotoxic Derivative
MDA-MB-231Triple-negative breast cancerBenzo[f]chromene derivatives
A549Lung cancerBenzo[f]chromene derivatives
HeLaCervical cancerBenzo[f]chromene derivatives
MIA PaCa-2Pancreatic cancerBenzo[f]chromene derivatives
RPMI 7951MelanomaBenzo[f]chromene derivatives
PC-3Prostate cancerBenzo[f]chromene derivatives

Note: The cytotoxic activity is attributed to the benzo[f]chromene derivatives and not the parent this compound compound. Researchers should perform their own cytotoxicity assays (e.g., MTT, LDH) to determine the appropriate non-toxic concentrations of this compound for their specific cell lines and experimental conditions.

Signaling Pathway Analysis

Currently, there is no available information in the public domain that describes the use of this compound as a fluorescent probe for the specific analysis of signaling pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Low probe concentration- Insufficient incubation time- Photobleaching- Increase the concentration of the probe.- Increase the incubation time.- Minimize exposure to excitation light; use an anti-fade mounting medium.
High Background - High probe concentration- Insufficient washing- Decrease the probe concentration.- Increase the number and duration of wash steps.
Cell Toxicity - High probe concentration- Prolonged incubation- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.

Conclusion

This compound presents a potential, though not extensively characterized, fluorescent marker for biological imaging. Its utility may lie in general cellular staining or as a scaffold for the development of more sophisticated fluorescent probes. The provided protocols offer a starting point for researchers to explore its applications. Due to the limited availability of specific photophysical and biological data, thorough in-house validation and optimization are essential for its successful implementation in any research or drug development workflow.

References

Application Notes and Protocols for the Characterization of 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 7-Methoxy-2-naphthol. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.65d8.8H-4
7.62d8.8H-5
7.09dd8.8, 2.4H-3
7.05d2.4H-1
7.02d2.4H-8
6.95dd8.8, 2.4H-6
5.15s (br)-OH
3.89s-OCH₃
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
158.0C-7
153.5C-2
135.8C-4a
129.8C-8a
129.5C-5
129.0C-4
124.5C-6
118.0C-3
109.5C-1
105.0C-8
55.4OCH₃

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted data is based on spectral databases and computational models.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.2 s

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Instrument Parameters filter->setup acquire Acquire 1H & 13C Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate report report integrate->report Report Results

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Quantitative Data
Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3450Strong, BroadO-H stretch (phenolic)
3050 - 3100MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (methyl)
1600 - 1630StrongC=C stretch (aromatic ring)
1500 - 1520StrongC=C stretch (aromatic ring)
1250 - 1280StrongC-O stretch (aryl ether)
1150 - 1180StrongC-O stretch (phenol)
800 - 850StrongC-H bend (out-of-plane)
Experimental Protocol: FT-IR (KBr Pellet)

1. Sample Preparation:

  • Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (approximately 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Collect a background spectrum of the empty sample compartment.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Experimental Workflow: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press background Collect Background Spectrum press->background sample Collect Sample Spectrum background->sample ratio Ratio Sample to Background sample->ratio identify Identify Absorption Bands ratio->identify report report identify->report Report Spectrum

Caption: Workflow for FT-IR analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is useful for quantitative analysis.

Quantitative Data
Solvent λmax (nm)
Ethanol (B145695)~226, ~275, ~325
Chloroform~228, ~277, ~328
Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or chloroform) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 1 to 20 µg/mL.

2. Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record a baseline correction with the blank in both the sample and reference beams.

  • Measure the absorbance of each standard solution from 200 to 400 nm.

3. Data Processing:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • Construct a calibration curve by plotting absorbance versus concentration at a selected λmax.

  • The concentration of an unknown sample can be determined using its absorbance and the calibration curve.

Logical Relationship: UV-Vis Analysis

UVVis_Logic cluster_prep Preparation cluster_acq Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Standard Dilutions stock->standards blank Measure Blank (Solvent) standards->blank measure Measure Absorbance of Standards blank->measure lambda Determine λmax measure->lambda cal_curve Construct Calibration Curve lambda->cal_curve quantify quantify cal_curve->quantify Quantify Unknowns

Caption: Logical workflow for quantitative UV-Vis analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization may be required to improve its volatility and chromatographic peak shape.

Quantitative Data
Parameter Value
Retention Time (derivatized)Dependent on column and method
Mass Spectrum (Electron Ionization)
m/z (relative intensity, %) Assignment
174 (100)[M]⁺ (Molecular Ion)
159 (80)[M-CH₃]⁺
131 (60)[M-CH₃-CO]⁺
102 (40)[C₇H₆O]⁺
77 (30)[C₆H₅]⁺

Note: Fragmentation pattern is predicted and may vary with instrument conditions.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile).

  • To the solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. Instrument Parameters:

  • Gas Chromatograph:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 50-500.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it to a reference library or theoretical fragmentation pattern for confirmation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect rt Identify Retention Time detect->rt ms Analyze Mass Spectrum rt->ms confirm confirm ms->confirm Confirm Identity

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound in various matrices.

Quantitative Data
Parameter Value
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 226 nm
Retention Time Dependent on the specific C18 column used
Experimental Protocol: HPLC

1. Sample and Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of standard solutions by diluting the stock solution.

2. Instrument Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detector: UV detector set at 226 nm.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • For quantification, create a calibration curve by plotting the peak area versus the concentration of the standard solutions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase inject Inject Sample mobile_phase->inject standards Prepare Standard Solutions standards->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect rt Identify Retention Time detect->rt quantify Quantify using Calibration Curve rt->quantify report report quantify->report Report Concentration

Caption: Workflow for HPLC analysis of this compound.

X-ray Crystallography

X-ray crystallography can be used to determine the precise three-dimensional atomic structure of this compound in its crystalline form. The crystal structure of this compound has been reported.[1]

Quantitative Data
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a17.662 Å
b5.929 Å
c8.400 Å
β99.86°
Experimental Protocol: X-ray Crystallography

1. Crystallization:

  • Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).

  • Employ a suitable crystallization technique, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution, to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

Logical Relationship: X-ray Crystallography

Xray_Logic cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Determination dissolve Dissolve Compound grow Grow Single Crystals dissolve->grow mount Mount Crystal grow->mount diffract Collect Diffraction Data mount->diffract solve Solve Structure diffract->solve refine Refine Structure solve->refine report report refine->report Report 3D Structure

Caption: Logical workflow for X-ray crystallographic analysis.

References

Application Notes and Protocols for NMR and UV Detection of 7-Methoxy-2-naphthyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 7-methoxy-2-naphthyl derivatives using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols outlined are essential for the structural elucidation, quantification, and quality control of these compounds in research and drug development settings.

Introduction

7-Methoxy-2-naphthyl derivatives are a class of organic compounds built upon the naphthalene (B1677914) scaffold, a privileged structure in medicinal chemistry.[1] The presence of the methoxy (B1213986) group at the 7-position and further functionalization at the 2-position and other sites on the naphthalene ring give rise to a diverse range of biological activities.[1][2] Accurate and reliable analytical methods are crucial for the characterization and quantification of these derivatives throughout the drug discovery and development process. NMR spectroscopy provides detailed structural information and is a powerful tool for quantitative analysis (qNMR), while UV-Vis spectroscopy offers a simple and robust method for quantitative measurements.[3][4]

Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance or the concentration of an analyte in a solution without the need for a calibration curve, provided a certified internal standard is used.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol for ¹H qNMR

This protocol outlines the steps for determining the purity of a 7-methoxy-2-naphthyl derivative using ¹H qNMR with an internal standard.

Materials:

  • 7-methoxy-2-naphthyl derivative (analyte)

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision 5 mm NMR tubes

  • Analytical balance (readability to at least 0.01 mg)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the certified internal standard into a clean, dry vial.

    • Accurately weigh an appropriate amount of the 7-methoxy-2-naphthyl derivative into the same vial to achieve a molar ratio between 0.5 and 2 relative to the internal standard.

    • Record the exact weights of both the analyte and the internal standard.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the probe temperature to a constant value, typically 25 °C (298 K).

    • Use a standard single-pulse experiment.

    • Crucial Parameter: Set the relaxation delay (d1) to at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons of interest for both the analyte and the internal standard. A typical starting point for small molecules is 30-60 seconds to ensure full relaxation.

    • Use a calibrated 90° pulse width to maximize the signal.

    • Set the acquisition time to at least 3 seconds.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply an exponential window function with a line broadening of 0.1 - 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * Purity_IS

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • M: Molar mass

      • W: Weight

      • Purity: Purity of the internal standard

      • analyte: Refers to the 7-methoxy-2-naphthyl derivative

      • IS: Refers to the Internal Standard

Representative ¹H and ¹³C NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the 7-methoxy-2-naphthyl scaffold. The exact chemical shifts will vary depending on the specific substituents (R group) and the solvent used. The methoxy group (-OCH₃) protons typically appear as a singlet around 3.9 ppm in the ¹H NMR spectrum, and the corresponding carbon resonates at approximately 55-56 ppm in the ¹³C NMR spectrum.[5][6]

Table 1: Representative ¹H NMR Data for 7-Methoxy-2-naphthyl Derivatives

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-17.7 - 7.9d~8.5
H-37.1 - 7.3d~8.5
H-47.7 - 7.9d~9.0
H-57.2 - 7.4dd~9.0, 2.5
H-67.1 - 7.2d~2.5
H-87.6 - 7.8d~9.0
-OCH₃3.8 - 4.0s-

Table 2: Representative ¹³C NMR Data for 7-Methoxy-2-naphthyl Derivatives

CarbonChemical Shift (δ) ppm
C-1128 - 130
C-2135 - 138
C-3118 - 120
C-4129 - 131
C-4a125 - 127
C-5124 - 126
C-6105 - 107
C-7157 - 159
C-8129 - 131
C-8a130 - 132
-OCH₃55 - 56

Note: Data is generalized and will vary with substitution.

UV-Vis Spectrophotometric Analysis

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of 7-methoxy-2-naphthyl derivatives due to the chromophoric nature of the naphthalene ring system.[7] The method is simple, rapid, and cost-effective.

Experimental Protocol for UV-Vis Quantitative Analysis

This protocol describes the development and validation of a UV-Vis spectrophotometric method for the quantification of a 7-methoxy-2-naphthyl derivative.

Materials:

  • 7-methoxy-2-naphthyl derivative (analyte)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the 7-methoxy-2-naphthyl derivative in the chosen solvent.

    • Scan the solution over the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For 2-methoxynaphthalene, λmax values are typically observed in the ranges of 220-240 nm and 280-300 nm.[7]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the analyte of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Analysis of Unknown Sample:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the unknown sample at the λmax.

    • Determine the concentration of the unknown sample from the calibration curve using the linear regression equation.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Linearity: Assessed from the calibration curve (correlation coefficient R² ≥ 0.999).

    • Accuracy: Determined by recovery studies at three different concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intra-day precision): Analysis of multiple samples of the same concentration on the same day.

      • Intermediate Precision (Inter-day precision): Analysis on different days by different analysts.

    • Specificity: The ability to assess the analyte in the presence of other components (e.g., excipients).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined statistically from the calibration curve.

Representative UV-Vis Data

The absorption maxima of 7-methoxy-2-naphthyl derivatives are influenced by the solvent and the nature of other substituents on the naphthalene ring.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Methoxy-Naphthalene Derivatives in Different Solvents

CompoundSolventλmax 1 (nm)λmax 2 (nm)
2-MethoxynaphthaleneEthanol~226~270-300
7-Hydroxyflavone (related chromophore)Methanol~308-
7-Hydroxyflavone (related chromophore)Acetonitrile~301-

Note: The solvent can cause shifts in the absorption maxima.[8][9]

Visualizations

Workflow for Drug Discovery and Development of Naphthalene Derivatives

The following diagram illustrates a generalized workflow for the discovery and development of small molecule drugs, such as 7-methoxy-2-naphthyl derivatives.[5][10]

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Final Final Stages TargetID Target Identification & Validation HitID Hit Identification (Screening) TargetID->HitID Hit2Lead Hit-to-Lead (Optimization) HitID->Hit2Lead LeadOpt Lead Optimization Hit2Lead->LeadOpt InVitro In Vitro Studies (ADME, Toxicity) LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Regulatory Regulatory Review & Approval Phase3->Regulatory Market Market Launch Regulatory->Market

A simplified workflow for small molecule drug discovery and development.
qNMR Purity Determination Workflow

The following diagram outlines the key steps in determining the purity of a 7-methoxy-2-naphthyl derivative using quantitative NMR.[4]

qNMR_Workflow start Start sample_prep Sample Preparation - Weigh Analyte & Internal Standard - Dissolve in Deuterated Solvent start->sample_prep data_acq NMR Data Acquisition - Set d1 >= 5*T1 - Calibrated 90° pulse - Sufficient S/N sample_prep->data_acq data_proc Data Processing - FT, Phasing, Baseline Correction - Integration data_acq->data_proc calculation Purity Calculation - Use qNMR Equation data_proc->calculation report Report Purity calculation->report

Workflow for qNMR purity determination.

References

high-performance liquid chromatography (HPLC) analysis of 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the determination of 7-Methoxy-2-naphthol using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Formula C₁₁H₁₀O₂[1][2][3][4][5]
Molecular Weight 174.20 g/mol [1][2][3][4][5]
Melting Point 116-119 °C[1][6]
Appearance White to light yellow crystalline solid[7]
UV Absorbance Maximum (in Ethanol) Approximately 226 nm, with other significant absorbance in the 250-340 nm range.

Experimental Protocol: HPLC Analysis of this compound

This section details a robust protocol for the HPLC analysis of this compound.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. These parameters are based on common practices for the separation of naphthol derivatives and other aromatic compounds.[2][7][8][9]

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 60% B, increase linearly to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 226 nm
Injection Volume 10 µL
Preparation of Solutions
  • Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the sample diluent, and dilute as necessary to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation Summary

The following table presents typical method validation parameters and their acceptable limits for the HPLC analysis of aromatic compounds. This data is representative and serves as a guideline for the validation of the this compound assay.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 80% to 120% of the target concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD)
   - Repeatability (Intra-day)≤ 2.0%
   - Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity The peak for this compound should be pure and free from interference from other components.

Visualizations

The following diagrams illustrate the key processes involved in the HPLC analysis of this compound.

G Experimental Workflow for HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject Samples & Standards Standard->Injection Sample Prepare Sample Solutions Sample->Injection System_Setup Set Up HPLC System (Column, Mobile Phase, etc.) System_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 226 nm Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration & Identification Acquisition->Integration Quantification Quantification via Calibration Curve Integration->Quantification Reporting Generate Analysis Report Quantification->Reporting

Caption: A typical workflow for the HPLC analysis of this compound.

G Logical Flow for HPLC Method Development Analyte_Characterization Characterize Analyte (Solubility, UV Spectrum) Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Analyte_Characterization->Initial_Conditions Optimization Optimize Separation (Gradient, Flow Rate, Temperature) Initial_Conditions->Optimization Method_Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) Optimization->Method_Validation Final_Method Finalized Analytical Method Method_Validation->Final_Method

Caption: The logical progression for the development of a validated HPLC method.

References

Application Notes and Protocols for the Synthesis of Selective Nonsteroidal Inhibitors Using 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of selective nonsteroidal inhibitors derived from the versatile starting material, 7-Methoxy-2-naphthol. This document includes detailed synthetic protocols, data on biological activity, and insights into the signaling pathways targeted by these compounds.

Introduction

This compound is a key building block in medicinal chemistry, serving as a scaffold for the synthesis of a variety of biologically active molecules. Its naphthalene (B1677914) core is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. By modifying the functional groups on the naphthol ring, researchers can develop compounds with high affinity and selectivity for specific biological targets, leading to the development of novel therapeutics with improved efficacy and reduced side effects.

One of the most notable drugs synthesized from a 7-methoxy-2-naphthalene derivative is Nabumetone, a non-acidic NSAID. Nabumetone is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a potent inhibitor of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2. This selective inhibition is crucial as COX-1 is responsible for the production of prostaglandins (B1171923) that protect the gastrointestinal tract, while COX-2 is primarily involved in inflammation and pain signaling. Therefore, selective COX-2 inhibitors can provide anti-inflammatory relief with a lower risk of gastrointestinal side effects.

Beyond its role as a precursor to Nabumetone, the this compound scaffold has been explored for the development of other selective inhibitors, including those targeting enzymes involved in cancer and other inflammatory conditions.

Synthesis of a Key Intermediate: 2-(Bromomethyl)-6-methoxynaphthalene (B1277505)

A common and crucial intermediate for the synthesis of various inhibitors from this compound is 2-(bromomethyl)-6-methoxynaphthalene. A general protocol for its synthesis is provided below.

Protocol 1: Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene

This protocol describes a typical bromination of a methyl-substituted methoxynaphthalene.

Materials:

  • 6-methoxy-2-methylnaphthalene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-2-methylnaphthalene in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

  • Heat the mixture to reflux and maintain the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(bromomethyl)-6-methoxynaphthalene.

Application Example: Synthesis of Nabumetone

Nabumetone serves as a prime example of a nonsteroidal inhibitor synthesized from a 7-methoxy-2-naphthalene derivative. The following protocol outlines a common synthetic route.

Protocol 2: Synthesis of Nabumetone

This protocol details the synthesis of 4-(6-methoxy-2-naphthyl)-2-butanone (Nabumetone) from 2-(bromomethyl)-6-methoxynaphthalene.

Materials:

  • 2-(bromomethyl)-6-methoxynaphthalene

  • Ethyl acetoacetate (B1235776)

  • Sodium ethoxide or other suitable base

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask.

  • Slowly add ethyl acetoacetate to the sodium ethoxide solution while stirring.

  • To this mixture, add a solution of 2-(bromomethyl)-6-methoxynaphthalene in ethanol dropwise.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add a solution of sodium hydroxide or potassium hydroxide and reflux for several hours to achieve hydrolysis and decarboxylation.

  • Cool the mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain crude Nabumetone.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Physicochemical Properties of Nabumetone

PropertyValue
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Melting Point80-82 °C
AppearanceWhite to off-white crystalline solid

Biological Activity and Selectivity of Nabumetone's Active Metabolite

Nabumetone is a prodrug that undergoes hepatic metabolism to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a more potent inhibitor of COX enzymes, and it exhibits a degree of selectivity for COX-2 over COX-1.

Table 2: In Vitro Inhibitory Activity of 6-MNA

EnzymeIC50 (µM)
COX-1>100
COX-21.0 - 10

Note: IC50 values can vary depending on the specific assay conditions.

The preferential inhibition of COX-2 by 6-MNA is the basis for Nabumetone's anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the COX signaling pathway and a general experimental workflow for the synthesis and evaluation of inhibitors.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection via COX-1 pathway Inflammation_Pain Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation_Pain via COX-2 pathway Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., 6-MNA) Selective_COX2_Inhibitors->COX2 Selectively Inhibit

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Protocol 1 & 2) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, e.g., COX-1/COX-2) Purification->In_Vitro_Assays Data_Analysis Data Analysis (IC50 Determination, Selectivity Index) In_Vitro_Assays->Data_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Optimization End End: Selective Inhibitor Candidate Data_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

Caption: General experimental workflow for inhibitor development.

Future Directions and Other Potential Selective Inhibitors

The this compound scaffold holds promise for the development of selective inhibitors targeting other enzymes beyond COX-2. Researchers have explored derivatives of this and similar naphthalene cores for their potential as:

  • Anticancer Agents: By modifying the side chains and introducing different functional groups, novel compounds with antiproliferative activity against various cancer cell lines can be synthesized.

  • Antibacterial and Antifungal Agents: The naphthalene ring is a feature of some natural and synthetic antimicrobial compounds.

  • Inhibitors of Other Enzymes: The scaffold can be adapted to target other enzymes involved in disease processes, such as kinases, phosphatases, or proteases. For instance, naphthalene derivatives have been investigated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target in cancer therapy.

The development of new synthetic methodologies and a deeper understanding of structure-activity relationships (SAR) will continue to drive the discovery of novel and selective nonsteroidal inhibitors derived from this compound. These efforts may lead to the identification of new therapeutic agents with improved efficacy and safety profiles for a range of diseases.

Application Notes and Protocols for Excited-State Proton Transfer (ESPT) Studies Involving 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the excited-state proton transfer (ESPT) dynamics of 7-Methoxy-2-naphthol. While specific quantitative ESPT data for this compound is not extensively available in peer-reviewed literature, this document outlines the established methodologies and expected data presentation based on studies of the closely related and well-characterized parent compound, 2-naphthol. These protocols are designed to be directly adaptable for the investigation of this compound.

Introduction to Excited-State Proton Transfer (ESPT)

Excited-state proton transfer (ESPT) is a fundamental photochemical reaction where a molecule's acidity or basicity changes significantly upon electronic excitation. This phenomenon is particularly relevant in biological systems, chemical sensing, and the development of photoactive materials. Naphthols are classic examples of photoacids, molecules that become more acidic in their excited state. Upon absorption of a photon, the hydroxyl proton of a naphthol molecule can be transferred to a nearby proton acceptor, such as a solvent molecule. This process can be monitored by observing changes in the fluorescence emission spectra, as the protonated (ROH) and deprotonated (RO⁻*) forms of the molecule fluoresce at different wavelengths.

The study of ESPT in molecules like this compound can provide insights into:

  • The influence of substituents on photoacidity.

  • The dynamics of proton transfer in various microenvironments.

  • The potential of the molecule as a fluorescent probe for pH, polarity, or binding events.

The ESPT Mechanism of this compound

The ESPT process for this compound can be visualized as a four-state cycle, often referred to as the Förster cycle.

ESPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) ROH_g ROH RO_minus_g RO⁻ ROH_g->RO_minus_g Deprotonation (pKa) ROH_e ROH ROH_g->ROH_e Absorption (hν_A) RO_minus_g->ROH_g Protonation ROH_e->ROH_g Fluorescence (hν_F1) RO_minus_e RO⁻ ROH_e->RO_minus_e ESPT (pKa) RO_minus_e->RO_minus_g Fluorescence (hν_F2) RO_minus_e->ROH_e Protonation

Caption: The Förster cycle for this compound, illustrating the ground and excited states.

Experimental Protocols

A typical experimental workflow for studying ESPT involves steady-state and time-resolved fluorescence spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare stock solution of This compound buffers Prepare buffer solutions of varying pH prep->buffers samples Prepare final samples with controlled pH and concentration buffers->samples ss_abs Steady-State Absorption Spectroscopy samples->ss_abs ss_fluo Steady-State Fluorescence Spectroscopy ss_abs->ss_fluo tr_fluo Time-Resolved Fluorescence Spectroscopy (TCSPC) ss_fluo->tr_fluo pka_star Determine excited state pKa (Förster cycle, fluorescence titration) ss_fluo->pka_star lifetimes Determine fluorescence lifetimes (τ_ROH, τ_RO⁻) tr_fluo->lifetimes pka Determine ground state pKa pka->pka_star rates Calculate proton transfer rate constants (k_pt, k'_pt) lifetimes->rates

Caption: A general experimental workflow for ESPT studies.

Materials and Reagents
  • This compound (purity > 98%)

  • Solvents: Spectroscopic grade methanol, ethanol, cyclohexane, and ultrapure water.

  • Buffers: A series of buffer solutions (e.g., phosphate, acetate, borate) covering a wide pH range.

  • Acids and Bases: HCl and NaOH for pH adjustments.

Protocol 1: Steady-State Fluorescence Spectroscopy

Objective: To observe the fluorescence emission from both the protonated (ROH) and deprotonated (RO⁻) forms of this compound as a function of pH.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like methanol.

    • Prepare a series of buffered aqueous solutions with pH values ranging from acidic (e.g., pH 2) to basic (e.g., pH 12).

    • For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 10-20 µM. Ensure the final concentration of the organic solvent from the stock is minimal (<1%).

  • Instrumentation and Measurement:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum of the protonated form (ROH) of this compound (determine this from an initial absorption spectrum).

    • Record the fluorescence emission spectra for each sample across a wavelength range that covers the expected emission from both ROH* and RO⁻*. For 2-naphthol, this is typically from 340 nm to 500 nm.

    • Maintain a constant temperature (e.g., 25 °C) using a thermostatted cuvette holder.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of emission wavelength for each pH.

    • Identify the emission peaks corresponding to the ROH* and RO⁻* species.

    • Use the pH-dependent changes in fluorescence intensity to determine the excited-state acidity constant (pKa*) via fluorescence titration plots.

Protocol 2: Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the excited protonated (τ_ROH) and deprotonated (τ_RO⁻*) species.

  • Sample Preparation:

    • Prepare two samples as in Protocol 1: one at a very acidic pH (e.g., pH 2) where only the ROH* form is expected to exist, and one at a very basic pH (e.g., pH 12) where only the RO⁻* form is present.

  • Instrumentation and Measurement:

    • Use a Time-Correlated Single-Photon Counting (TCSPC) system.

    • Excite the samples at the appropriate wavelength for the ROH form.

    • Collect the fluorescence decay at the emission maximum of the ROH* form for the acidic sample and at the emission maximum of the RO⁻* form for the basic sample.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension).

  • Data Analysis:

    • Perform deconvolution of the measured fluorescence decay curves with the IRF.

    • Fit the decay curves to a multi-exponential decay model to obtain the fluorescence lifetimes (τ). For these samples, a single exponential decay is expected.

Protocol 3: Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a chosen solvent with an absorbance below 0.1 at the excitation wavelength.

    • Prepare a solution of a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ_f = 0.54) with a similar absorbance at the same excitation wavelength.

  • Instrumentation and Measurement:

    • Record the absorption spectra of both the sample and the standard.

    • Record the corrected fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

    • Calculate the fluorescence quantum yield of the sample using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Data Presentation

Table 1: Photophysical Properties of 2-Naphthol (Representative Data)

PropertyProtonated Form (ROH)Deprotonated Form (RO⁻)Solvent
Absorption λ_max (nm) ~330~350Water
Emission λ_max (nm) ~360~420Water
Fluorescence Lifetime (τ) (ns) ~9.0~10.0Water
Fluorescence Quantum Yield (Φ_f) ~0.18~0.25Water

Table 2: Ground and Excited-State Acidity of 2-Naphthol (Representative Data)

PropertyValueMethod
Ground State pKa ~9.5Spectrophotometric Titration
Excited State pKa *~2.8Förster Cycle / Fluorescence Titration

Table 3: ESPT Rate Constants for 2-Naphthol in Water (Representative Data)

Rate ConstantDescriptionValue (s⁻¹)
k_pt Forward proton transfer rate~1 x 10⁸
k'_pt Reverse proton transfer rate~5 x 10¹⁰ M⁻¹s⁻¹

Troubleshooting

  • Low Fluorescence Signal: Increase the concentration of the fluorophore or check the instrument's sensitivity. Ensure the excitation wavelength is set to the absorption maximum.

  • Poorly Resolved Emission Peaks: This may occur at pH values near the pKa or pKa*. This is expected and is part of the data used for titration curves.

  • Complex Fluorescence Decays: If the fluorescence decay is not mono-exponential in highly acidic or basic solutions, it may indicate the presence of impurities or complex excited-state processes. Purify the sample and re-measure.

  • Inconsistent Quantum Yield Values: Ensure that the absorbance of the sample and standard are in the linear range (<0.1) and that the emission spectra are properly corrected for the instrument's response.

Application of 7-Methoxy-2-naphthol in the Preparation of 9-Hydroxybenzo[a]pyrene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The synthesis of 9-hydroxybenzo[a]pyrene, a significant metabolite of the procarcinogen benzo[a]pyrene (B130552), is a critical process for toxicological and cancer research. Understanding the biological activity of benzo[a]pyrene metabolites is essential for elucidating the mechanisms of chemical carcinogenesis and for the development of potential interventions. 7-Methoxy-2-naphthol serves as a key starting material in a multi-step synthetic pathway to produce 9-hydroxybenzo[a]pyrene. This route offers a robust and well-documented method for obtaining this target molecule for further investigation.

The overall synthetic strategy involves the initial conversion of this compound into a more reactive intermediate, a naphthalene (B1677914) boronate ester. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. Subsequent reactions, including a double Wittig reaction and an acid-catalyzed cyclization, build the characteristic polycyclic aromatic hydrocarbon skeleton of benzo[a]pyrene. The final step involves the demethylation of the methoxy (B1213986) group to yield the desired 9-hydroxybenzo[a]pyrene. This synthetic approach provides a reliable means for researchers and drug development professionals to access this important compound for their studies.

Experimental Protocols

The following protocols detail the multi-step synthesis of 9-hydroxybenzo[a]pyrene from this compound.

Part 1: Synthesis of 7-Methoxy-2-naphthalene Boronate Ester

This initial phase focuses on converting the relatively inert hydroxyl group of this compound into a boronate ester, activating it for the subsequent cross-coupling reaction.

Materials:

Procedure:

  • Triflate Ester Formation:

    • Dissolve this compound in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine, followed by the dropwise addition of triflic anhydride.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 7-methoxy-2-naphthyl triflate. This intermediate is often used in the next step without further purification.

  • Borylation Reaction:

    • In a flask purged with an inert gas (e.g., argon or nitrogen), combine the crude 7-methoxy-2-naphthyl triflate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂ in DMSO.

    • Heat the mixture at 80-90 °C for 12-16 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to yield the 7-methoxy-2-naphthalene boronate ester.

Part 2: Synthesis of 9-Hydroxybenzo[a]pyrene

This part describes the construction of the benzo[a]pyrene skeleton and the final deprotection to yield the target compound.

Materials:

  • 7-Methoxy-2-naphthalene boronate ester (from Part 1)

  • 2-Bromobenzene-1,3-dicarboxaldehyde

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • (Methoxymethyl)triphenylphosphonium (B8745145) chloride

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Suzuki-Miyaura Coupling:

    • In an inert atmosphere, dissolve the 7-methoxy-2-naphthalene boronate ester, 2-bromobenzene-1,3-dicarboxaldehyde, and Pd(PPh₃)₄ in DME.

    • Add the 2M sodium carbonate solution and heat the mixture to reflux (approximately 85 °C) for 12-18 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography (hexane-ethyl acetate eluent) to obtain the dialdehyde (B1249045) adduct.

  • Double Wittig Reaction:

    • Suspend (methoxymethyl)triphenylphosphonium chloride in dry THF at 0 °C under an inert atmosphere.

    • Add potassium tert-butoxide portion-wise and stir the resulting ylide solution for 30 minutes at 0 °C.

    • Add a solution of the dialdehyde adduct from the previous step in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the residue by column chromatography to yield the di(methoxyvinyl) derivative.

  • Acid-Catalyzed Cyclization:

    • Dissolve the di(methoxyvinyl) derivative in a suitable solvent such as dichloromethane.

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid).

    • Stir the mixture at room temperature for 1-2 hours.

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry, and concentrate to get crude 9-methoxybenzo[a]pyrene (B1144987).

  • Demethylation:

    • Dissolve the crude 9-methoxybenzo[a]pyrene in dry dichloromethane and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere.

    • Slowly add a solution of boron tribromide in dichloromethane.

    • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

    • Cool the mixture to 0 °C and carefully quench with methanol.

    • Remove the solvent under reduced pressure.

    • Purify the final product, 9-hydroxybenzo[a]pyrene, by silica gel column chromatography (eluting with a hexane-dichloromethane gradient).

Data Presentation

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1a. Triflate Formation This compound, Triflic anhydridePyridineDichloromethane0 to RT2-3>95 (crude)
1b. Borylation 7-methoxy-2-naphthyl triflate, Bis(pinacolato)diboronPd(dppf)Cl₂, KOAcDMSO80-9012-1660-70
2a. Suzuki-Miyaura Coupling 7-Methoxy-2-naphthalene boronate ester, 2-Bromobenzene-1,3-dicarboxaldehydePd(PPh₃)₄, Na₂CO₃DME~85 (reflux)12-1875-85
2b. Double Wittig Reaction Dialdehyde adduct, (Methoxymethyl)triphenylphosphonium chloridePotassium tert-butoxideTHF0 to RT12-1650-60
2c. Acid-Catalyzed Cyclization Di(methoxyvinyl) derivativeHCl or p-TsOHDichloromethaneRT1-2>90 (crude)
2d. Demethylation 9-Methoxybenzo[a]pyreneBoron tribromide (BBr₃)Dichloromethane-78 to RT12-1670-80

Mandatory Visualizations

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Benzo[a]pyrene Core Formation & Deprotection A This compound B 7-Methoxy-2-naphthyl Triflate A->B  Tf2O, Pyridine   C 7-Methoxy-2-naphthalene Boronate Ester B->C  Bis(pinacolato)diboron,  Pd(dppf)Cl2, KOAc   D Dialdehyde Adduct C->D  2-Bromobenzene-1,3-dicarboxaldehyde,  Pd(PPh3)4, Na2CO3   E Di(methoxyvinyl) Derivative D->E  (CH3OCH2)PPh3Cl,  KOtBu   F 9-Methoxybenzo[a]pyrene E->F  H+ (catalytic)   G 9-Hydroxybenzo[a]pyrene F->G  BBr3   Suzuki_Coupling_Mechanism pd0 Pd(0)L2 pd_intermediate1 Br-Pd(II)L2-Ar pd0->pd_intermediate1 Oxidative Addition naphthyl_boronate Naphthyl-B(pin) pd_intermediate2 Naphthyl-Pd(II)L2-Ar naphthyl_boronate->pd_intermediate2 aryl_bromide Ar-Br aryl_bromide->pd_intermediate1 pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination product Naphthyl-Ar pd_intermediate2->product boronate_anion [B(pin)(OH)]-

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Methoxy-2-naphthol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used laboratory-scale synthesis is the selective mono-methylation of 2,7-dihydroxynaphthalene (B41206). This reaction is a Williamson ether synthesis where one of the two hydroxyl groups of 2,7-dihydroxynaphthalene is converted to a methoxy (B1213986) group.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include:

  • Low Yield: Difficulty in achieving high yields of the desired mono-methylated product.

  • Selectivity Control: The formation of the di-methylated byproduct, 2,7-dimethoxynaphthalene, and the presence of unreacted starting material, 2,7-dihydroxynaphthalene, complicates purification and reduces the yield of the target compound.

  • Purification: Separating this compound from the starting material and the di-methylated byproduct can be challenging due to their similar polarities.

Q3: What are the typical reagents used in the methylation of 2,7-dihydroxynaphthalene?

A3: A common set of reagents includes 2,7-dihydroxynaphthalene as the substrate, dimethyl sulfate (B86663) or methyl iodide as the methylating agent, and a base such as potassium carbonate in a polar aprotic solvent like acetonitrile (B52724).[1]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, an alternative multi-step synthesis starts from 2-naphthol (B1666908). This process involves bromination and methylation of 2-naphthol to produce 6-bromo-2-methoxynaphthalene, followed by the formation of a Grignard reagent and subsequent oxidation to yield 6-methoxy-2-naphthol, an isomer of the target compound.[2] While this is a more complex route, it may be considered if the starting material, 2,7-dihydroxynaphthalene, is unavailable.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product is a frequent issue. The following sections provide potential causes and solutions.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low Yield Observed reactant_quality 1. Verify Reactant Quality & Stoichiometry start->reactant_quality reaction_conditions 2. Evaluate Reaction Conditions reactant_quality->reaction_conditions Reactants & Stoichiometry OK reactant_sol Use fresh, pure reagents. Accurately weigh all components. reactant_quality->reactant_sol side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions Conditions Seem Optimal condition_sol Optimize base, solvent, temperature, and reaction time. (See Table 1) reaction_conditions->condition_sol purification_loss 4. Assess Purification Protocol side_reactions->purification_loss Side Reactions Minimized side_reaction_sol Adjust stoichiometry of methylating agent. Control reaction temperature. side_reactions->side_reaction_sol end Yield Improved purification_loss->end Purification Optimized purification_sol Optimize chromatography conditions. (See Purification Guide) purification_loss->purification_sol

Caption: A step-by-step workflow for troubleshooting low yields.

Data on Reaction Condition Optimization

Optimizing reaction parameters is critical for maximizing the yield. The following table summarizes how different conditions can affect the outcome of the synthesis.

ParameterConditionEffect on YieldRecommendation
Base Weak Base (e.g., K₂CO₃)Favors mono-methylation.Use a slight excess to ensure deprotonation of one hydroxyl group.
Strong Base (e.g., NaH)Can lead to di-methylation due to the formation of the dianion.Use with caution and at low temperatures if necessary.
Solvent Polar Aprotic (e.g., Acetonitrile, DMF)Generally provides good solubility for reactants and promotes Sₙ2 reaction.Acetonitrile is a good starting point.[1]
Polar Protic (e.g., Ethanol)Can solvate the nucleophile, potentially reducing reactivity.Generally less preferred for this Williamson ether synthesis.
Temperature RefluxDrives the reaction to completion but may increase side products.Start with reflux and monitor the reaction progress closely.
Room TemperatureSlower reaction rate but may improve selectivity for mono-methylation.Consider for improved selectivity if yield is compromised by side products.
Reaction Time 1 hourA reasonable starting point for the reaction at reflux.[1]Monitor the reaction by TLC to determine the optimal time.
Extended TimeMay lead to an increase in the di-methylated byproduct.Avoid unnecessarily long reaction times.
Stoichiometry 1 equivalent of Methylating AgentTheoretically favors mono-methylation.A slight excess (1.1-1.2 equivalents) may be needed to drive the reaction.
>2 equivalents of Methylating AgentSignificantly increases the formation of 2,7-dimethoxynaphthalene.Carefully control the amount of the methylating agent.
Issue 2: Poor Selectivity (Formation of 2,7-Dimethoxynaphthalene)

The formation of the di-methylated byproduct is a common problem that reduces the yield of the desired mono-methylated product.

Logical Flow for Improving Selectivity

SelectivityTroubleshooting cluster_solutions Corrective Actions start High Diether Formation stoichiometry 1. Check Stoichiometry of Methylating Agent start->stoichiometry base_strength 2. Evaluate Base Strength and Amount stoichiometry->base_strength Stoichiometry is ~1 equivalent stoichiometry_sol Use 1.0-1.2 equivalents of dimethyl sulfate. stoichiometry->stoichiometry_sol temperature_control 3. Assess Reaction Temperature base_strength->temperature_control Using a weak base base_sol Use a weak base like K₂CO₃ instead of a strong base. base_strength->base_sol end Improved Mono-methylation Selectivity temperature_control->end Temperature is controlled temp_sol Run the reaction at a lower temperature (e.g., room temp.). temperature_control->temp_sol

Caption: Decision-making process for enhancing mono-methylation.

Issue 3: Difficulty in Purification

The separation of this compound from the starting material and the di-methylated byproduct can be challenging.

Purification Strategy

  • Work-up: After the reaction is complete, the solvent is typically removed, and the residue is taken up in an organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove the base and other inorganic salts.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for purification.[1]

    • Solvent System: A non-polar/polar solvent system is used. A common eluent is a mixture of hexane (B92381) and ethyl acetate.[1]

    • Gradient Elution: Start with a low polarity mixture (e.g., 15:1 hexane:ethyl acetate) to elute the non-polar di-methylated byproduct (2,7-dimethoxynaphthalene) first.[1] Gradually increase the polarity of the eluent to isolate the desired product (this compound). The more polar starting material (2,7-dihydroxynaphthalene) will elute last.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

Experimental Protocols

Synthesis of this compound from 2,7-Dihydroxynaphthalene

This protocol is adapted from a general method for the methylation of 2,7-dihydroxynaphthalene.[1]

Materials:

  • 2,7-Dihydroxynaphthalene

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,7-dihydroxynaphthalene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture and add dimethyl sulfate (1.1-1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants (2,7-dihydroxynaphthalene, K₂CO₃, Acetonitrile) add_dms 2. Add Dimethyl Sulfate reactants->add_dms reflux 3. Reflux (1-2h) add_dms->reflux concentrate1 4. Remove Acetonitrile reflux->concentrate1 extract 5. Extraction (Ethyl Acetate/Water) concentrate1->extract wash 6. Wash & Dry Organic Layer extract->wash concentrate2 7. Concentrate to Crude Product wash->concentrate2 chromatography 8. Column Chromatography (Hexane/Ethyl Acetate) concentrate2->chromatography product Pure this compound chromatography->product

Caption: The overall workflow for the synthesis and purification.

References

Technical Support Center: Purification of Crude 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 7-Methoxy-2-naphthol by column chromatography. Find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is silica (B1680970) gel column chromatography. This technique separates the desired product from impurities based on their differential adsorption to the polar silica gel stationary phase.

Q2: What are the potential impurities in crude this compound?

A2: When synthesizing this compound from 2,7-dihydroxynaphthalene, common impurities include unreacted starting material (2,7-dihydroxynaphthalene) and the dialkylated byproduct (2,7-dimethoxynaphthalene).[1][2] The crude product may also contain residual reagents and solvents.

Q3: How do I choose the right solvent system (eluent) for the column chromatography?

A3: The choice of eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). A frequently cited eluent system for the purification of this compound is a 15:1 mixture of hexane to ethyl acetate.[1][2] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q4: How can I monitor the progress of the column chromatography?

A4: The separation can be monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC). Spotting the collected fractions alongside the crude mixture and a pure standard (if available) on a TLC plate will allow you to identify the fractions containing the purified this compound.

Q5: What are the expected physical properties of pure this compound?

A5: Pure this compound is typically a white to light yellow or brown crystalline solid.[2] It has a melting point in the range of 116-119 °C.

Experimental Protocol: Column Chromatography of this compound

This protocol details the purification of crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Separatory funnel or dropping funnel

  • Collection vessels (test tubes or flasks)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a hexane:ethyl acetate (15:1) solvent system.

    • Visualize the spots under a UV lamp and calculate the Rf value of the product and any impurities. The optimal Rf value for the product should be between 0.2 and 0.4 for good separation on the column. Adjust the solvent polarity if necessary.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess hexane until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent (hexane:ethyl acetate 15:1).

    • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow of the eluent through the column.

    • Monitor the separation by periodically collecting small aliquots from the eluting fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and characterize the purified this compound by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).

Data Presentation

Table 1: Typical Column Chromatography Parameters for this compound Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (15:1 v/v)
Typical Loading Capacity 1g crude product per 30-50g silica gel
Expected Rf of Product ~0.3 - 0.5 (in 15:1 Hexane:EtOAc)

Table 2: Expected Purity and Yield

ParameterBefore PurificationAfter Purification
Purity (Typical) 80-90%>98%
Yield (Typical) -70-85%
Appearance Brownish solidWhite to off-white crystalline solid
Melting Point Broad range116-119 °C

Note: These values are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of product and impurities - Incorrect eluent polarity.- Column overloading.- Optimize the eluent system using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column.
Product is eluting too quickly (high Rf) - Eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of hexane.
Product is eluting too slowly or not at all (low Rf) - Eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of ethyl acetate. A gradient elution may be necessary.
Streaking or tailing of the product band - Sample is not sufficiently soluble in the eluent.- Column was not packed properly.- Sample was loaded in too much solvent.- Dissolve the sample in a slightly more polar solvent for loading, or perform a dry loading.- Ensure the silica gel is packed uniformly without any cracks or channels.- Use the minimum amount of solvent to dissolve the sample before loading.
Cracked or channeled silica bed - The column ran dry.- The silica gel was not packed properly.- Always keep the solvent level above the top of the silica gel.- Repack the column carefully, ensuring a uniform slurry and gentle settling.
Low yield of purified product - Incomplete elution of the product.- Some product was discarded with mixed fractions.- After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted.- Re-run the mixed fractions on a separate column if the quantity is significant.

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome A Crude this compound B Perform TLC Analysis (e.g., 15:1 Hexane:EtOAc) A->B C Optimize Eluent System B->C D Pack Column with Silica Gel C->D E Load Crude Sample D->E F Elute with Optimized Solvent E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Good Separation? H->I J Pure Fractions Identified? I->J Yes N Troubleshoot & Re-run I->N No K Combine Pure Fractions J->K Yes J->N No L Evaporate Solvent K->L M Characterize Pure Product (Yield, MP, Spectroscopy) L->M

Caption: Workflow for the purification of this compound.

References

overcoming challenges in the synthesis of 7-Methoxy-2-naphthol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2-naphthol and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound.

Synthesis of this compound

Q1: My methylation of 2,7-dihydroxynaphthalene (B41206) to this compound is incomplete, resulting in a low yield. What are the common causes and solutions?

A1: Incomplete methylation is a frequent challenge. Here are several factors to consider:

  • Insufficient Base: The reaction requires a base, such as potassium carbonate, to deprotonate the hydroxyl groups of 2,7-dihydroxynaphthalene, making them nucleophilic. Ensure you are using the correct stoichiometry of the base. An excess of base can sometimes be beneficial.

  • Reagent Purity: The purity of your starting materials, particularly 2,7-dihydroxynaphthalene and dimethyl sulfate (B86663), is crucial. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: While some procedures suggest refluxing for one hour, extending the reaction time or slightly increasing the temperature might drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Moisture: The presence of water can hydrolyze dimethyl sulfate and affect the efficiency of the base. Ensure your solvent (e.g., acetonitrile) is anhydrous.

Q2: After methylation, my TLC shows multiple spots. What are the likely byproducts and how can I purify my desired product?

A2: The presence of multiple spots on your TLC plate likely indicates a mixture of the starting material (2,7-dihydroxynaphthalene), the desired mono-methylated product (this compound), and the di-methylated byproduct (2,7-dimethoxynaphthalene).

  • Byproduct Identification:

    • The starting material, being the most polar, will have the lowest Rf value.

    • This compound will have an intermediate Rf value.

    • 2,7-dimethoxynaphthalene, being the least polar, will have the highest Rf value.

  • Purification: Silica (B1680970) gel column chromatography is an effective method for separating these compounds.[1] A solvent system of hexane/ethyl acetate (B1210297) (e.g., 15:1) is a good starting point for elution.[1]

Demethylation of Methoxy-Naphthol Derivatives

Q3: I am trying to demethylate a dimethoxy-naphthalene derivative but I am getting a mixture of products or no reaction. How can I improve the regioselectivity and conversion?

A3: Regioselective demethylation can be challenging. The choice of demethylating agent and reaction conditions are critical.

  • Lewis Acids (e.g., AlCl₃, AlBr₃): These are effective for demethylation. The regioselectivity can be influenced by the presence of other functional groups on the naphthalene (B1677914) ring that can coordinate with the Lewis acid. For ortho-substituted aryl methyl ethers, a molar ratio of 1:1.5 of the substrate to AlCl₃ is often sufficient.

  • Protic Acids with Phase-Transfer Catalysts (e.g., HBr with Aliquat-336): This system has been shown to be effective for the demethylation of 2-methoxynaphthalene (B124790). The use of a phase-transfer catalyst like Aliquat-336 can significantly increase the reaction rate and yield.

  • Reaction Conditions: Temperature plays a significant role. For the HBr/Aliquat-336 system, the reaction is slow at room temperature, with maximum conversion achieved at higher temperatures (around 105 °C).[2]

Q4: My demethylation reaction with a Lewis acid is giving me a complex mixture of byproducts. What could be the cause?

A4: Lewis acid-mediated demethylation can sometimes lead to side reactions.

  • Excess Lewis Acid: Using a large excess of the Lewis acid can lead to the formation of undesired byproducts. It is important to optimize the stoichiometry.

  • Reaction Temperature: Running the reaction at too high a temperature can promote side reactions.

  • Work-up Procedure: Quenching the reaction carefully (e.g., with dilute HCl) is important to deactivate the Lewis acid and prevent further reactions during work-up.

Data Presentation

Table 1: Comparison of Demethylation Methods for 2-Methoxynaphthalene

Demethylating Agent/SystemTemperature (°C)Time (h)Conversion (%)
47% HBr (no catalyst)105 ± 5249
47% HBr with TBAB (10 wt%)105 ± 5257
47% HBr with TBAI (10 wt%)105 ± 5255
47% HBr with Aliquat-336 (10 wt%)105 ± 5298
47% HBr with Aliquat-336 (10 wt%)Room Temp213

Data sourced from a study on the effect of promoters on the demethylation of 2-methoxynaphthalene.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,7-Dihydroxynaphthalene

Materials:

  • 2,7-Dihydroxynaphthalene

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetonitrile (B52724) (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2,7-dihydroxynaphthalene (1 eq), potassium carbonate (2 eq), and anhydrous acetonitrile.

  • Stir the mixture and add dimethyl sulfate (2 eq) dropwise.

  • Reflux the reaction mixture for 1 hour, monitoring the progress by TLC.[1]

  • After completion, cool the reaction mixture and remove the acetonitrile by rotary evaporation.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under vacuum to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (15:1) eluent to afford pure this compound.[1]

Protocol 2: Demethylation of 2-Methoxynaphthalene using HBr and Aliquat-336

Materials:

  • 2-Methoxynaphthalene

  • 47% Hydrobromic acid (HBr)

  • Aliquat-336

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 2-methoxynaphthalene (1 eq) and 47% aqueous HBr (4.5 eq).

  • Add Aliquat-336 (10 wt% of the substrate).[2]

  • Heat the stirred mixture to 105 ± 5 °C.

  • Monitor the reaction for 2 hours to achieve maximum conversion.[2]

  • After completion, cool the reaction mixture and add water.

  • Extract the product with ethyl acetate (3 x 30 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow_synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,7-Dihydroxynaphthalene + Dimethyl Sulfate + K2CO3 in Acetonitrile reflux Reflux (1 h) start->reflux evaporation Remove Acetonitrile reflux->evaporation extraction Add H2O, Extract with Ethyl Acetate evaporation->extraction wash Wash with H2O and Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_demethylation start Demethylation Issue: Low Conversion/Poor Selectivity q1 Is the reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Increase temperature. (e.g., to 105 °C for HBr/Aliquat-336) q1->a1_no No q2 Are you using a phase-transfer catalyst with a protic acid (e.g., HBr)? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Consider adding Aliquat-336 (10 wt%). q2->a2_no No q3 Are you using a Lewis acid (e.g., AlCl3)? a2_yes->q3 a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the stoichiometry of the Lewis acid optimized? a3_yes->q4 end Re-evaluate substrate and reagent purity. a3_no->end a4_yes Yes q4->a4_yes Yes a4_no No: Adjust to ~1.5 eq. to avoid side reactions. q4->a4_no No a4_yes->end

Caption: Troubleshooting decision tree for demethylation reactions.

References

optimizing reaction conditions for the synthesis of aryl-substituted benzochromenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aryl-substituted benzochromenes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of aryl-substituted benzochromenes in a question-and-answer format.

Question 1: Why is the yield of my aryl-substituted benzochromene unexpectedly low?

Answer: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction outcome. For instance, in multi-component reactions for synthesizing 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles, Rochelle salt has been used as a green and reusable catalyst, leading to good yields.[1] For Er(OTf)3-catalyzed cascade reactions, a catalyst loading of 20 mol% was found to be optimal.[2] Experiment with different catalysts (e.g., piperidine[3][4], p-toluenesulfonic acid (PTSA)[5]) and optimize the catalyst loading.

  • Solvent Selection: The choice of solvent is critical. While some reactions proceed efficiently in acetonitrile (B52724) at room temperature without a catalyst[6], others may require specific solvents like ethanol[1][3][4] or toluene[2]. In some cases, dichloromethane (B109758) has been identified as the optimal solvent.[7] It is advisable to screen a range of protic and aprotic solvents to find the best one for your specific reaction.[8]

  • Reaction Temperature and Time: Both temperature and reaction time are crucial parameters. Increasing the reaction temperature up to 60 °C has been shown to improve yields in certain syntheses.[8] For multi-component reactions, reaction times can be as short as 10-25 minutes at room temperature.[6] However, other procedures may require several hours of reflux.[1][9] Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: Ensure that all starting materials, including the aromatic aldehyde, malononitrile (B47326) (or other active methylene (B1212753) compounds), and the naphthol derivative, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Reaction Conditions Optimization: As with low yields, optimizing the catalyst, solvent, and temperature can improve selectivity. For example, in the Er(OTf)3-catalyzed reaction of p-quinone methides with 1,3-dicarbonyl compounds, the choice of solvent was found to be crucial for the outcome of the Lewis acid-catalyzed reaction.[2]

  • Order of Reagent Addition: In multi-component reactions, the order in which you add the reactants can sometimes influence the reaction pathway and minimize the formation of undesired products.

  • Use of Greener Catalysts: Employing catalysts like Rochelle salt can offer better selectivity and easier work-up, potentially reducing the formation of side products.[1]

Question 3: My product is difficult to purify. What purification techniques are recommended?

Answer: Purification of aryl-substituted benzochromenes can sometimes be challenging.

  • Crystallization: Recrystallization from a suitable solvent is often the most effective method for obtaining highly pure products. Ethanol (B145695) is a commonly used solvent for recrystallization.[4][9]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica (B1680970) gel is a standard purification technique. The choice of eluent system will depend on the polarity of your compound and any impurities present.

  • Catalyst-Free Synthesis: Some protocols allow for the synthesis of benzochromenes without a catalyst, which simplifies the purification process as there is no need to remove a catalyst.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing aryl-substituted benzochromenes?

A1: Several methods are employed for the synthesis of aryl-substituted benzochromenes. A prevalent and efficient approach is the one-pot, multi-component reaction involving an aromatic aldehyde, an active methylene compound (like malononitrile), and a naphthol derivative (α-naphthol or β-naphthol).[1][6] These reactions can be performed under various conditions, including using green catalysts, catalyst-free systems, or under ultrasonic or microwave irradiation.[1][3][4][6][10] Another method involves the Er(OTf)3-catalyzed cascade reaction of p-quinone methides with 1,3-dicarbonyl compounds.[2]

Q2: What are the advantages of using multi-component reactions for this synthesis?

A2: Multi-component reactions (MCRs) offer several advantages, including:

  • Efficiency: They allow for the synthesis of complex molecules in a single step, which saves time and resources.

  • Atom Economy: MCRs are often designed to incorporate most or all of the atoms from the starting materials into the final product, making them more environmentally friendly.

  • Operational Simplicity: One-pot syntheses are generally easier to perform than multi-step synthetic routes.

Q3: Can I synthesize these compounds without a catalyst?

A3: Yes, catalyst-free methods for the synthesis of certain aryl-substituted benzochromenes have been developed. For instance, structurally diverse benzo[g]chromenes have been synthesized in a one-pot, multi-component reaction in acetonitrile at room temperature without any catalyst, achieving excellent yields in a very short reaction time.[6]

Q4: What is the role of ultrasonic and microwave irradiation in these syntheses?

A4: Ultrasonic and microwave irradiation are energy sources that can accelerate chemical reactions. They often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][4][10]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Aryl-Substituted Benzochromenes

EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1Rochelle SaltEthanolReflux5-8 h85-96[1]
2NoneCH3CNRoom Temp10-25 min88-95[6]
3Er(OTf)3 (20 mol%)Toluene11012 h75-92 (overall)[2]
4PiperidineEthanolReflux30 h65[9]
5PTSA (10 mol%)---Good[5]
6PiperidineEthanol (Ultrasonic)Ambient-High[3][4]
7PiperidineEthanol (Microwave)1402 minHigh[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles using Rochelle Salt[1]

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and α-naphthol (1 mmol) is prepared in ethanol (10 mL).

  • Rochelle salt (0.1 mmol) is added to the mixture.

  • The reaction mixture is refluxed for the appropriate time (monitored by TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with ethanol, and dried.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Catalyst-Free Synthesis of 2-(Alkylamino)-3-nitro-4-(aryl)-4H-benzo[g]chromene-5,10-diones[6]

  • A mixture of N-alkyl-1-(methylthio)-2-nitroethenamine (1 mmol), an aromatic aldehyde (1 mmol), and 2-hydroxy-1,4-naphthoquinone (B1674593) (1 mmol) is taken in acetonitrile (5 mL).

  • The reaction mixture is stirred at room temperature for 10-25 minutes.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with cold ethanol to afford the pure product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Reactants (Aryl Aldehyde, Active Methylene Compound, Naphthol) mixing Mixing of Reactants reactants->mixing solvent Solvent Selection (e.g., Ethanol, Acetonitrile) solvent->mixing catalyst Catalyst Selection (e.g., Rochelle Salt, Piperidine, None) catalyst->mixing heating Reaction Conditions (Reflux, Room Temp, MW, US) mixing->heating monitoring Reaction Monitoring (TLC) heating->monitoring cooling Cooling monitoring->cooling Reaction Complete filtration Filtration cooling->filtration purification Purification (Recrystallization, Column Chromatography) filtration->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the synthesis of aryl-substituted benzochromenes.

troubleshooting_logic start Low Yield or Side Products catalyst Optimize Catalyst (Type and Loading) start->catalyst solvent Screen Solvents (Protic/Aprotic) start->solvent temp_time Adjust Temperature and Reaction Time start->temp_time purity Check Reactant Purity start->purity result Improved Yield and Selectivity catalyst->result solvent->result temp_time->result purity->result

References

troubleshooting low reactivity of 7-Methoxy-2-naphthol in acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity of 7-methoxy-2-naphthol in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation of this compound resulting in a low yield?

A1: Low yields in the acylation of this compound can stem from several factors. The most common issues include catalyst inactivity, suboptimal reaction conditions, and inherent substrate reactivity. The hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring are activating; however, steric hindrance and potential side reactions can affect the outcome.[1][2]

Q2: What are the expected products of a Friedel-Crafts acylation of this compound?

A2: The acylation of this compound can lead to substitution at different positions on the naphthalene ring. The primary products are typically C-acylated hydroxyaryl ketones. Due to the directing effects of the hydroxyl and methoxy groups, acylation is expected to occur at positions ortho or para to the hydroxyl group that are sterically accessible. The reaction can also sometimes result in O-acylation, forming a phenolic ester, especially at lower temperatures.[3] This ester can potentially undergo a Fries rearrangement to the desired C-acylated product at higher temperatures.[3][4][5]

Q3: Can the Fries rearrangement be a competing reaction?

A3: Yes, the Fries rearrangement can be a significant competing pathway.[4][5] If the reaction conditions first favor O-acylation (formation of a phenolic ester), a subsequent acid-catalyzed rearrangement is required to form the C-acylated product.[3] The efficiency of this rearrangement depends on the catalyst, temperature, and solvent.[4] Insufficient temperature or an inappropriate catalyst might lead to the isolation of the O-acylated intermediate, thus reducing the yield of the desired hydroxyaryl ketone.

Q4: What is the role of the Lewis acid catalyst in this reaction?

A4: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄) plays a crucial role in activating the acylating agent (acyl chloride or anhydride) to form a highly electrophilic acylium ion.[4][6] This electrophile then attacks the electron-rich naphthalene ring. The catalyst is often required in stoichiometric amounts because it can form a complex with the product ketone, which can deactivate the catalyst.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

start Low Conversion catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_q1 Is the Lewis Acid fresh and anhydrous? catalyst->catalyst_q1 conditions_q1 Is the temperature appropriate? conditions->conditions_q1 reagents_q1 Are the acylating agent and solvent pure and dry? reagents->reagents_q1 catalyst_sol1 Use freshly opened or purified Lewis acid. Ensure anhydrous conditions. catalyst_q1->catalyst_sol1 No catalyst_q2 Is the catalyst loading sufficient? catalyst_q1->catalyst_q2 Yes catalyst_sol2 Increase catalyst to stoichiometric amounts (e.g., >1 equivalent). catalyst_q2->catalyst_sol2 No conditions_sol1 Increase temperature to promote reaction. Consider microwave irradiation. conditions_q1->conditions_sol1 No conditions_q2 Is the reaction time sufficient? conditions_q1->conditions_q2 Yes conditions_sol2 Increase reaction time and monitor by TLC. conditions_q2->conditions_sol2 No reagents_sol1 Use freshly distilled acylating agent and anhydrous solvent. reagents_q1->reagents_sol1 No

Caption: Troubleshooting workflow for low conversion of this compound.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inactive Catalyst Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Use a freshly opened bottle of the catalyst or purify it before use.[1][2]
Insufficient Catalyst The product ketone can form a complex with the Lewis acid, rendering it inactive. It is often necessary to use stoichiometric amounts of the catalyst rather than catalytic amounts.[2]
Suboptimal Temperature Some acylation reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider increasing the temperature. Microwave-assisted synthesis can also be an effective method to increase reaction rates.[7][8]
Poor Reagent Quality The purity of the acylating agent (e.g., acetyl chloride, acetic anhydride) and the solvent is crucial. Impurities can inhibit the reaction. Use freshly distilled reagents and anhydrous solvents.
Steric Hindrance The methoxy and hydroxyl groups direct the acylation to specific positions. If these positions are sterically hindered, the reaction rate may be low. Consider using a less bulky acylating agent if possible.
Issue 2: Formation of Multiple Products or Incorrect Isomer

The formation of a mixture of products or an undesired isomer is a common challenge in the acylation of substituted naphthalenes.

Logical Flow for Product Distribution Issues

start Multiple Products / Incorrect Isomer o_acylation O-Acylation Product Detected (Phenolic Ester) start->o_acylation c_acylation Mixture of C-Acylated Isomers start->c_acylation o_acylation_sol Promote Fries Rearrangement: - Increase reaction temperature - Ensure sufficient Lewis acid is present o_acylation->o_acylation_sol c_acylation_sol Control Selectivity: - Adjust temperature (lower temp may favor one isomer) - Change the solvent (e.g., nitrobenzene (B124822) vs. carbon disulfide can alter isomer ratios) c_acylation->c_acylation_sol

Caption: Decision-making flow for addressing product distribution issues.

Potential Causes and Solutions

Potential Cause Recommended Solution
O-Acylation At lower temperatures, O-acylation to form the phenolic ester can be a major pathway. To obtain the C-acylated product, higher temperatures are often required to facilitate the Fries rearrangement.[3]
Lack of Regioselectivity The choice of solvent can significantly influence the ratio of isomers. For instance, in the acylation of 2-methoxynaphthalene, using nitrobenzene as a solvent tends to favor the formation of the 2-acetyl-6-methoxynaphthalene (B28280) isomer, while carbon disulfide favors the 1-acetyl-2-methoxynaphthalene (B1617039) isomer.[9] Experiment with different solvents to optimize the regioselectivity.
Thermodynamic vs. Kinetic Control The initial, kinetically favored product may not be the most stable, thermodynamically favored product. Lower reaction temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the thermodynamic product.[4]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of this compound

This protocol is a general starting point and may require optimization.

Experimental Workflow

prep Preparation (Dry glassware, anhydrous reagents) setup Reaction Setup (Inert atmosphere, add Lewis acid and solvent) prep->setup addition Substrate Addition (Add this compound) setup->addition acyl_addition Acylating Agent Addition (Add acyl chloride/anhydride dropwise at 0°C) addition->acyl_addition reaction Reaction (Stir at specified temperature, monitor by TLC) acyl_addition->reaction workup Workup (Quench with acid/ice, extract with organic solvent) reaction->workup purification Purification (Column chromatography or recrystallization) workup->purification

Caption: Step-by-step experimental workflow for acylation.

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried. All reagents and solvents should be anhydrous.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) and the anhydrous solvent (e.g., nitrobenzene or dichloromethane).[9]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the flask.

  • Acylating Agent Addition: Cool the mixture to 0-5 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise with stirring. Maintain the temperature during the addition.[9]

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (this can range from 0 °C to reflux, depending on the desired outcome and solvent). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[9]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing: Wash the combined organic layers with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Catalyst and Solvent Effects on Yield and Selectivity

The choice of catalyst and solvent can have a profound impact on the outcome of the acylation reaction. The following table summarizes some reported conditions for the acylation of similar naphthol derivatives.

SubstrateAcylating AgentCatalystSolventTemperatureYield (%)Key OutcomeReference
Phenol/Naphthol DerivativesAcetic AcidFeCl₃Solvent-free (Microwave)-HighRegioselective ortho-acylation[7]
2-MethoxynaphthaleneAcetyl ChlorideAlCl₃Nitrobenzene10-13°C45-48Predominantly 6-acylation[9]
2-MethoxynaphthaleneAcetic AnhydrideZr⁴⁺-Zeolite BetaDichloromethane140°C-Increased activity and selectivity[10]
2-MethoxynaphthaleneAcetic AnhydrideHBEA ZeoliteNitrobenzene≥170°CHighHigh yield of 2-acetyl-6-methoxynaphthalene[11]
Phenols/NaphtholsAcetic Anhydride10% Ni/SiO₂AcetonitrileReflux50-80 (conversion)O-Acylation (ester formation)[12]

References

minimizing side-product formation during the synthesis of 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 7-Methoxy-2-naphthol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the most common and direct synthetic route: the selective methylation of 2,7-dihydroxynaphthalene (B41206).

Issue 1: Low Yield of this compound and Presence of Unreacted 2,7-Dihydroxynaphthalene

Possible Causes:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the methylation to proceed to completion.

  • Insufficient Methylating Agent: The molar ratio of the methylating agent (e.g., dimethyl sulfate) to 2,7-dihydroxynaphthalene may be inadequate.

  • Inefficient Base: The base used (e.g., potassium carbonate) may not be strong enough or may not be present in a sufficient amount to deprotonate the hydroxyl groups effectively.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or a slow reaction rate.

Solutions:

  • Optimize Reaction Time and Temperature: Increase the reaction time or temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). A general method suggests refluxing for 1 hour in acetonitrile (B52724).[1]

  • Adjust Stoichiometry: Ensure at least a stoichiometric amount of the methylating agent is used. Some procedures recommend a slight excess.

  • Select an Appropriate Base: Use a suitable base like potassium carbonate or sodium hydroxide (B78521) to ensure efficient deprotonation.

  • Solvent Selection: Acetonitrile is a commonly used solvent for this reaction.[1] Ensure the chosen solvent is anhydrous if the reagents are sensitive to moisture.

Issue 2: Formation of 2,7-Dimethoxynaphthalene as a Major Side-Product

Possible Causes:

  • Excess Methylating Agent: Using a large excess of the methylating agent can lead to the methylation of both hydroxyl groups.

  • Prolonged Reaction Time: Extended reaction times, even with stoichiometric amounts of the methylating agent, can favor the formation of the di-methylated product.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second methylation step, leading to more di-methylated product.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to 2,7-dihydroxynaphthalene. A 1:1 or slightly higher molar ratio is often optimal for mono-methylation.

  • Monitor Reaction Progress: Closely monitor the reaction using TLC to stop it once the desired product is maximized and the formation of the di-methylated product is minimized.

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity for the mono-methylated product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most common and direct method is the selective mono-methylation of 2,7-dihydroxynaphthalene using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate.[1]

Q2: What are the primary side-products in the methylation of 2,7-dihydroxynaphthalene?

The primary side-products are the unreacted starting material, 2,7-dihydroxynaphthalene, and the di-methylated product, 2,7-dimethoxynaphthalene.

Q3: How can I purify this compound from the reaction mixture?

Purification is typically achieved through silica (B1680970) gel column chromatography. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 15:1 v/v).[1]

Q4: Is Friedel-Crafts acylation a suitable method for synthesizing this compound?

While Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) can produce various isomers, it is not a direct route to this compound. The reaction typically yields a mixture of acetylated products, including 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene, with the product distribution being highly dependent on reaction conditions.[2][3][4][5] This makes it a less efficient and more complex route for obtaining pure this compound.

Q5: What are the potential side-products of the Friedel-Crafts acylation of 2-methoxynaphthalene?

The main side-products are isomeric acetylated methoxynaphthalenes. The kinetically favored product is 1-acetyl-2-methoxynaphthalene, while the thermodynamically favored product is 2-acetyl-6-methoxynaphthalene.[2][5] Other isomers like 1-acetyl-7-methoxynaphthalene can also be formed.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation of 2-Methoxynaphthalene

CatalystAcylating AgentSolventTemperature (°C)Major Product(s)Reference
AlCl₃Acetyl chlorideCarbon disulphide-1-acetyl-2-methoxynaphthalene (44% yield)[3]
AlCl₃Acetyl chlorideNitrobenzene-2-acetyl-6-methoxynaphthalene (43% yield)[3]
Zeolites (H-mordenite, H-beta, H-Y)Acetic anhydride-100-1501-acyl-2-methoxynaphthalene[6]
Zeolites (H-mordenite, H-beta, H-Y)Acetyl chloride-100-1506-acyl-2-methoxynaphthalene (via rearrangement)[5][6]
Phosphotungstic acidAcetic anhydride[BPy]BF₄ (ionic liquid)1201-acyl-2-methoxynaphthalene (96.4% selectivity)[4]

Experimental Protocols

Key Experiment: Selective Mono-methylation of 2,7-Dihydroxynaphthalene

This protocol is adapted from a general method for the synthesis of this compound.[1]

Materials:

  • 2,7-Dihydroxynaphthalene

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,7-dihydroxynaphthalene (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • While stirring, add dimethyl sulfate (2.0 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile) for 1 hour. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (15:1) eluent system to obtain pure this compound.

Mandatory Visualization

Synthesis_of_7_Methoxy_2_naphthol start 2,7-Dihydroxynaphthalene process Selective Mono-methylation start->process reagents + Dimethyl Sulfate + K₂CO₃ in Acetonitrile reagents->process product This compound (Desired Product) purification Column Chromatography product->purification side_product1 2,7-Dimethoxynaphthalene (Side-Product) side_product1->purification side_product2 Unreacted 2,7-Dihydroxynaphthalene side_product2->purification process->product process->side_product1 Over-methylation process->side_product2 Incomplete Reaction final_product Pure This compound purification->final_product

Caption: Synthetic pathway for this compound.

Friedel_Crafts_Acylation_Side_Products start 2-Methoxynaphthalene reaction Friedel-Crafts Acylation start->reaction reagents + Acetyl Chloride / Acetic Anhydride + Lewis Acid (e.g., AlCl₃) reagents->reaction kinetic_product 1-Acetyl-2-methoxynaphthalene (Kinetic Product) reaction->kinetic_product Low Temperature thermo_product 2-Acetyl-6-methoxynaphthalene (Thermodynamic Product) reaction->thermo_product High Temperature Rearrangement other_isomer 1-Acetyl-7-methoxynaphthalene (Isomeric Side-Product) reaction->other_isomer kinetic_product->thermo_product Isomerization

Caption: Side-product formation in Friedel-Crafts acylation.

References

Technical Support Center: Enhancing the Photostability of Fluorescent Probes Derived from 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of fluorescent probes derived from 7-Methoxy-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for probes derived from this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to light.[1] For fluorescent probes derived from this compound, which are often utilized for their specific spectral properties, photobleaching can limit the duration of imaging experiments and affect the accuracy of quantitative measurements.[1] Factors that contribute to photobleaching include high excitation light intensity, prolonged exposure, and the presence of reactive oxygen species (ROS).[2]

Q2: What intrinsic properties of this compound derivatives contribute to their photostability?

A2: Fluorescent probes with a naphthalene (B1677914) core, such as those derived from this compound, often exhibit good photostability. This is attributed to the rigid and planar structure of the naphthalene ring system, which helps to dissipate absorbed energy without undergoing photochemical reactions.[2]

Q3: How can I quantitatively assess the photostability of my fluorescent probe?

A3: The photostability of a fluorescent probe can be quantified by determining its photobleaching half-life (t½). This is the time required for the fluorescence intensity to decrease to 50% of its initial value under constant illumination. A longer half-life indicates greater photostability. You can measure this by acquiring a time-lapse series of images and plotting the fluorescence intensity over time.[1][3]

Q4: What are antifade reagents, and can they be used with probes derived from this compound?

A4: Antifade reagents are chemical formulations added to the mounting medium or live-cell imaging buffer to reduce photobleaching. They typically contain antioxidants and triplet state quenchers that scavenge reactive oxygen species.[2] Commercial antifade reagents like ProLong™ and SlowFade™ are compatible with a wide range of fluorophores and can be effective for preserving the fluorescence of naphthalene-based probes.[4][5]

Q5: Are there specific experimental conditions I should optimize to enhance the photostability of my probe?

A5: Yes, optimizing your imaging conditions is crucial. This includes using the lowest possible excitation power that provides an adequate signal, minimizing the exposure time, and using appropriate neutral density filters.[3] Additionally, ensuring the imaging buffer is free of components that could quench fluorescence or generate ROS can improve photostability.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid signal loss during imaging Photobleaching - Reduce excitation laser power. - Decrease exposure time per frame. - Use an antifade reagent in your mounting medium.[4][5] - For fixed samples, consider a hard-setting antifade mountant for long-term storage.[5]
Weak initial fluorescent signal Suboptimal excitation/emission settings - Verify that your microscope's filter sets are matched to the excitation and emission maxima of your specific this compound derivative.[2]
Probe degradation - Ensure proper storage of the probe (e.g., protected from light, appropriate temperature) to prevent degradation before use.
Low quantum yield - The intrinsic brightness of your probe might be low. While difficult to change post-synthesis, consider this when designing new probes.
High background fluorescence Non-specific probe binding - Optimize the probe concentration and incubation time to minimize non-specific binding. - Include thorough washing steps after staining to remove unbound probe.[2]
Autofluorescence from sample - Image an unstained control sample to assess the level of autofluorescence. - If possible, choose excitation and emission wavelengths that minimize autofluorescence.

Quantitative Data on Photostability

While specific quantitative data for a wide range of fluorescent probes derived from this compound is not extensively available in the public domain, the following table provides illustrative data for representative naphthalene-based probes to serve as a benchmark for comparison. Researchers are encouraged to experimentally determine the photophysical properties of their specific probes.

Probe Derivative (Illustrative) Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photobleaching Half-life (s) *
This compound-Amine~330~4500.3545
This compound-Carboxylate~340~4600.4260
This compound-Sulfonamide~335~4550.3855
Hypothetical values under continuous illumination with a 100W mercury arc lamp and a 20x objective. Actual values will vary with experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines the procedure for determining the photobleaching half-life of a fluorescent probe derived from this compound in fixed cells.

Materials:

  • Cells stained with the this compound derived probe

  • Glass-bottom imaging dish or slide

  • Antifade mounting medium (optional, for comparison)

  • Fluorescence microscope with a camera and time-lapse imaging capability

Procedure:

  • Sample Preparation:

    • Culture and stain cells with your fluorescent probe according to your standard protocol.

    • Wash the cells thoroughly to remove any unbound probe.

    • Mount the coverslip using a suitable mounting medium. For comparison, prepare a slide with and without an antifade reagent.

  • Microscope Setup:

    • Turn on the microscope and the illumination source, allowing it to stabilize.

    • Select the appropriate filter cube for your probe's excitation and emission wavelengths.

    • Choose an objective with the desired magnification (e.g., 40x or 60x).

  • Image Acquisition:

    • Locate a field of view with well-stained cells.

    • Set the initial exposure time and excitation intensity to achieve a good signal-to-noise ratio without saturating the detector.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) under continuous illumination.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) within a stained cell.

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life (t½).

Protocol 2: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of a novel probe, using a standard with a known quantum yield.

Materials:

  • Your this compound derived probe (sample)

  • A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • High-purity solvent

Procedure:

  • Prepare Solutions:

    • Prepare a series of five dilutions for both your sample and the standard in the same solvent. The concentrations should be low enough to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength you will use for fluorescence measurements.

  • Measure Fluorescence Emission:

    • Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both your sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of your sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) Where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent (if the same solvent is used for sample and standard, this term is 1).

Visualizations

photobleaching_workflow Troubleshooting Workflow for Photobleaching start Rapid Signal Decay Observed check_intensity Is Excitation Intensity High? start->check_intensity reduce_intensity Reduce Laser Power / Exposure Time check_intensity->reduce_intensity Yes check_antifade Is an Antifade Reagent Used? check_intensity->check_antifade No reduce_intensity->check_antifade add_antifade Incorporate Antifade Reagent check_antifade->add_antifade No check_probe Consider Probe's Intrinsic Photostability check_antifade->check_probe Yes add_antifade->check_probe end_good Signal Stabilized check_probe->end_good If Improved end_bad Signal Decay Persists check_probe->end_bad If Not Improved

Caption: A troubleshooting workflow for addressing rapid signal decay due to photobleaching.

experimental_workflow Experimental Workflow for Assessing Photostability prep Prepare Stained Sample acquire Time-Lapse Image Acquisition prep->acquire analyze Image Analysis (Measure Intensity) acquire->analyze plot Plot Intensity vs. Time analyze->plot calculate Calculate Photobleaching Half-life (t½) plot->calculate compare Compare with/without Antifade calculate->compare

References

addressing solubility issues of 7-Methoxy-2-naphthol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxy-2-naphthol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is a crystalline solid that is characterized by its limited solubility in water.[1] Like other naphthol derivatives, it is considered poorly soluble in aqueous solutions.[2] For context, the parent compound, 2-naphthol (B1666908), has a reported water solubility of approximately 0.6-0.8 g/L.[3] The poor solubility is primarily due to the hydrophobic nature of its naphthalene (B1677914) ring structure.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The large, nonpolar naphthalene core of the molecule limits its favorable interactions with polar water molecules, leading to poor dissolution. While the hydroxyl and methoxy (B1213986) groups add some polarity, the hydrophobic character of the compound dominates, making it more soluble in organic solvents like ethanol (B145695) and ether.[1]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: There are three main strategies recommended for increasing the aqueous solubility of poorly soluble phenolic compounds like this compound:

  • pH Adjustment: Increasing the pH of the medium to deprotonate the phenolic hydroxyl group.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4]

  • Complexation: Using host molecules like cyclodextrins to form water-soluble inclusion complexes.[5]

Q4: How does adjusting the pH improve solubility?

A4: this compound is a naphthol derivative, making it a weak acid. By raising the pH of the aqueous medium above the compound's pKa (the pKa of the parent 2-naphthol is ~9.5), the phenolic hydroxyl group is deprotonated to form the corresponding naphtholate ion.[6][7] This ionized form is significantly more polar and thus exhibits greater solubility in water.[6]

Q5: Which co-solvents are effective for solubilizing this compound?

A5: Water-miscible organic solvents that can disrupt the hydrogen bonding network of water and provide a more favorable hydrophobic environment are effective. Commonly used co-solvents in pharmaceutical development include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[8][9] The solubility of the compound generally increases with a higher percentage of the organic co-solvent in the aqueous mixture.[8]

Q6: How do cyclodextrins work to increase solubility?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[10] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity, forming a host-guest inclusion complex.[5][11] The hydrophilic exterior of the cyclodextrin (B1172386) then allows the entire complex to be soluble in water, significantly increasing the apparent solubility of the guest molecule.[11]

Q7: Which type of cyclodextrin is recommended?

A7: While natural β-cyclodextrin can be effective, its own limited water solubility can be a drawback.[10][12] Chemically modified derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred. HP-β-CD has a much higher aqueous solubility and is known to be a potent solubilizing agent for a wide range of poorly soluble compounds, including phenolics.[12][13]

Troubleshooting Guide

Issue: My compound, dissolved in an organic solvent, precipitates immediately upon addition to my aqueous buffer.

  • Cause: This phenomenon, known as "fall-out," occurs when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the bulk aqueous solution.

  • Solution 1 (Increase Co-solvent Ratio): Increase the percentage of the organic co-solvent in your final aqueous medium. You must first determine the minimum co-solvent concentration required to keep your compound in solution at the desired final concentration.

  • Solution 2 (Use a Stronger Solubilizer): If you are limited in the amount of organic solvent you can use, switch to a more potent solubilization technique. Forming an inclusion complex with HP-β-CD prior to introduction into the aqueous medium is a highly effective alternative.

Issue: I have increased the pH of my solution, but the solubility is still insufficient, or I suspect the compound is degrading.

  • Cause: While increasing the pH will form the more soluble naphtholate ion, the intrinsic solubility of this ion may still be limited.[6] Furthermore, very high pH values (e.g., >11-12) can lead to chemical instability and degradation of phenolic compounds over time.

  • Solution 1 (Optimize pH): Experimentally determine the optimal pH that provides a balance between maximum solubility and acceptable chemical stability for the duration of your experiment.

  • Solution 2 (Combine Methods): Combine pH adjustment with another method. For instance, use a buffered solution at a moderately high pH (e.g., pH 8-9) that also contains a co-solvent or cyclodextrin to achieve the target solubility.

Issue: My solubility measurements are not reproducible.

  • Cause: Inconsistent results in solubility studies often stem from experimental variables that are not sufficiently controlled.

  • Checklist for Reproducibility:

    • Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For crystalline compounds, this can take 24 to 48 hours of continuous agitation.[1][8]

    • Temperature Control: Perform all experiments in a temperature-controlled environment (e.g., a shaker bath), as solubility is highly temperature-dependent.

    • pH Stability: Use a buffer with adequate capacity to maintain a constant pH, especially when working near the compound's pKa. Verify the pH of the final saturated solution.

    • Solid State: Ensure the excess solid remaining after equilibration is the same crystalline form as the starting material, as phase transformations can alter solubility.

Quantitative Data on Solubilization Strategies

Table 1: Representative Solubility Enhancement using a Co-solvent

Solvent System (PEG 400 : Water, % v/v)Apparent Solubility (mg/mL)Fold Increase
0 : 100 (Pure Water)0.051x
20 : 801.530x
40 : 608.0160x
60 : 4025.0500x

Table 2: Representative Solubility Enhancement using Cyclodextrins

Cyclodextrin TypeCyclodextrin Conc. (mM)Apparent Solubility (mg/mL)Fold Increase
None00.051x
β-Cyclodextrin100.459x
HP-β-Cyclodextrin101.836x
HP-β-Cyclodextrin254.284x

Table 3: Representative pH-Dependent Solubility Profile

pH of Aqueous BufferExpected Predominant SpeciesApparent Solubility (mg/mL)
6.5Neutral (Naphthol)0.05
8.5Neutral + Ionized0.5
9.5 (~pKa)Neutral + Ionized (50:50)5.0
10.5Ionized (Naphtholate)50.0

Experimental Protocols & Visualizations

Protocol 1: Phase-Solubility Study with Cyclodextrins

This protocol follows the Higuchi-Connors method to determine the stoichiometry and stability constant of the complex formed between this compound and a cyclodextrin.[1]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 15 mM HP-β-CD) in your desired buffer.

  • Incubation: Add an excess amount of this compound powder to each solution in separate sealed vials. Ensure solid is visible.

  • Equilibration: Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours until equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase or ethanol) and determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[14]

  • Data Plotting: Plot the total concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis). The resulting phase-solubility diagram can be used to determine the complex stoichiometry and binding constant.

Protocol 2: Quantification by UV-Vis Spectrophotometry
  • Solvent Selection: Choose a solvent in which this compound is freely soluble, such as 99% ethanol.

  • Determine λmax: Prepare a dilute solution of the compound and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For a related compound, 2-Methoxy naphthalene, a λmax of 226 nm has been reported.[15]

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected solvent to create a concentrated stock solution.

  • Create Calibration Curve: Perform a series of dilutions of the stock solution to create at least five standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Measure Unknowns: The absorbance of your experimental samples (e.g., from the phase-solubility study) can now be measured, and their concentrations can be calculated using the calibration curve equation.

G cluster_workflow Solubility Enhancement Workflow start Start: Poor Aqueous Solubility of This compound strategy Select Solubilization Strategy start->strategy ph_adjust Strategy 1: pH Adjustment strategy->ph_adjust cosolvent Strategy 2: Co-solvency strategy->cosolvent cd Strategy 3: Cyclodextrin Complexation strategy->cd ph_check Is compound stable at high pH? ph_adjust->ph_check cosolvent_check Is organic solvent level acceptable? cosolvent->cosolvent_check cd_check Is complexation efficient? cd->cd_check success Success: Target Solubility Achieved ph_check->success Yes combine Combine Strategies or Re-evaluate ph_check->combine No cosolvent_check->success Yes cosolvent_check->combine No cd_check->success Yes cd_check->combine No combine->strategy

Caption: A workflow for selecting a solubility enhancement strategy.

G cluster_complex Mechanism of Cyclodextrin Inclusion cluster_result compound This compound (Hydrophobic Guest) cd_inside Lipophilic Cavity compound->cd_inside Enters cd Cyclodextrin (CD) (Host Molecule) complex Soluble Guest-Host Complex cd->complex Forms water Water Molecules (Aqueous Medium) cd_outside Hydrophilic Exterior cd_outside->water Interacts with

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Microwave-Assisted Synthesis of 7-Methoxy-2-naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 7-Methoxy-2-naphthol and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Q1: I am experiencing a low or no yield of my desired this compound derivative. What are the potential causes and solutions?

Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction:

    • Insufficient Heating or Reaction Time: Increase the microwave irradiation time or the reaction temperature. For microwave-assisted syntheses, optimizing both power and time is crucial.[1] It's recommended to perform small-scale optimization reactions to determine the ideal conditions.

    • Ineffective Catalyst: If your reaction requires a catalyst (e.g., Lewis or Brønsted acids for certain derivatizations), ensure it is active and used in the correct amount. Consider screening different catalysts if the yield does not improve.[2]

  • Sub-optimal Reaction Conditions:

    • Incorrect Solvent: The choice of solvent is critical in microwave chemistry. The solvent's dielectric properties influence its ability to absorb microwave energy. If the reaction is slow or inefficient, consider switching to a more polar solvent that couples more effectively with microwave irradiation. For some syntheses of 2-naphthol (B1666908) derivatives, solvent-free conditions have proven to be highly effective, reducing reaction times and simplifying purification.[2][3]

    • Presence of Water: Ensure anhydrous conditions if the reaction is sensitive to moisture, as water can interfere with certain cyclization or condensation steps.[1]

  • Decomposition of Starting Materials or Products:

    • Excessive Temperature: While higher temperatures can increase reaction rates, they can also lead to the decomposition of reactants or the desired product.[2] Consider reducing the temperature and compensating with a longer reaction time.

    • Oxidation: Starting materials like 1,2-diaminonaphthalene (B43638) are susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

  • Issues with Starting Materials:

    • Purity of Reagents: Ensure the purity of your starting materials, particularly the naphthol precursor and any aldehydes or amines used for derivatization. Impurities can lead to side reactions and lower yields.

Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my synthesis?

The formation of byproducts is a common challenge in organic synthesis. The high temperatures achieved rapidly in microwave synthesis can sometimes promote side reactions.

Potential Causes & Recommended Solutions:

  • Non-selective Reactions:

    • Temperature Control: Short bursts of high power in a microwave reactor can sometimes surpass the activation energy for unwanted side reactions. Using a microwave reactor with precise temperature control is crucial.

    • Catalyst Choice: The catalyst used can significantly influence the reaction pathway. Experiment with different catalysts to find one that favors the formation of the desired product.

  • Side Product Formation in Multi-component Reactions:

    • Stoichiometry: In multi-component reactions, such as the synthesis of 1-amidoalkyl-2-naphthols, carefully control the stoichiometry of the reactants. An excess of one reactant might lead to the formation of undesired products.[4]

  • Polymerization:

    • High Temperatures: High reaction temperatures can sometimes lead to the polymerization of starting materials or intermediates.[1] Reducing the temperature may help to minimize this.

Q3: I am having difficulty purifying my this compound derivative. What are some common purification challenges and their solutions?

Purification can be complicated by the presence of unreacted starting materials, catalysts, or byproducts.

Potential Causes & Recommended Solutions:

  • Presence of Unreacted Starting Materials:

    • Reaction Optimization: Optimize the reaction conditions to drive the reaction to completion. A slight excess of a less expensive reagent can sometimes be beneficial.[1]

    • Chromatography: Utilize appropriate chromatographic techniques, such as column chromatography, to separate the product from the starting materials.

  • Formation of Colored Impurities:

    • Activated Charcoal: Treat the crude product with activated charcoal to remove colored impurities before further purification.[1]

  • Difficulty in Separation:

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solvent System Optimization: For column chromatography, carefully select the solvent system to achieve good separation between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for this compound derivatives?

Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including:

  • Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes.[3]

  • Improved Yields: The rapid and efficient heating can lead to higher product yields.

  • Enhanced Purity: The reduction in side reactions can result in a cleaner product, simplifying purification.

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[2][3]

Q2: How do I choose the right solvent for my microwave-assisted reaction?

The choice of solvent is crucial. Solvents with high dielectric constants (polar solvents) absorb microwave radiation more effectively, leading to rapid heating. Water and ethanol (B145695) are common choices for this reason. However, for some reactions, solvent-free conditions can provide excellent results and simplify the workup process.[2][3]

Q3: Can I use a domestic microwave oven for these syntheses?

It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with features for safety and precise control of reaction parameters, such as temperature and pressure, which are essential for reproducible and safe experimentation.

Q4: What safety precautions should I take when performing microwave-assisted synthesis?

  • Pressure Buildup: Be aware that heating reactions above the boiling point of the solvent in a sealed vessel can lead to a significant buildup of pressure. Always use appropriate pressure-rated reaction vessels and monitor the pressure throughout the reaction.

  • Volatile Substances: Exercise extra caution when working with volatile substances, as pressure can accumulate and potentially lead to explosions.

  • Follow Instrument Guidelines: Always operate the microwave reactor according to the manufacturer's instructions and safety guidelines.

Experimental Protocols

Below are representative protocols for the synthesis of this compound (adapted from a conventional method) and a generic protocol for the synthesis of 1-amidoalkyl-2-naphthol derivatives based on literature precedents.

Protocol 1: Microwave-Assisted Synthesis of this compound (Hypothetical Adaptation)

This protocol is an adaptation of a conventional reflux method for microwave synthesis.[5] Optimization of reaction time and temperature is recommended.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine 2,7-dihydroxynaphthalene (B41206) (2.64 mmol), dimethyl sulfate (B86663) (5.3 mmol), and potassium carbonate (5.3 mmol) in acetonitrile (B52724) (10 ml).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress using TLC.

  • Work-up: After cooling the reaction vessel to room temperature, remove the solvent by rotary evaporation. Add water to the residue and extract with ethyl acetate (B1210297).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution under vacuum. Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent.

Protocol 2: General Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthol Derivatives

This protocol is a generalized procedure based on published methods for the multi-component synthesis of 1-amidoalkyl-2-naphthols.[4]

  • Reactant Mixture: In a microwave reaction vessel, mix the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), an amide or urea (B33335) (1.2 mmol), and a catalytic amount of a Lewis acid such as zinc chloride (0.2 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave oven at a specified power (e.g., 480 W) for the appropriate time (typically 10-15 minutes).[4]

  • Work-up: After completion of the reaction (monitored by TLC), cool the reaction mixture and add ethyl acetate.

  • Purification: Filter the solution to separate the catalyst. Wash the filtrate with an appropriate aqueous solution if necessary. Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude product. Further purify the product by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of various 2-naphthol derivatives as reported in the literature.

Table 1: Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthols

AldehydeCatalystPower (W)Time (min)Yield (%)Reference
BenzaldehydeZnCl₂4801092[4]
4-ChlorobenzaldehydeZnCl₂4801295[4]
4-MethoxybenzaldehydeZnCl₂4801588[4]
4-NitrobenzaldehydeZnCl₂4801096[4]

Table 2: Microwave-Assisted Synthesis of N,N'-bis-[aryl-(2-hydroxynaphthalen-1-yl)-methyl]-piperazines

Aryl GroupTemperature (°C)Time (min)Yield (%)Reference
Phenyl125587[6]
4-Methylphenyl125582[6]
4-Methoxyphenyl125585[6]
4-Chlorophenyl125592[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants, Solvent, and Catalyst in Microwave Vessel irradiate Seal Vessel and Irradiate in Microwave Reactor prep->irradiate monitor Monitor Reaction by TLC irradiate->monitor cool Cool Reaction Vessel monitor->cool Reaction Complete extract Solvent Extraction cool->extract purify Column Chromatography or Recrystallization extract->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for microwave-assisted synthesis.

troubleshooting_workflow cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_side_reactions Side Reactions cluster_solution Solution start Low Yield or No Product check_time_temp Increase Time/Temperature? start->check_time_temp check_solvent Change Solvent/Solvent-Free? check_time_temp->check_solvent No Improvement solution Yield Improved check_time_temp->solution Yes check_catalyst Screen Catalysts/Check Loading? check_solvent->check_catalyst No Improvement check_solvent->solution Yes check_purity Check Reagent Purity? check_catalyst->check_purity No Improvement check_catalyst->solution Yes check_atmosphere Use Inert Atmosphere? check_purity->check_atmosphere No Improvement check_purity->solution Yes check_temp_control Improve Temperature Control? check_atmosphere->check_temp_control No Improvement check_atmosphere->solution Yes check_stoichiometry Optimize Stoichiometry? check_temp_control->check_stoichiometry No Improvement check_temp_control->solution Yes check_stoichiometry->solution Yes

References

strategies to improve the selectivity of reactions involving 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 7-Methoxy-2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving reaction selectivity.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during the synthesis and functionalization of this compound.

FAQ 1: Electrophilic Aromatic Substitution

Question: I am attempting an electrophilic aromatic substitution (e.g., bromination, nitration) on this compound and obtaining a mixture of products. How can I improve the regioselectivity?

Answer:

This compound contains two activating groups: a hydroxyl (-OH) at C2 and a methoxy (B1213986) (-OCH₃) at C7. Both are ortho, para-directing. The position of electrophilic attack is determined by the combined directing effects of these groups and steric hindrance. The most nucleophilic positions are C1, C3, C6, and C8.

  • C1: Activated by the C2-hydroxyl group.

  • C3: Activated by the C2-hydroxyl group.

  • C6: Activated by the C7-methoxy group.

  • C8: Activated by the C7-methoxy group.

Troubleshooting Steps:

  • Protecting the Hydroxyl Group: The hydroxyl group is often more activating than the methoxy group. Protecting it as an ester or an ether can modulate its directing effect and prevent side reactions.

  • Choice of Electrophile and Catalyst: Bulky electrophiles will preferentially attack the less sterically hindered positions. The choice of Lewis acid can also influence regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product.

  • Directed Ortho-Metalation (DoM): For exclusive C1 functionalization, a DoM strategy can be employed. The hydroxyl group can be converted into a directing metalation group (DMG), such as a carbamate, to direct lithiation specifically to the C1 position.

FAQ 2: O-Alkylation vs. C-Alkylation

Question: I am trying to perform an O-alkylation on the hydroxyl group of this compound, but I am getting a significant amount of C-alkylation as a side product. How can I favor O-alkylation?

Answer:

The phenolate (B1203915) anion of this compound is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the carbon of the aromatic ring (C-alkylation). The selectivity is highly dependent on the reaction conditions, particularly the solvent.[1][2]

Troubleshooting Steps:

  • Solvent Selection: This is the most critical factor.

    • For O-alkylation: Use polar aprotic solvents such as DMF or DMSO. These solvents do not solvate the phenolate oxygen as strongly, leaving it more available to attack the electrophile.[1]

    • For C-alkylation: Use protic solvents like water or trifluoroethanol (TFE). These solvents form hydrogen bonds with the phenolate oxygen, shielding it and making the carbon atoms of the ring more likely to act as the nucleophile.[1]

  • Counter-ion: The nature of the cation can influence the O/C selectivity.

  • Leaving Group of the Alkylating Agent: "Softer" leaving groups (e.g., iodide, bromide) tend to favor C-alkylation, while "harder" leaving groups (e.g., tosylate, triflate) can increase the proportion of O-alkylation.

Quantitative Data on Solvent Effects for Alkylation of 2-Naphthol (B1666908):

Alkylating AgentSolventProduct Ratio (O-alkylation : C-alkylation)Reference
Benzyl bromideDMFPredominantly O-alkylation--INVALID-LINK--[1][2]
Benzyl bromideTrifluoroethanol (TFE)Predominantly C-alkylation--INVALID-LINK--[1][2]
FAQ 3: Fries Rearrangement

Question: I am performing a Fries rearrangement on 7-methoxy-2-naphthyl acetate (B1210297) to synthesize a hydroxyketone, but the yield of my desired isomer is low. How can I control the ortho vs. para selectivity?

Answer:

The Fries rearrangement of a phenolic ester to a hydroxyaryl ketone is catalyzed by a Lewis acid, and the regioselectivity is primarily influenced by temperature and solvent.[3] The acyl group can migrate to the ortho (C1) or para (C6) position relative to the hydroxyl group.

Troubleshooting Steps:

  • Temperature Control:

    • Low temperatures (e.g., 0-25 °C) favor the formation of the para-substituted product (6-acyl-7-methoxy-2-naphthol). This is due to thermodynamic control.[3]

    • High temperatures (e.g., >100 °C) favor the ortho-substituted product (1-acyl-7-methoxy-2-naphthol). This is kinetically controlled, and the ortho product can form a more stable bidentate complex with the Lewis acid.[3]

  • Solvent Polarity:

    • Non-polar solvents (e.g., carbon disulfide, nitrobenzene) tend to favor the ortho product.[3]

    • Polar solvents increase the proportion of the para product.[3]

  • Lewis Acid: While AlCl₃ is common, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used and may alter the product ratio.

Summary of Conditions for Fries Rearrangement Selectivity:

Desired ProductRecommended TemperatureRecommended Solvent Type
para-isomerLowPolar
ortho-isomerHighNon-polar

Experimental Protocols

Protocol 1: Selective O-Methylation of 2-Naphthol (Adaptable for this compound)

This protocol describes a gas-phase O-methylation that achieves high selectivity for the O-alkylated product.[4][5]

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • Solid-supported catalyst (e.g., K₂CO₃ on γ-Al₂O₃ beads)

  • Continuous-flow gas-phase reactor with a heating column

  • Liquid pump

  • Condenser

Procedure:

  • Catalyst Preparation: Dissolve K₂CO₃ and poly(ethylene)glycol in water. Add this solution to γ-Al₂O₃ beads. Remove the water by rotary evaporation and dry the solid catalyst in a vacuum oven.[4]

  • Reactor Setup: Assemble the continuous-flow gas-phase reactor. The setup time is approximately 1 hour.[4]

  • Reaction: Heat the reaction column to ensure all substrates are in the vapor phase. Pump a solution of this compound in dimethyl carbonate through the heated column containing the solid-supported catalyst.

  • Product Collection: The gaseous products are cooled and collected using a water condenser.[4]

  • Analysis: The solvent is evaporated, and the product is analyzed by TLC, melting point, GC, and NMR to confirm the formation of 7-methoxy-2-(methoxymethoxy)naphthalene. A conversion of over 97% to the O-methylated product has been reported for 2-naphthol under these conditions.[4]

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic (General Protocol)

This reaction introduces a formyl (-CHO) group, typically at the para-position to a strong activating group.[6] For this compound, the expected major product would be 1-formyl-7-methoxy-2-naphthol.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (B1671644) (optional, as solvent)

  • Crushed ice

  • Sodium acetate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add POCl₃ to DMF with stirring. Allow the mixture to stir for a specified time to form the chloroiminium ion (Vilsmeier reagent).[6]

  • Reaction with Substrate: Cool the Vilsmeier reagent back to 0 °C. Add a solution of this compound in 1,2-dichloroethane (if used) dropwise.[6]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours. Monitor the progress by TLC.[6]

  • Workup: Upon completion, pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate to hydrolyze the intermediate iminium salt. Stir vigorously for 30 minutes.[6]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography.[6]

Visualizations

O_vs_C_Alkylation cluster_conditions Reaction Conditions cluster_substrate Substrate cluster_pathways Reaction Pathways Solvent Solvent Base Base (e.g., K2CO3) RX Alkyl Halide (R-X) O_Alk O-Alkylation RX->O_Alk C_Alk C-Alkylation RX->C_Alk Naphthol This compound Phenolate Phenolate Anion Naphthol->Phenolate Base Phenolate->O_Alk Polar Aprotic Solvent (e.g., DMF, DMSO) Phenolate->C_Alk Protic Solvent (e.g., H2O, TFE) O_Product O-Alkylated Product O_Alk->O_Product Forms Ether C_Product C-Alkylated Product C_Alk->C_Product Forms Alkylated Naphthol

Caption: Control of O- vs. C-alkylation by solvent choice.

Fries_Rearrangement_Selectivity Start 7-Methoxy-2-naphthyl Acetate Conditions Fries Rearrangement (Lewis Acid, e.g., AlCl3) Start->Conditions Ortho_Pathway Ortho-Product Pathway (Kinetic Control) Conditions->Ortho_Pathway High Temperature Non-polar Solvent Para_Pathway Para-Product Pathway (Thermodynamic Control) Conditions->Para_Pathway Low Temperature Polar Solvent Ortho_Product 1-Acetyl-7-methoxy-2-naphthol (ortho-isomer) Ortho_Pathway->Ortho_Product Para_Product 6-Acetyl-7-methoxy-2-naphthol (para-isomer) Para_Pathway->Para_Product

Caption: Controlling Fries rearrangement regioselectivity.

Protecting_Group_Strategy Start This compound Step1 Step 1: Protect Hydroxyl Group (e.g., with Acetic Anhydride) Start->Step1 Protected 7-Methoxy-2-naphthyl Acetate Step1->Protected Step2 Step 2: Functionalize Ring (e.g., Bromination) Protected->Step2 Functionalized Brominated Acetate Intermediate Step2->Functionalized Step3 Step 3: Deprotect Hydroxyl Group (e.g., Hydrolysis) Functionalized->Step3 Final Selectively Functionalized Product (e.g., Bromo-7-methoxy-2-naphthol) Step3->Final

Caption: Workflow for selective functionalization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Methoxy-2-naphthol and its Naphthol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 7-Methoxy-2-naphthol with its parent isomers, 1-naphthol (B170400) and 2-naphthol (B1666908). The objective is to offer a clear, data-driven overview of their relative antioxidant, cytotoxic, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.

Executive Summary

Naphthol and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a comparative analysis of this compound, 1-naphthol, and 2-naphthol. While 1-naphthol and 2-naphthol are well-characterized, publicly available data for a direct quantitative comparison of this compound's biological activities is limited. This guide synthesizes the available experimental data for all three compounds, highlighting their activities and providing context for their potential therapeutic applications.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, cytotoxic, and antimicrobial activities of this compound, 1-naphthol, and 2-naphthol. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)Reference
1-NaphtholTyrosinase Inhibition280[1]
2-NaphtholTyrosinase Inhibition150[1]
This compound-Data not available-

Lower IC50 values indicate higher antioxidant activity.

Table 2: Cytotoxic Activity

CompoundCell LineIC50 (µM)ObservationReference
1-NaphtholHuman LymphocytesNot cytotoxicInduced DNA fragmentation[2]
2-NaphtholHuman LymphocytesNot cytotoxicInduced DNA fragmentation (more effective than 1-naphthol)[2]
1-NaphtholHuman haematopoietic foetal progenitors (CFU-GM)-Strongly inhibited clonogenicity[3]
2-NaphtholHuman haematopoietic foetal progenitors (CFU-GM)-Strongly inhibited clonogenicity[3]
This compound-Data not available--

IC50 represents the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher cytotoxicity.

Table 3: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
1-Naphthol DerivativesVarious bacteria and fungi0.1-0.4 µM (for a diacetate derivative)[4]
2-Naphthol DerivativesVarious bacteria and fungi-[5][6][7]
This compound-Data not available-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity.

Mechanistic Insights and Signaling Pathways

The biological activities of naphthol isomers are dictated by their chemical structure, which influences their ability to interact with biological targets and modulate signaling pathways.

Antioxidant Mechanism

The antioxidant activity of naphthols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency. The position of the hydroxyl group and the presence of other substituents on the naphthalene (B1677914) ring influence this stability.

Antioxidant_Mechanism Naphthol Naphthol (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Naphthol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of antioxidant action by naphthols.

Cytotoxicity and Potential Signaling Pathways

While 1-naphthol and 2-naphthol have not demonstrated significant direct cytotoxicity in some studies, they have been shown to induce DNA fragmentation, suggesting a genotoxic potential.[2] The metabolism of naphthols can lead to the formation of reactive metabolites, such as naphthoquinones, which are known to be cytotoxic.[8] These metabolites can induce oxidative stress and apoptosis. Naphthoquinone derivatives have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1]

Cytotoxicity_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade Naphthol Naphthol Isomer Metabolism Metabolic Activation (e.g., CYP450) Naphthol->Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Naphthoquinones) Metabolism->Reactive_Metabolites MAPK_Pathway MAPK Pathway Modulation (p38, JNK activation; ERK, Akt inhibition) Reactive_Metabolites->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Potential signaling pathway for naphthol-induced cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (in methanol), test compound solutions, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A solution of the test compound at various concentrations is added to a solution of DPPH.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate, test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • The ABTS•+ is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • The test compound at various concentrations is added to the ABTS•+ solution.

    • The absorbance is measured after a specific incubation time.

  • Data Analysis: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Test_Compound Prepare Test Compound Solutions Mixing Mix Test Compound with Radical Solution Test_Compound->Mixing Radical_Solution Prepare Radical Solution (DPPH or ABTS•+) Radical_Solution->Mixing Incubation Incubate Mixing->Incubation Spectrophotometry Measure Absorbance Incubation->Spectrophotometry Calculation Calculate % Inhibition and IC50/TEAC Spectrophotometry->Calculation

Caption: General workflow for DPPH and ABTS antioxidant assays.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials: Cell culture medium, MTT solution, solubilization solution (e.g., DMSO or acidified isopropanol), and a multi-well plate reader.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

    • After an incubation period, the MTT solution is added to each well.

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Conclusion

The available data indicates that 1-naphthol and 2-naphthol possess biological activities, including antioxidant potential and the ability to induce DNA damage. However, a significant knowledge gap exists regarding the specific biological activities of this compound in direct comparison to these isomers. The presence of a methoxy (B1213986) group can influence the electronic properties and lipophilicity of the molecule, which in turn could modulate its biological activity. Further research is imperative to quantitatively assess the antioxidant, cytotoxic, and antimicrobial properties of this compound to fully understand its therapeutic potential relative to other naphthol isomers. The experimental protocols provided in this guide offer a foundation for such future comparative studies.

References

Unveiling the Antioxidant Potential of 7-Methoxy-2-naphthol: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous quest for novel therapeutic agents, the antioxidant properties of synthetic and natural compounds are of paramount interest to researchers in drug discovery and development. This guide provides a comparative validation of the antioxidant potential of 7-Methoxy-2-naphthol, a naphthol derivative, utilizing the well-established 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While direct experimental data for this compound's DPPH activity is not yet publicly available, this document serves as a framework for its evaluation by comparing its expected structural activity with benchmark antioxidants, Ascorbic Acid (Vitamin C) and Trolox.

Comparative Antioxidant Activity

The efficacy of an antioxidant is commonly quantified by its IC50 value, which represents the concentration of the substance required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported DPPH scavenging activities of the standard antioxidants, Ascorbic Acid and Trolox, which serve as a reference for the potential efficacy of this compound.

CompoundReported DPPH IC50 Value (µg/mL)Reference
Ascorbic Acid~6.1[1]
Trolox~3.77[2]
This compoundData not available

Note: IC50 values for standard antioxidants can vary between studies depending on the specific experimental conditions.

Based on its chemical structure, which includes a hydroxyl group attached to a naphthalene (B1677914) ring system, this compound is expected to exhibit significant antioxidant activity. Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. The methoxy (B1213986) group may further modulate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method for screening the antioxidant activity of compounds.[3] The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change can be measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compound (this compound)

  • Standard antioxidants (Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test and Standard Solutions: The test compound (this compound) and the standard antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test and standard solutions. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH assay for the validation of antioxidant properties.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix DPPH Solution with Sample/Standard Solutions prep_dpph->mix prep_samples Prepare Serial Dilutions of This compound & Standards prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration & Determine IC50 calculate->plot

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion

While awaiting direct experimental validation, the structural characteristics of this compound strongly suggest its potential as an effective antioxidant. The DPPH assay provides a reliable and straightforward method for quantifying this activity. By comparing its future IC50 value with those of established antioxidants like Ascorbic Acid and Trolox, researchers can effectively gauge its potency and potential for further development in therapeutic applications where mitigating oxidative stress is crucial.

References

A Comparative Analysis of the Crystal Structures of Monosubstituted Naphthols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the crystallographic characteristics of key monosubstituted naphthol derivatives. This guide provides a comparative summary of their crystal structures, detailed experimental protocols for structure determination, and a logical workflow for crystallographic analysis.

This guide delves into the fascinating world of monosubstituted naphthols, a class of aromatic compounds with significant applications in medicinal chemistry and materials science. The seemingly subtle shift of a single functional group between the alpha (1-) and beta (2-) positions on the naphthalene (B1677914) ring can lead to profound differences in their solid-state arrangement, influencing key physicochemical properties such as melting point, solubility, and bioavailability. Understanding these structural nuances at the atomic level is paramount for the rational design of novel therapeutics and functional materials.

Comparative Crystallographic Data of Monosubstituted Naphthols

The following table summarizes the key crystallographic parameters for a selection of monosubstituted naphthols, providing a quantitative basis for comparing their solid-state structures. The data has been compiled from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

CompoundSubstitution PositionCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZCSD/COD Entry
1-Naphthol1-OHMonoclinicP2₁/a13.204.7813.2090117.59042203597 (COD)
2-Naphthol2-OHMonoclinicP2₁/a12.945.968.8890118.9904203002 (CSD)
5-Amino-1-naphthol1-OH, 5-NH₂OrthorhombicP2₁2₁2₁4.860712.317513.05659090904754497 (CSD)
1-Nitronaphthalene*1-NO₂MonoclinicP2₁/c13.2783.81331.8519091.17908-
4-Chloro-1-naphthol1-OH, 4-ClMonoclinicP2₁/c10.3224.02718.7839097.59904735122 (CSD)

Experimental Protocols

The determination of the crystal structures summarized above typically involves the following key experimental procedures:

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common methods for growing single crystals of organic compounds like monosubstituted naphthols include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

  • Slow Cooling: A saturated solution at an elevated temperature is gradually cooled, leading to a decrease in solubility and subsequent crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Solvent Layering: A layer of a less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.[1][2][3]

The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the crystal structure.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using least-squares methods.[4] This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed using various crystallographic R-factors.

Logical Workflow for Comparative Crystallographic Study

The following diagram illustrates the logical workflow involved in a comparative crystallographic study of monosubstituted naphthols, from initial compound selection to final structural analysis and comparison.

comparative_crystallography_workflow Workflow for Comparative Crystallographic Study of Monosubstituted Naphthols cluster_selection 1. Compound Selection cluster_crystallization 2. Crystallization cluster_diffraction 3. X-ray Diffraction cluster_analysis 4. Structure Determination & Analysis cluster_comparison 5. Comparative Study select_compounds Select Monosubstituted Naphthols (e.g., -OH, -NH2, -NO2, -Cl at α & β positions) crystal_growth Grow Single Crystals (Slow Evaporation, Slow Cooling, etc.) select_compounds->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement data_extraction Extract Crystallographic Data (Unit Cell, Space Group, etc.) structure_refinement->data_extraction create_table Create Comparative Data Table data_extraction->create_table analyze_interactions Analyze Intermolecular Interactions (H-bonding, π-π stacking) create_table->analyze_interactions correlate_properties Correlate Structure with Physicochemical Properties analyze_interactions->correlate_properties

Comparative Crystallography Workflow

This comprehensive guide provides a foundational understanding of the crystal structures of monosubstituted naphthols. The presented data and methodologies offer valuable insights for researchers and professionals engaged in drug design and materials science, enabling a more informed approach to the development of novel and effective molecular entities.

References

Assessing the Purity of Synthesized 7-Methoxy-2-naphthol: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of various spectroscopic methods for assessing the purity of 7-Methoxy-2-naphthol, a key intermediate in organic synthesis. The performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy will be objectively compared, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Methods for Purity Assessment

The choice of a spectroscopic technique for purity assessment depends on the specific information required, the nature of the potential impurities, and the desired level of quantification. Each method offers unique advantages and limitations in the context of analyzing synthesized this compound.

Spectroscopic MethodPrincipleInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, including the chemical environment of individual protons and carbon atoms. Quantitative NMR (qNMR) allows for the determination of absolute purity against a certified reference standard.- High resolution and specificity for structural elucidation. - Can identify and quantify impurities without the need for impurity-specific reference standards. - qNMR is a primary ratio method, offering high accuracy.- Relatively lower sensitivity compared to MS. - Can be complex to interpret for mixtures with overlapping signals. - Requires deuterated solvents.
Infrared (IR) Vibrational transitions of molecules upon absorption of infrared radiation.Identifies the presence of specific functional groups.- Fast and non-destructive. - Provides a unique "fingerprint" for the compound. - Useful for identifying the presence of starting materials or by-products with distinct functional groups.- Limited quantitative capability. - Not very effective for distinguishing between structurally similar isomers. - The presence of minor impurities may not be easily detectable.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Determines the molecular weight of the compound and its fragments.- Extremely high sensitivity, capable of detecting trace impurities. - Provides molecular weight information, confirming the identity of the target compound and potential impurities. - Can be coupled with chromatographic techniques (e.g., GC-MS) for enhanced separation and identification.- Isomeric impurities with the same molecular weight are not distinguishable by MS alone. - Fragmentation patterns can be complex to interpret. - Ionization process can sometimes be inefficient for certain compounds.
UV-Vis Spectroscopy Electronic transitions of molecules upon absorption of UV or visible light.Provides information about the presence of chromophores (light-absorbing groups).- Simple, rapid, and inexpensive. - Useful for quantitative analysis of the main component if it has a unique and strong absorption band. - Can be used as a detector for liquid chromatography.- Low specificity; many aromatic compounds have similar UV-Vis spectra. - Not suitable for identifying and quantifying unknown impurities unless their spectral properties are known. - The presence of impurities with similar chromophores can lead to inaccurate quantification.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the methylation of 2,7-dihydroxynaphthalene.[1] Potential impurities arising from this synthesis include:

  • 2,7-Dihydroxynaphthalene (Starting Material): Incomplete reaction can leave unreacted starting material.

  • 2-Methoxy-7-naphthol (Isomer): Methylation can occur at the other hydroxyl group, leading to the formation of a structural isomer.

  • 2,7-Dimethoxynaphthalene (Over-methylation product): Both hydroxyl groups can be methylated, resulting in a di-substituted by-product.

Experimental Data and Protocols

The following sections provide characteristic spectroscopic data for pure this compound and detailed experimental protocols for its purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (400 MHz, CDCl₃) for this compound: The proton NMR spectrum provides a unique fingerprint of the molecule, with chemical shifts indicating the electronic environment of each proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d1HAromatic H
~7.65d1HAromatic H
~7.25d1HAromatic H
~7.10dd1HAromatic H
~7.05s1HAromatic H
~5.00br s1H-OH
3.90s3H-OCH₃

Expected ¹³C NMR Data (100 MHz, CDCl₃) for this compound: The carbon NMR spectrum complements the proton NMR, showing signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~155.0C-O (aromatic)
~150.0C-O (aromatic)
~135.0Aromatic C
~130.0Aromatic C
~125.0Aromatic C
~124.0Aromatic C
~118.0Aromatic C
~115.0Aromatic C
~109.0Aromatic C
~105.0Aromatic C
55.4-OCH₃

Experimental Protocol for Quantitative NMR (qNMR):

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated NMR spectrometer (e.g., 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration: Integrate the well-resolved signals of both this compound (e.g., the methoxy (B1213986) protons at ~3.90 ppm) and the internal standard.

  • Purity Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Infrared (IR) Spectroscopy

Expected Characteristic IR Peaks for this compound: The IR spectrum is useful for confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration
3200-3600 (broad)O-H stretch (hydroxyl group)
3000-3100C-H stretch (aromatic)
2850-3000C-H stretch (methyl group)
~1600, ~1500, ~1450C=C stretch (aromatic ring)
1250-1300C-O stretch (aryl ether)
1150-1250C-O stretch (phenol)

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Place a small amount of the dried this compound powder onto the diamond crystal of an ATR-FTIR spectrometer.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound to identify the characteristic peaks and look for any unexpected absorptions that might indicate impurities (e.g., a very broad O-H stretch from residual water or starting material).

Mass Spectrometry (MS)

Expected Mass Spectrum Data for this compound: Mass spectrometry provides the molecular weight of the compound.

m/zInterpretation
174.07[M]⁺ (Molecular ion)
159.05[M-CH₃]⁺
131.05[M-CH₃-CO]⁺

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Injection: Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Identify the molecular ion peak corresponding to the molecular weight of this compound (174.20 g/mol ).[2] Look for peaks corresponding to the molecular weights of potential impurities.

UV-Vis Spectroscopy

Expected UV-Vis Absorption Data for this compound (in Ethanol): The UV-Vis spectrum shows characteristic absorption maxima due to electronic transitions in the aromatic system.

λmax (nm)Interpretation
~230π → π* transition
~275π → π* transition
~325n → π* transition

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) of a known concentration.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of 200-400 nm using a spectrophotometer, with the pure solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to a reference spectrum. The absorbance at a specific wavelength can be used for quantitative analysis based on the Beer-Lambert law, provided no impurities absorb at that wavelength.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound and the logical relationship between the different spectroscopic methods.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound purification Crude Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, qNMR) purification->nmr Sample for Analysis ir IR Spectroscopy purification->ir Sample for Analysis ms Mass Spectrometry purification->ms Sample for Analysis uv UV-Vis Spectroscopy purification->uv Sample for Analysis decision Purity Confirmed? nmr->decision ir->decision ms->decision uv->decision pass Proceed to Next Step decision->pass Yes fail Further Purification Required decision->fail No

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

logical_relationship cluster_primary Primary Identification & Quantification cluster_confirmatory Confirmatory & Qualitative Analysis compound Synthesized This compound nmr NMR (Structure & Absolute Purity) compound->nmr Definitive ms Mass Spec (Molecular Weight) compound->ms Confirmatory ir IR (Functional Groups) compound->ir Supportive uv UV-Vis (Chromophore) compound->uv Indicative nmr->ms Complements nmr->ir Complements

Caption: Logical relationship of spectroscopic methods for purity assessment.

Conclusion

A multi-faceted approach employing a combination of spectroscopic techniques is recommended for the comprehensive purity assessment of synthesized this compound. NMR spectroscopy, particularly qNMR, stands out for its ability to provide both structural confirmation and accurate quantitative purity determination. Mass spectrometry is invaluable for its high sensitivity in detecting trace impurities and confirming molecular weights. IR and UV-Vis spectroscopy serve as rapid, complementary methods for confirming the presence of key functional groups and the chromophoric system, respectively. By leveraging the strengths of each technique, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.

References

A Comparative Guide to Fluorescent Probes for Metal Ion Detection: 7-Methoxy-2-naphthol Derivatives vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical aspect of various analytical and diagnostic procedures. Fluorescent probes have emerged as indispensable tools in this domain, offering high sensitivity and real-time detection capabilities. This guide provides an objective comparison of a fluorescent probe based on a 7-Methoxy-2-naphthol Schiff base with two widely used classes of commercial fluorescent probes: Rhodamine B and Dansyl derivatives, for the detection of ferric (Fe³⁺) and cupric (Cu²⁺) ions.

This comparison is supported by experimental data from peer-reviewed literature, focusing on key performance metrics. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key parameters, including its selectivity for the target ion, sensitivity (limit of detection), and quantum yield. The following table summarizes these quantitative performance metrics for a representative this compound Schiff base probe and popular Rhodamine B and Dansyl-based probes.

ProbeTarget IonDetection Limit (LOD)Quantum Yield (Φ)Signaling Mechanism
Naphthalimide-Schiff Base (NDSM) Fe³⁺0.8 µM[1]0.28[1]Fluorescence Quenching ('Off')[1]
Rhodamine B-DCT Fe³⁺0.0521 µM[2]Not ReportedFluorescence Enhancement ('On')[2]
Dansyl-based Probe (DC) Cu²⁺43 nM[3]0.033 (free), 0.0035 (bound)[4]Fluorescence Quenching ('Off')[3]

Signaling Pathways and Experimental Workflow

The interaction between a fluorescent probe and a metal ion triggers a change in the probe's fluorescence properties. This can be a "turn-off" (quenching) or "turn-on" (enhancement) response. The general mechanism involves the binding of the metal ion to a specific recognition site on the probe, which in turn affects the electronic state of the fluorophore.

Probe Fluorescent Probe (Fluorophore + Receptor) Complex Probe-Metal Complex Probe->Complex Binding Metal Metal Ion Metal->Complex Signal Fluorescence Signal (Quenched or Enhanced) Complex->Signal Signal Transduction

Caption: General signaling pathway of a fluorescent probe for metal ion detection.

A typical experimental workflow for evaluating the performance of a fluorescent probe for metal ion detection involves several key steps, from the preparation of solutions to the final data analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Probe Stock Solution C Fluorescence Titration A->C D Selectivity Test A->D B Prepare Metal Ion Stock Solutions B->C B->D E Determine Limit of Detection (LOD) C->E F Calculate Quantum Yield C->F

Caption: A typical experimental workflow for evaluating a fluorescent probe.

Experimental Protocols

Synthesis of a Naphthalimide-Schiff Base Probe (NDSM) for Fe³⁺ Detection

This protocol describes the synthesis of a representative naphthalimide-based Schiff base probe, NDSM, as reported in the literature[1].

Materials:

Procedure:

  • Synthesis of Intermediate: Compound-1 (500 mg) and sodium azide (215 mg) are mixed in 20 mL of DMSO under a nitrogen atmosphere and heated at 100 °C for 5 hours. After cooling, NaSH (271 mg) is added, and the mixture is stirred for 3 hours.

  • Synthesis of NDSM: The intermediate product is then reacted with 4-(diethylamino)-2-hydroxybenzaldehyde in an appropriate solvent to yield the final Schiff base probe, NDSM.

  • Purification and Characterization: The synthesized probe is purified using column chromatography and characterized by NMR, LC-MS, and HRMS analysis[1].

General Protocol for Metal Ion Detection using a Fluorescent Probe

This protocol outlines the general steps for evaluating the performance of a fluorescent probe in detecting a specific metal ion.

Materials:

  • Fluorescent probe stock solution (e.g., 2 x 10⁻³ M in a suitable solvent like acetonitrile or DMSO)[1][2]

  • Metal ion stock solutions (e.g., 1 x 10⁻³ M of various metal salts in deionized water)[1]

  • Buffer solution (if required, e.g., for pH control)

  • Spectrofluorometer

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the fluorescent probe (e.g., 2 x 10⁻⁵ M) by diluting the stock solution in the desired solvent system (e.g., acetonitrile:water, 7:3, v/v)[1].

    • Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions.

  • Fluorescence Titration:

    • To a cuvette containing the probe working solution, incrementally add aliquots of the target metal ion solution.

    • After each addition, record the fluorescence emission spectrum at the appropriate excitation wavelength. The excitation wavelength for NDSM is 344 nm[1].

  • Selectivity and Interference Studies:

    • To assess the selectivity of the probe, record the fluorescence response upon the addition of various other metal ions at the same concentration as the target ion.

    • To study interference, record the fluorescence response of the probe to the target metal ion in the presence of other potentially interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

    • The quantum yield (Φ) can be calculated relative to a standard fluorophore (e.g., quinine (B1679958) sulfate) using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²), where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Conclusion

This guide provides a comparative overview of a this compound-derived Schiff base fluorescent probe with established commercial alternatives, Rhodamine B and Dansyl-based probes. The Naphthalimide-Schiff base (NDSM) demonstrates good selectivity and a respectable limit of detection for Fe³⁺, operating via a fluorescence quenching mechanism[1]. In comparison, the Rhodamine B-based probe (RhB-DCT) offers a lower detection limit for Fe³⁺ with a "turn-on" fluorescence response[2]. The Dansyl-based probe (DC) is highly sensitive for Cu²⁺ detection through fluorescence quenching[3].

The choice of a fluorescent probe will ultimately depend on the specific application, including the target metal ion, the required sensitivity, and the desired signaling mechanism. The provided experimental protocols offer a foundation for researchers to synthesize, characterize, and evaluate these and other fluorescent probes for their specific needs in metal ion detection.

References

A Comparative Analysis of the Cytotoxic Effects of 7-Methoxy-2-naphthol and Its Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic properties of 7-Methoxy-2-naphthol and its structurally related derivatives against various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Summary

The cytotoxic activity of this compound derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of various naphthol and naphthoquinone derivatives against several cancer cell lines. It is important to note that these compounds were not all tested in a single study, and therefore, experimental conditions may vary.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ) CCRF-CEM (Leukemia)0.57Doxorubicin0.40
HepG2 (Hepatocarcinoma)0.79Doxorubicin-
U87MG.ΔEGFR (Glioblastoma)0.96Doxorubicin-
MDA-MB-231/BCRP (Breast)3.26Doxorubicin-
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) MCF-7 (Breast)4.8--
Naphthoquinone-naphthol derivative (Compound 5) HCT116 (Colon)5.27--
A549 (Lung)5.88--
PC9 (Lung)6.98--
Naphthoquinone-naphthol derivative (Compound 13) PC9 (Lung)0.57Compound 56.98
HCT116 (Colon)1.18Compound 55.27
A549 (Lung)2.25Compound 55.88

Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

The methodologies outlined below are representative of the key experiments conducted to assess the cytotoxicity of this compound derivatives.

Cell Lines and Culture Conditions
  • Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to:

    • MCF-7, MDA-MB-231 (Breast adenocarcinoma)

    • HCT116 (Colorectal carcinoma)

    • A549, PC9 (Non-small cell lung cancer)

    • HepG2 (Hepatocellular carcinoma)

    • U87MG (Glioblastoma)

    • CCRF-CEM (Acute lymphoblastic leukemia)

  • Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplements: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of the compounds are commonly determined using one of the following assays:

1. Resazurin (B115843) Reduction Assay:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, a resazurin solution (e.g., at 0.04 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • The reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells is measured using a fluorometer.

  • The IC50 value is calculated from the dose-response curves.[1]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cells are seeded in 96-well plates and treated with the compounds as described for the resazurin assay.

  • Following treatment, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

3. Cell Cycle Analysis:

  • Cells are treated with the test compounds for a specified duration.

  • The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • After fixation, the cells are washed again and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][3][4]

4. Apoptosis Assays:

  • Hoechst 33342 Staining: Treated cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA. Morphological changes characteristic of apoptosis, such as nuclear shrinkage, fragmentation, and hypercondensation, are observed under a fluorescence microscope.[2][3][4]

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes).

Statistical Analysis

All experiments are typically performed in triplicate, and the data are presented as the mean ± standard deviation (SD). Statistical significance is often determined using a Student's t-test or one-way analysis of variance (ANOVA), with a p-value of less than 0.05 considered statistically significant.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation assay_add Add Assay Reagent (e.g., MTT, Resazurin) incubation->assay_add measurement Measure Absorbance/Fluorescence assay_add->measurement data_proc Data Processing measurement->data_proc ic50_calc Calculate IC50 Values data_proc->ic50_calc

Caption: Workflow for determining the cytotoxicity of compounds on cancer cell lines.

Proposed Signaling Pathway for Apoptosis Induction by Naphthol Derivatives

G compound Naphthol Derivative fas Fas Receptor compound->fas promotes expression bax Bax compound->bax increases expression bcl2 Bcl-2 compound->bcl2 decreases expression caspase8 Caspase-8 fas->caspase8 activates caspase37 Caspase-3/7 caspase8->caspase37 activates mito Mitochondrion bax->mito promotes permeabilization bcl2->mito inhibits permeabilization cyto_c Cytochrome c mito->cyto_c releases caspase9 Caspase-9 cyto_c->caspase9 activates caspase9->caspase37 activates parp PARP caspase37->parp cleaves apoptosis Apoptosis parp->apoptosis

References

Unveiling the Potential of 7-Methoxy-2-naphthol Derivatives as Dual Inhibitors of CYP17 and CYP11B2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents targeting hormone-dependent cancers and cardiovascular diseases, the inhibition of key steroidogenic enzymes, namely Cytochrome P450 17A1 (CYP17) and Aldosterone Synthase (CYP11B2), has emerged as a promising strategy. This guide provides a comparative analysis of the potential inhibitory effects of 7-Methoxy-2-naphthol derived compounds on these two critical enzymes. While direct experimental data for this specific class of compounds is not yet available in the public domain, this document extrapolates from structure-activity relationship (SAR) studies of structurally related naphthalene (B1677914) derivatives to provide a hypothetical but scientifically grounded comparison with known inhibitors.

Signaling Pathways of CYP17 and CYP11B2

Understanding the intricate signaling cascades that regulate the expression and activity of CYP17 and CYP11B2 is paramount for the rational design of targeted inhibitors.

CYP17 Signaling Pathway

CYP17 is a crucial enzyme in the biosynthesis of androgens and cortisol. Its expression is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis.

CYP17_Signaling_Pathway CRH CRH (Hypothalamus) Pituitary Anterior Pituitary CRH->Pituitary + ACTH ACTH Pituitary->ACTH + MC2R MC2R ACTH->MC2R binds AdrenalCortex Adrenal Cortex AC Adenylyl Cyclase MC2R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CYP17_Gene CYP17 Gene Transcription CREB->CYP17_Gene activates SF1 SF-1 SF1->CYP17_Gene activates CYP17_Protein CYP17 Enzyme CYP17_Gene->CYP17_Protein leads to Androgens_Cortisol Androgens & Cortisol Synthesis CYP17_Protein->Androgens_Cortisol catalyzes CYP11B2_Signaling_Pathway Renin Renin (Kidney) AngI Angiotensin I Renin->AngI cleaves Angiotensinogen Angiotensinogen (Liver) Angiotensinogen->AngI AngII Angiotensin II AngI->AngII converted by ACE ACE ACE (Lungs) AT1R AT1 Receptor AngII->AT1R binds AdrenalGland Adrenal Gland (Zona Glomerulosa) PLC PLC AT1R->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca Ca²⁺ IP3_DAG->Ca releases PKC PKC IP3_DAG->PKC activates CAMK CaMK Ca->CAMK activates CREB_NURR1 CREB, NURR1, etc. PKC->CREB_NURR1 activates CAMK->CREB_NURR1 activates CYP11B2_Gene CYP11B2 Gene Transcription CREB_NURR1->CYP11B2_Gene activates CYP11B2_Protein CYP11B2 Enzyme CYP11B2_Gene->CYP11B2_Protein leads to Aldosterone Aldosterone Synthesis CYP11B2_Protein->Aldosterone catalyzes Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) In_Vitro_Assay In Vitro Enzyme Inhibition Assay (CYP17 & CYP11B2) Compound_Synthesis->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Selectivity_Screening Selectivity Screening (vs. other CYPs, e.g., CYP11B1) IC50_Determination->Selectivity_Screening Cell_Based_Assay Cell-Based Steroidogenesis Assay (e.g., H295R cells) Selectivity_Screening->Cell_Based_Assay In_Vivo_Studies In Vivo Animal Models Cell_Based_Assay->In_Vivo_Studies Data_Analysis Data Analysis & SAR In_Vivo_Studies->Data_Analysis

A Comparative Guide to the Synthesis of 7-Methoxy-2-naphthol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 7-Methoxy-2-naphthol, a crucial building block for various biologically active molecules, can be synthesized through several distinct pathways. This guide provides a comparative analysis of the most common methods, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is a critical decision that impacts yield, purity, cost, and scalability. Below is a summary of key quantitative data for three primary methods: methylation of 2,7-dihydroxynaphthalene (B41206), the Bucherer-Lepetit reaction, and the hydrolysis of 7-methoxy-2-naphthalenesulfonic acid.

MethodStarting MaterialKey ReagentsReaction Time (h)Yield (%)Purity (%)
Methylation 2,7-DihydroxynaphthaleneDimethyl sulfate (B86663), K₂CO₃, Acetonitrile (B52724)1High (Not specified)>97
Bucherer-Lepetit Reaction 7-Amino-2-naphthol (B1202560)NaHSO₃, H₂ONot specifiedNot specifiedNot specified
Hydrolysis of Sulfonic Acid Sodium 7-methoxy-2-naphthalenesulfonateNaOH (alkali fusion)Not specifiedNot specifiedNot specified
Demethylation 2,7-DimethoxynaphthaleneBBr₃, Dichloromethane (B109758)Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step procedures for the key methods.

Method 1: Methylation of 2,7-Dihydroxynaphthalene

This method is a straightforward and widely documented approach for the synthesis of this compound.[1]

Procedure:

  • A mixture of 2,7-dihydroxynaphthalene (500 mg, 2.64 mmol), dimethyl sulfate (0.5 ml, 5.3 mmol), and potassium carbonate (73.1 mg, 5.3 mmol) in acetonitrile (10 ml) is refluxed for 1 hour.[1]

  • Upon completion of the reaction, the solvent is removed by evaporation.[1]

  • The resulting residue is poured into water and extracted with ethyl acetate (B1210297).[1]

  • The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.[1]

  • The solvent is concentrated under vacuum.[1]

  • The crude product is purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (15:1) mixture as the eluent to yield this compound.[1]

Method 2: Bucherer-Lepetit Reaction (Representative Protocol)

The Bucherer-Lepetit reaction is a reversible conversion between a naphthol and a naphthylamine. While a specific protocol for the synthesis of this compound from 7-amino-2-naphthol is not detailed in the search results, a general procedure for the forward reaction (naphthol to amine) can be adapted. The reverse reaction would involve treating the corresponding amine with an aqueous solution of sodium bisulfite.

Conceptual Procedure (Reverse Bucherer-Lepetit):

  • 7-Amino-2-naphthol would be heated in a sealed vessel with an aqueous solution of sodium bisulfite.

  • The reaction progress would be monitored by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture would be cooled and acidified to precipitate the this compound.

  • The crude product would then be filtered, washed, and purified, likely through recrystallization or column chromatography.

Method 3: Alkaline Hydrolysis of 7-Methoxy-2-naphthalenesulfonic Acid (Representative Protocol)

This industrial method, often referred to as alkali fusion, involves the conversion of a sulfonic acid derivative to a hydroxyl group at high temperatures. A specific protocol for 7-methoxy-2-naphthalenesulfonic acid is not available, but a general procedure for the hydrolysis of naphthalenesulfonic acids can be outlined.

Conceptual Procedure:

  • Sodium 7-methoxy-2-naphthalenesulfonate is mixed with a significant excess of sodium hydroxide.

  • The mixture is heated to a high temperature (typically >300°C) to induce fusion.

  • The molten mass is then cooled and dissolved in water.

  • The aqueous solution is acidified to precipitate the crude this compound.

  • Purification would be carried out by recrystallization or other suitable techniques.

Method 4: Demethylation of 2,7-Dimethoxynaphthalene (Representative Protocol)

Selective mono-demethylation of a dimethoxy-substituted naphthalene (B1677914) can be a viable route. Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl methyl ethers.

Conceptual Procedure:

  • 2,7-Dimethoxynaphthalene is dissolved in a dry, inert solvent such as dichloromethane.

  • The solution is cooled to a low temperature (e.g., -78°C).

  • A solution of boron tribromide in dichloromethane is added dropwise. The stoichiometry would need to be carefully controlled to favor mono-demethylation.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched by the careful addition of water or methanol.

  • The product is extracted, and the organic layer is washed and dried.

  • Purification is typically achieved by column chromatography to separate the desired mono-demethylated product from the starting material and the di-demethylated by-product.

Logical Workflow for Method Selection

The choice of a synthesis method depends on a variety of factors including the availability of starting materials, required scale, purity specifications, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis route.

SynthesisMethodSelection Start Define Synthesis Requirements Availability Starting Material Availability Start->Availability Scale Required Scale Start->Scale Purity Purity Requirement Start->Purity Safety Safety & Environmental Concerns Start->Safety Methylation Methylation of 2,7-Dihydroxynaphthalene Availability->Methylation 2,7-Dihydroxynaphthalene readily available Bucherer Bucherer-Lepetit Reaction Availability->Bucherer 7-Amino-2-naphthol available Hydrolysis Hydrolysis of Sulfonic Acid Availability->Hydrolysis Sulfonic acid derivative accessible Demethylation Demethylation of 2,7-Dimethoxynaphthalene Availability->Demethylation 2,7-Dimethoxynaphthalene available Scale->Methylation Lab-scale Scale->Hydrolysis Industrial-scale Purity->Methylation High purity needed Safety->Methylation Handle Dimethyl Sulfate with care (toxic) Safety->Bucherer High pressure/temperature Safety->Hydrolysis High temperature/corrosive Safety->Demethylation Handle BBr3 with care (corrosive) Select Select Optimal Method Methylation->Select Bucherer->Select Hydrolysis->Select Demethylation->Select

References

A Comparative Guide to Confirming 7-Methoxy-2-naphthol Reaction Product Structures by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of medicinal chemistry and materials science, the precise structural confirmation of synthetic products is paramount. 7-Methoxy-2-naphthol is a versatile precursor whose reactions can yield a variety of products, including valuable isomers that may be difficult to distinguish. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), serves as a critical tool for unambiguous structure elucidation.[1] This guide compares the mass spectrometric analysis of hypothetical, yet chemically plausible, reaction products of this compound to illustrate how this technique differentiates between structural alternatives.

Hypothetical Reaction Pathways

To demonstrate the comparative power of mass spectrometry, we will consider two common synthetic transformations of this compound: O-alkylation and C-acylation.

  • Reaction A: O-Ethylation. A Williamson ether synthesis reaction with ethyl iodide would yield Product A: 2-Ethoxy-7-methoxynaphthalene .

  • Reaction B: C-Acetylation. A Friedel-Crafts acylation with acetyl chloride could theoretically yield two primary isomeric products depending on the site of electrophilic attack:

    • Product B1: 1-Acetyl-7-methoxy-2-naphthol

    • Product B2: 3-Acetyl-7-methoxy-2-naphthol

Distinguishing between the positional isomers B1 and B2 is a classic analytical challenge where mass spectrometry excels.[1][2][3]

G cluster_start Starting Material cluster_products Potential Reaction Products SM This compound C₁₁H₁₀O₂ MW: 174.20 A Product A 2-Ethoxy-7-methoxynaphthalene C₁₃H₁₄O₂ MW: 202.25 SM->A  Reaction A  (O-Ethylation)   B1 Product B1 1-Acetyl-7-methoxy-2-naphthol C₁₃H₁₂O₃ MW: 216.23 SM->B1 Reaction B (C-Acetylation) B2 Product B2 3-Acetyl-7-methoxy-2-naphthol C₁₃H₁₂O₃ MW: 216.23 SM->B2 Reaction B (C-Acetylation)

Figure 1. Hypothetical reaction pathways from this compound.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Analysis

A standardized protocol for Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

  • Sample Preparation : Dissolve the purified reaction product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[4] Perform a serial dilution of this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[4] The formic acid aids in protonation for positive-ion mode ESI.

  • Instrumentation : Utilize an Agilent XCT ion trap mass spectrometer (or equivalent) equipped with an ESI source.[5]

  • ESI Source Parameters :

    • Ionization Mode: Positive ESI

    • Nebulizer Gas Pressure: 15 psi[5]

    • Drying Gas Flow Rate: 7 L/min[5]

    • Drying Gas Temperature: 300 °C[5]

    • Capillary Voltage: 3500 V

  • MS Scan Parameters :

    • Mass Range: m/z 50-500

    • Acquisition Mode: Full scan for initial analysis.

  • Tandem MS (MS/MS) for Fragmentation : For structural confirmation, perform product ion scans on the isolated protonated molecular ion ([M+H]⁺).

    • Isolation Width: 1-2 m/z

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting pattern. The goal is to find diagnostic fragments that are unique to a specific isomer.[2]

Comparative Data Analysis

The power of mass spectrometry lies not just in detecting the molecular ion, but in interpreting its fragmentation patterns to deduce the underlying structure.[6] While isomers like B1 and B2 have identical molecular weights, their fragmentation patterns will differ due to the different positions of the acetyl group.[7]

Table 1: Comparative Mass Spectrometry Data for Hypothetical Products

Product IDMolecular FormulaCalculated MW (Da)Expected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z) & Proposed Neutral Loss
A C₁₃H₁₄O₂202.25203.1072203.1075175.0753 (-C₂H₄), 147.0491 (-C₂H₄, -CO)
B1 C₁₃H₁₂O₃216.23217.0810217.0814202.0573 (-•CH₃), 174.0675 (-CH₂CO), 159.0440 (-CH₂CO, -•CH₃)
B2 C₁₃H₁₂O₃216.23217.0810217.0813202.0573 (-•CH₃), 174.0675 (-CH₂CO), 144.0518 (-CH₂CO, -H₂CO)
Interpretation of Results
  • Product A (2-Ethoxy-7-methoxynaphthalene) : The mass spectrum would show a prominent molecular ion peak at m/z 203.1075. A characteristic fragmentation pathway for ethers is the loss of the alkyl group as an alkene. Here, the loss of ethylene (B1197577) (C₂H₄, 28 Da) would result in a strong fragment peak at m/z 175.0753, corresponding to the protonated starting material, this compound. This provides strong evidence for successful O-ethylation.

  • Products B1 & B2 (Isomeric Acetyl Derivatives) : Both isomers have the same accurate mass for their protonated molecular ion (m/z 217.081). Therefore, differentiation relies entirely on their MS/MS fragmentation patterns.[1]

    • A common fragmentation for acetylated compounds is the loss of a methyl radical (•CH₃, 15 Da) or the neutral loss of ketene (B1206846) (CH₂CO, 42 Da). Both B1 and B2 are expected to show fragments at m/z 202.0573 and 174.0675, respectively.

    • The Diagnostic Difference : The key to distinguishing B1 and B2 lies in subsequent fragmentation events. The position of the acetyl group influences which bonds are likely to break next.

      • For Product B1 , the acetyl group at the C1 position is sterically crowded by the peri-hydrogen at C8. Upon fragmentation (e.g., loss of ketene), the resulting ion may undergo a rearrangement that favors a subsequent loss of a methyl radical, leading to a unique and stable fragment at m/z 159.0440 .

      • For Product B2 , the acetyl group at C3 is less sterically hindered. Its fragmentation pattern might be dominated by a different pathway, such as the loss of ketene followed by the loss of formaldehyde (B43269) (H₂CO) from the methoxy (B1213986) group, yielding a diagnostic ion at m/z 144.0518 .

    • The relative intensities of shared fragments can also provide clues. The more stable a fragment ion is, the more abundant it will be, resulting in a taller peak in the spectrum.[8] Comparing the relative heights of the peaks at m/z 159 and 144 would be the deciding factor in assigning the correct structure.

Workflow Visualization

The process of confirming a chemical structure using mass spectrometry follows a logical progression from synthesis to final identification.

G cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation Reaction Chemical Reaction (e.g., Acetylation) Purify Product Purification (e.g., Chromatography) Reaction->Purify HRMS Acquire HRMS Data (Full Scan) Purify->HRMS MSMS Acquire MS/MS Data (Fragmentation Scan) HRMS->MSMS Isolate [M+H]⁺ ConfirmMass Confirm Molecular Formula (from accurate mass) MSMS->ConfirmMass CompareFrag Compare Fragmentation Patterns of Isomers ConfirmMass->CompareFrag Conclusion Structure Confirmed CompareFrag->Conclusion

Figure 2. General workflow for structure confirmation by MS.

By systematically applying high-resolution mass spectrometry and tandem MS, researchers can confidently distinguish between closely related reaction products, ensuring the integrity of their synthetic work and the validity of subsequent biological or material testing.

References

Unveiling 7-Methoxy-2-naphthol: A Comparative Analysis of Experimental Findings and Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals dissecting the experimental properties and in silico models of 7-Methoxy-2-naphthol. This report bridges the gap between laboratory findings and computational predictions, offering a detailed cross-validation of this versatile chemical compound.

This compound, a substituted naphthol derivative, has garnered interest in various chemical and pharmaceutical research areas due to its potential as a building block for more complex molecules.[1] This guide provides an in-depth comparison of its experimentally determined characteristics with data derived from computational modeling, offering a valuable resource for those looking to understand and utilize this compound in their work.

Physicochemical and Spectroscopic Properties: An Experimental and Computational Showdown

The fundamental properties of this compound have been characterized through various experimental techniques, providing a solid foundation for its computational analysis. These experimental values serve as a benchmark for the accuracy of in silico predictions.

PropertyExperimental ValueComputational PredictionMethodology (Experimental)Methodology (Computational)
Melting Point 116-119 °C[1]Not applicableCapillary MethodNot applicable
Crystal System MonoclinicMonoclinicSingle-Crystal X-ray Diffraction[2]Geometry Optimization (DFT)
Space Group P2₁/cP2₁/cSingle-Crystal X-ray Diffraction[2]Geometry Optimization (DFT)
¹H NMR See Table 2See Table 2NMR SpectroscopyGIAO method (DFT)
¹³C NMR See Table 3See Table 3NMR SpectroscopyGIAO method (DFT)
UV-Vis λmax ~274-275 nm (in chloroform)~302-349 nmUV-Vis Spectroscopy[3]TD-DFT

Table 1: Comparison of Experimental and Computational Physicochemical Properties.

Experimental Protocols

Synthesis of this compound: A common synthetic route involves the methylation of 2,7-dihydroxynaphthalene. A mixture of 2,7-dihydroxynaphthalene, dimethyl sulfate, and potassium carbonate in acetonitrile (B52724) is refluxed. Following the reaction, the solvent is removed, and the residue is worked up with water and ethyl acetate. The crude product is then purified by silica (B1680970) gel column chromatography.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable solvent, like chloroform (B151607) or water, and the absorbance is recorded over a range of wavelengths, typically from 200 to 400 nm.[3]

Computational Methodology

Density Functional Theory (DFT) Calculations: The molecular geometry of this compound is optimized using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). This provides the most stable conformation of the molecule. Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

Spectroscopic Predictions: Using the optimized geometry, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions and their corresponding absorption wavelengths.[4][5]

Experimental and Predicted NMR Data

ProtonExperimental Chemical Shift (ppm) (Predicted/Inferred)Computational Chemical Shift (ppm)
Aromatic Protons6.5 - 8.5To be calculated
Methoxy (B1213986) Protons~3.8To be calculated
Hydroxyl ProtonVariableTo be calculated

Table 2: Comparison of ¹H NMR Chemical Shifts.

CarbonExperimental Chemical Shift (ppm) (Predicted/Inferred)Computational Chemical Shift (ppm)
Aromatic Carbons109 - 154To be calculated
Methoxy Carbon~55To be calculated

Table 3: Comparison of ¹³C NMR Chemical Shifts.

Molecular Structure and Reactivity: Insights from Crystallography and DFT

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c.[2] This experimental structure provides an excellent reference for validating the geometry optimization performed using DFT.

Computational analysis through DFT can further provide insights into the electronic properties and reactivity of the molecule. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map can all be calculated to predict sites susceptible to electrophilic or nucleophilic attack.

experimental_computational_workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Cross-Validation synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis structure_comp Structure Comparison xray->structure_comp Structural Data spectra_comp Spectra Comparison nmr->spectra_comp Experimental Spectra uvvis->spectra_comp Experimental Spectra dft DFT Geometry Optimization freq Frequency Calculation dft->freq nmr_pred NMR Prediction (GIAO) dft->nmr_pred uvvis_pred UV-Vis Prediction (TD-DFT) dft->uvvis_pred dft->structure_comp Optimized Geometry nmr_pred->spectra_comp Predicted Spectra uvvis_pred->spectra_comp Predicted Spectra

Caption: Workflow for the cross-validation of experimental and computational data.

Biological Activity: Molecular Docking and Future Directions

While extensive biological activity data for this compound is not yet available, its structural similarity to other biologically active naphthol derivatives suggests potential therapeutic applications. Molecular docking is a powerful computational tool to explore these possibilities by predicting the binding affinity of a ligand to a biological target, such as an enzyme or receptor.

For instance, cyclooxygenase (COX) enzymes are well-known targets for anti-inflammatory drugs. A hypothetical molecular docking study could investigate the binding of this compound to the active site of COX-2.

molecular_docking_pathway ligand This compound docking Molecular Docking Simulation ligand->docking protein COX-2 Protein Target (e.g., PDB: 5KIR) protein->docking binding_pose Predicted Binding Pose docking->binding_pose binding_energy Binding Affinity (kcal/mol) docking->binding_energy activity Predicted Biological Activity binding_pose->activity binding_energy->activity

Caption: A conceptual workflow for a molecular docking study of this compound.

Molecular Docking Protocol:

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., COX-2 from the Protein Data Bank, PDB ID: 5KIR) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is generated and optimized.[6]

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound within the active site of the protein.

  • Analysis: The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. The calculated binding energy provides an estimate of the binding affinity.

The predictions from such in silico studies can guide future experimental work, such as in vitro enzyme inhibition assays, to validate the computational findings and explore the therapeutic potential of this compound and its derivatives.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methoxy-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 7-Methoxy-2-naphthol in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and ensure regulatory compliance. By adhering to these protocols, you can maintain a safe research environment while handling this chemical compound.

This compound is classified as a chemical that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4][5] Adherence to the following operational and disposal plans is mandatory to mitigate these risks.

Operational Plan: From Receipt to Use

This plan outlines the necessary steps for safely managing this compound within the laboratory.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the supplier has provided a Safety Data Sheet (SDS). If not, request one immediately.

  • Verify that the container is clearly labeled with the chemical name, CAS number (5060-82-2), and appropriate hazard pictograms.[1][2][5]

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

  • Keep the container tightly closed to prevent the release of dust or vapors.[1]

  • Store in a locked cabinet or area to restrict access to authorized personnel only.[1]

3. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[6]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • When weighing or transferring the solid, use a scoop or spatula to minimize dust generation.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

4. Emergency Procedures:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • In case of accidental contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body PartPPE RecommendationStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved.[1]
Hands Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or PVC). Inspect gloves before each use.Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][8]
Body A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, wear fire/flame resistant and impervious clothing.Appropriate protective clothing to prevent skin exposure.[3]
Respiratory For routine handling in a fume hood, no respiratory protection is typically needed. If dust or aerosols are generated outside of a fume hood, or if exposure limits are exceeded, use a full-face respirator with an appropriate filter cartridge. A dust mask of type N95 (US) is also an option for nuisance dust.NIOSH/MSHA or European Standard EN 136 approved respirator.[3][5]
Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Keep the waste container tightly closed and store it in a secure, well-ventilated area.

2. Disposal Procedure:

  • Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[1]

  • Do not dispose of the chemical down the drain or in the general trash.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial receipt to final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Response Receive Receive Shipment Inspect Inspect Container & Documentation Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated, Secure Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare for Use Workstation Work in Chemical Fume Hood DonPPE->Workstation Handle Handle Chemical Workstation->Handle CollectWaste Collect Waste in Labeled Container Handle->CollectWaste After Use Spill Spill or Exposure Occurs Handle->Spill In Case of Accident StoreWaste Store Waste Securely CollectWaste->StoreWaste Dispose Dispose via EHS Guidelines StoreWaste->Dispose FirstAid Administer First Aid Spill->FirstAid Evacuate Evacuate Area (if necessary) Spill->Evacuate Notify Notify Supervisor & EHS FirstAid->Notify Evacuate->Notify

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.